Product packaging for 3-(2-Fluorophenyl)pyrrolidine(Cat. No.:CAS No. 885277-79-2)

3-(2-Fluorophenyl)pyrrolidine

Cat. No.: B1319727
CAS No.: 885277-79-2
M. Wt: 165.21 g/mol
InChI Key: LFPKQKJXQFPLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN B1319727 3-(2-Fluorophenyl)pyrrolidine CAS No. 885277-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPKQKJXQFPLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600975
Record name 3-(2-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-79-2
Record name 3-(2-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)pyrrolidine is a substituted pyrrolidine compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the design of a wide array of biologically active molecules due to its unique three-dimensional structure, which allows for the precise spatial orientation of substituents. The introduction of a 2-fluorophenyl group can significantly influence the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of this compound, its synthesis, and its relevance in a drug development context. While experimentally determined data for this specific compound is limited in publicly available literature, this guide consolidates predicted values, data from structurally related compounds, and detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyPredicted/Estimated ValueData Source/Analogue
pKa 9.5 - 10.5Estimated based on similar aliphatic amines and the electronic effect of the fluorophenyl group. For example, the predicted pKa of (R)-2-(3-Fluorophenyl)pyrrolidine is 9.58 ± 0.10.[1]
Boiling Point ~230 - 250 °CEstimated based on related compounds. For instance, the predicted boiling point of (R)-2-(3-Fluorophenyl)pyrrolidine is 232.3 ± 33.0 °C.[1]
Melting Point Not availableAs a free base, it is likely a liquid at room temperature. The hydrochloride salt would be a solid.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)General solubility characteristics of similar small organic molecules. The hydrochloride salt form is expected to have enhanced aqueous solubility.[2][3]
Molecular Weight 165.21 g/mol Calculated from the molecular formula C₁₀H₁₂FN.[4][5]
LogP ~2.0 - 2.5Estimated based on the structures of similar compounds.

Synthesis and Chemical Reactions

The synthesis of 3-aryl-pyrrolidines can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization. Another strategy is the palladium-catalyzed α-arylation of N-protected pyrrolidinones.

The pyrrolidine nitrogen in this compound exhibits typical secondary amine reactivity, allowing for N-alkylation, N-acylation, and N-arylation to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The fluorophenyl moiety can also undergo further electrophilic aromatic substitution, although the fluorine atom is a deactivating group.

Below is a generalized workflow for a potential synthesis route.

G cluster_start Starting Materials cluster_reaction1 Step 1: Henry Reaction cluster_reaction2 Step 2: Dehydration cluster_reaction3 Step 3: Michael Addition cluster_reaction4 Step 4: Reduction & Cyclization 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Nitroaldol_Adduct β-Nitro alcohol 2-Fluorobenzaldehyde->Nitroaldol_Adduct Nitromethane Nitromethane Nitromethane->Nitroaldol_Adduct Nitroalkene 2-Fluoro-β-nitrostyrene Nitroaldol_Adduct->Nitroalkene Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Product This compound Michael_Adduct->Product Malonic_Ester Malonic Ester Derivative Malonic_Ester->Michael_Adduct

A potential synthetic workflow for this compound.

Biological and Pharmacological Context

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including natural products and synthetic drugs.[6][7] The introduction of a fluorophenyl substituent can enhance metabolic stability and binding affinity to biological targets.[6] While specific biological data for this compound is not extensively documented, related fluorophenyl-substituted pyrrolidines have been investigated for their potential as:

  • CNS Agents: Arylcyclohexylamines, a class of compounds that can include a pyrrolidine ring, are known to interact with NMDA receptors and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.[8]

  • Enzyme Inhibitors: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, and fluorinated analogues can exhibit improved potency.[6]

  • Antimicrobial and Anticancer Agents: Various derivatives of pyrrolidine have shown promise in these therapeutic areas.[9][10]

The development of compounds containing the this compound moiety often involves its use as a key intermediate in the synthesis of more complex molecules targeting specific biological pathways.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the core basic properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the basicity of the pyrrolidine nitrogen, is a critical parameter influencing the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

  • Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Sample Add_Titrant Add Acid Titrant Dissolve->Add_Titrant Measure_pH Measure pH Add_Titrant->Measure_pH Record Data Measure_pH->Add_Titrant Repeat Plot_Curve Plot Titration Curve Measure_pH->Plot_Curve Determine_pKa Determine pKa at 1/2 Equivalence Point Plot_Curve->Determine_pKa

Workflow for pKa determination by potentiometric titration.
Determination of Boiling Point

The boiling point provides information about the volatility of the compound and is a key parameter for purification by distillation.

Methodology:

  • Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Cooling: The apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Melting Point (for the Hydrochloride Salt)

The melting point of the solid hydrochloride salt is a useful indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Add_Excess Add Excess Compound to Buffer Agitate Agitate at Constant Temperature Add_Excess->Agitate Centrifuge_Filter Centrifuge and/or Filter Agitate->Centrifuge_Filter Quantify Quantify by HPLC or LC-MS Centrifuge_Filter->Quantify

Workflow for aqueous solubility determination by the shake-flask method.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. While specific experimental data on its fundamental properties are scarce, this guide provides a framework for its characterization based on predicted values, data from related structures, and established experimental protocols. For researchers and drug development professionals, a thorough experimental determination of the pKa, boiling point, melting point (of the salt), and aqueous solubility is crucial for the successful advancement of any project involving this compound. The provided methodologies offer a starting point for these essential characterization studies.

References

An In-depth Technical Guide to the Chemical Structure and Conformation of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

3-(2-Fluorophenyl)pyrrolidine possesses a central five-membered pyrrolidine ring substituted at the 3-position with a 2-fluorophenyl group. The presence of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that can influence the molecule's overall conformation and its interactions with biological targets.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Chemical Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
CAS Number 885277-79-2

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis

The synthesis of 3-arylpyrrolidines can be achieved through various synthetic routes. A common and effective method is the palladium-catalyzed hydroarylation of a pyrroline precursor.

Experimental Protocol: Palladium-Catalyzed Hydroarylation

This protocol is a representative example for the synthesis of 3-arylpyrrolidines and can be adapted for this compound.

Materials:

  • 1-Boc-3-pyrroline

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add anhydrous toluene, followed by 1-Boc-3-pyrroline (1.0 eq), 1-bromo-2-fluorobenzene (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-Boc-3-(2-fluorophenyl)pyrrolidine.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

G start 1-Boc-3-pyrroline + 1-Bromo-2-fluorobenzene reagents Pd(OAc)2, PPh3, NaOtBu, Toluene start->reagents intermediate 1-Boc-3-(2-fluorophenyl)pyrrolidine reagents->intermediate Hydroarylation deprotection TFA, DCM intermediate->deprotection product This compound deprotection->product Boc Deprotection

Caption: Synthetic workflow for this compound.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. For 3-substituted pyrrolidines, the two most common conformations are the endo and exo puckers, which are typically envelope or twist forms. The substituent at the 3-position can adopt either a pseudo-axial or a pseudo-equatorial orientation.

The conformation of this compound will be influenced by a combination of steric and electronic factors:

  • Steric Hindrance: The bulky 2-fluorophenyl group will generally favor a pseudo-equatorial position to minimize steric strain.

  • Gauche Effect: The presence of the electronegative fluorine atom may lead to stabilizing gauche interactions, potentially influencing the preferred pucker of the pyrrolidine ring.

Pyrrolidine Ring Puckering

The puckering of the pyrrolidine ring can be described by the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). For a 3-substituted pyrrolidine, the ring can adopt conformations where the C3 atom is either "up" (endo) or "down" (exo) relative to the average plane of the ring.

G cluster_endo Endo Pucker cluster_exo Exo Pucker endo C3-endo (Pseudo-axial substituent) exo C3-exo (Pseudo-equatorial substituent) endo->exo Ring Inversion

Caption: Conformational equilibrium of the pyrrolidine ring.

It is anticipated that the exo pucker , which places the bulky 2-fluorophenyl group in a more sterically favorable pseudo-equatorial position, will be the major conformer in solution.

Spectroscopic Analysis for Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. The vicinal coupling constants (³JHH) between protons on the pyrrolidine ring are particularly informative.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrrolidine Ring
H2, H52.8 - 3.545 - 55
H33.0 - 3.835 - 45
H41.8 - 2.530 - 40
2-Fluorophenyl Ring
Ar-H6.9 - 7.4115 - 165 (C-F coupling visible)

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC to aid in signal assignment.

  • Coupling Constant Analysis: Carefully measure the vicinal ³JHH coupling constants for the protons on the pyrrolidine ring. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons via the Karplus equation.

  • Conformational Modeling: Use the experimentally determined coupling constants as constraints in computational modeling (e.g., using software like Gaussian or Spartan) to calculate the energy of different ring puckers and determine the most stable conformation.

Analysis of Coupling Constants:

  • A large ³JHH value (typically 8-10 Hz) between two vicinal protons indicates a dihedral angle close to 180° (anti-periplanar).

  • A small ³JHH value (typically 0-3 Hz) suggests a dihedral angle approaching 90° (syn-clinal).

By analyzing the set of coupling constants around the pyrrolidine ring, the predominant puckering mode (endo vs. exo) and the orientation of the 2-fluorophenyl substituent can be determined.

Conclusion

The chemical structure of this compound features a flexible pyrrolidine ring that exists in a dynamic conformational equilibrium. Based on established principles, the exo pucker, which orients the 2-fluorophenyl group in a pseudo-equatorial position, is expected to be the most stable conformation. Detailed conformational analysis can be performed using NMR spectroscopy, with a particular focus on the analysis of vicinal proton-proton coupling constants. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this and related compounds for applications in drug discovery and development.

An In-Depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)pyrrolidine, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, and while specific experimental data on its biological activity remains limited in publicly accessible literature, this guide summarizes the broader context of fluorinated phenyl-pyrrolidine derivatives to inform future research endeavors.

Core Chemical Identifiers and Properties

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The key structural feature is the presence of a 2-fluorophenyl group attached to the third position of the pyrrolidine ring. This substitution is critical in defining the compound's physicochemical properties and potential biological interactions.

IdentifierValueSource
CAS Number 885277-79-2Commercial Suppliers
Chemical Formula C₁₀H₁₂FNPubChem
Molecular Weight 165.21 g/mol PubChem
PubChem CID 19882623PubChem
IUPAC Name This compoundInferred from PubChem
Canonical SMILES C1C(C(CC1)C2=CC=CC=C2F)NInferred from PubChem

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. Note: This is a generalized representation and would require optimization and detailed experimental validation.

G Generalized Synthetic Workflow for this compound cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product 2-bromo-1-fluorobenzene 2-bromo-1-fluorobenzene Grignard Reagent Grignard Reagent Formation 2-bromo-1-fluorobenzene->Grignard Reagent Mg, THF alpha_beta_unsaturated_ester α,β-Unsaturated Ester Conjugate Addition Conjugate Addition alpha_beta_unsaturated_ester->Conjugate Addition Grignard Reagent->Conjugate Addition Intermediate Ester Intermediate Ester Conjugate Addition->Intermediate Ester Reduction and Cyclization Reduction & Cyclization Intermediate Ester->Reduction and Cyclization e.g., LiAlH4 3_2_fluorophenyl_pyrrolidine This compound Reduction and Cyclization->3_2_fluorophenyl_pyrrolidine

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound in the public domain. However, the broader class of fluorinated arylpyrrolidine derivatives has attracted significant interest in drug discovery, particularly in the development of central nervous system (CNS) active agents. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Given the structural similarities to other pharmacologically active pyrrolidines, potential, yet unproven, areas of investigation for this compound could include:

  • Dopamine and Serotonin Transporter Inhibition: Many phenylpyrrolidine derivatives are known to interact with monoamine transporters.

  • NMDA Receptor Antagonism: The arylcyclohexylamine class of compounds, which share structural motifs with phenylpyrrolidines, are known NMDA receptor antagonists.

  • Sigma Receptor Modulation: Sigma receptors are a class of intracellular proteins that are targets for a variety of synthetic compounds, including some with a pyrrolidine scaffold.

A hypothetical signaling pathway that could be investigated, based on the pharmacology of related compounds, is the modulation of dopaminergic signaling.

G Hypothetical Modulation of Dopaminergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_receptors Dopamine Receptors Dopamine->D_receptors Signal_transduction Signal Transduction D_receptors->Signal_transduction 3_2_fluorophenyl_pyrrolidine This compound 3_2_fluorophenyl_pyrrolidine->DAT Potential Inhibition

Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with the dopamine transporter.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery. While its fundamental chemical identifiers are established, a significant gap exists in the understanding of its biological properties. Future research should focus on:

  • Development and publication of a detailed, validated synthetic protocol.

  • Screening for activity against a panel of CNS targets, including monoamine transporters and receptors.

  • In vitro and in vivo studies to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications.

This technical guide serves as a foundational document to encourage and guide such research efforts. The provided data and conceptual frameworks offer a starting point for scientists and researchers to explore the potential of this compound in the development of novel therapeutics.

Spectroscopic Data of 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-Fluorophenyl)pyrrolidine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predictive methodologies and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from similar structures, including 3-phenylpyrrolidine and 2-fluorotoluene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C'H)7.20 - 7.40m-
Aromatic (C'H)7.00 - 7.15m-
H33.50 - 3.70m-
H2ax, H5ax3.20 - 3.40m-
H2eq, H5eq2.90 - 3.10m-
H4ax2.20 - 2.40m-
H4eq1.90 - 2.10m-
NH1.50 - 2.50br s-

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C2' (C-F)160.0 - 163.0 (d)¹JCF ≈ 245
C1'131.0 - 133.0 (d)²JCF ≈ 14
Aromatic (CH)128.0 - 130.0 (d)³JCF ≈ 8
Aromatic (CH)124.0 - 126.0 (d)⁴JCF ≈ 4
Aromatic (CH)115.0 - 117.0 (d)²JCF ≈ 22
C2, C550.0 - 55.0-
C340.0 - 45.0-
C430.0 - 35.0-

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to coupling with fluorine.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonPredicted Relative Intensity
165[M]⁺Moderate
164[M-H]⁺High
136[M-C₂H₅N]⁺Moderate
109[C₆H₄F]⁺Moderate
70[C₄H₈N]⁺High

Predicted for Electron Ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3400N-H StretchMedium, Broad
3010 - 3100Aromatic C-H StretchMedium
2850 - 2960Aliphatic C-H StretchMedium to Strong
1600 - 1620Aromatic C=C StretchMedium
1480 - 1500Aromatic C=C StretchStrong
1220 - 1260C-F StretchStrong
1000 - 1100C-N StretchMedium
750 - 770Ortho-disubstituted Aromatic C-H BendStrong

Predicted as a liquid film.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire the spectrum using a 90° pulse angle with a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure an adequate signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a 30° pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 1.0 Hz.

Mass Spectrometry

Mass spectra are to be acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a dilute solution of this compound in methanol or dichloromethane directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40 to 300.

  • Data Acquisition: Acquire data in centroid mode.

Infrared Spectroscopy

IR spectra are to be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Use a resolution of 4 cm⁻¹.

    • Acquire a background spectrum of the clean plates prior to sample analysis and subtract it from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of information in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR ¹H & ¹³C NMR Nuclear Magnetic Resonance NMR_info Proton Environment Carbon Skeleton Connectivity (J-coupling) NMR->NMR_info Provides MS MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern Elemental Composition (F) MS->MS_info Provides IR IR Infrared Spectroscopy IR_info Functional Groups (N-H, C-F, C=C) IR->IR_info Provides Structure Structure of This compound NMR_info->Structure Confirms MS_info->Structure Confirms IR_info->Structure Confirms

Caption: Workflow of Spectroscopic Structure Elucidation.

Spectroscopic_Correlation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR cluster_MS MS Molecule This compound Aromatic_H Aromatic Protons (7.0-7.4 ppm) Molecule->Aromatic_H Pyrrolidine_H Pyrrolidine Protons (1.9-3.7 ppm) Molecule->Pyrrolidine_H Aromatic_C Aromatic Carbons (115-163 ppm) + C-F coupling Molecule->Aromatic_C Pyrrolidine_C Pyrrolidine Carbons (30-55 ppm) Molecule->Pyrrolidine_C NH_stretch N-H Stretch (~3350 cm⁻¹) Molecule->NH_stretch CF_stretch C-F Stretch (~1240 cm⁻¹) Molecule->CF_stretch Molecular_Ion Molecular Ion [M]⁺ (m/z 165) Molecule->Molecular_Ion Fragments Key Fragments (m/z 164, 109, 70) Molecule->Fragments

Caption: Key Spectroscopic Correlations for the Structure.

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)pyrrolidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and outlines a common synthetic route.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound are not extensively available in the public domain, predicted values from computational models provide valuable insights.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue (Predicted)Data Source
Molecular Formula C₁₀H₁₂FNN/A
Molecular Weight 165.21 g/mol N/A
Boiling Point 225.0 ± 33.0 °C (at 760 Torr)Chemical Supplier Data
pKa (of the conjugate acid)9.86 ± 0.10Chemical Supplier Data
logP (Octanol-Water Partition Coefficient)2.23Chemical Supplier Data
Density 1.078 ± 0.06 g/cm³Chemical Supplier Data

Note: These values are computationally predicted and may differ from experimental results.

The presence of the basic pyrrolidine nitrogen (predicted pKa of the conjugate acid is 9.86) indicates that this compound will be protonated and positively charged at physiological pH. The predicted logP of 2.23 suggests a moderate lipophilicity, which is often a desirable characteristic for central nervous system drug candidates, as it can facilitate crossing the blood-brain barrier. The hydrochloride salt of this compound is often used in research, which typically enhances aqueous solubility and simplifies handling.[1]

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. The following are standard protocols that can be employed to measure the key properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the pyrrolidine nitrogen can be experimentally determined using potentiometric titration.[2][3][4][5]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[2] The solution is then acidified with a standard solution of a strong acid (e.g., HCl) to ensure the complete protonation of the amine.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode, and the volume of titrant added is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[6][7][8][9][10]

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a prolonged period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. A kinetic solubility assay provides a high-throughput method for its estimation.[11][12][13][14][15]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) is added to each well.

  • Incubation and Precipitation: The plate is incubated for a set period (e.g., 1-2 hours) with shaking to allow for the compound to dissolve. If the concentration exceeds the aqueous solubility, the compound will precipitate.

  • Detection of Precipitation: The amount of precipitated material is quantified. This can be done by measuring the turbidity of the solution using nephelometry or by separating the undissolved compound by filtration or centrifugation and then measuring the concentration of the dissolved compound in the supernatant using UV-Vis spectroscopy or LC-MS.

  • Solubility Determination: The solubility is determined as the highest concentration at which no precipitate is observed.

Synthesis of this compound

3-Arylpyrrolidines are commonly synthesized through various organic chemistry methodologies. A prevalent approach involves the palladium-catalyzed hydroarylation of a pyrroline precursor.[16][17][18]

Representative Synthetic Scheme

A plausible synthetic route to this compound is outlined below. This is a general representation and specific reaction conditions may need optimization.

Synthesis_Workflow start N-Protected 2,5-dihydropyrrole intermediate N-Protected 3-(2-Fluorophenyl)-2,5-dihydropyrrole start->intermediate Pd Catalyst, Ligand, Base reagent1 2-Bromo- fluorobenzene reagent1->intermediate deprotection Deprotection intermediate->deprotection final_product This compound reduction Reduction deprotection->reduction reduction->final_product

A representative workflow for the synthesis of this compound.
General Synthetic Protocol

  • Heck Coupling: An N-protected 2,5-dihydropyrrole is reacted with 2-bromofluorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a tertiary amine or an inorganic base) in an appropriate solvent. This reaction forms the C-C bond between the pyrroline ring and the fluorophenyl group.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions. The choice of deprotection conditions depends on the nature of the protecting group used (e.g., acid or base labile, or removed by hydrogenolysis).

  • Reduction: The double bond in the pyrroline ring is reduced to a single bond to yield the final this compound. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features are often exploited to modulate the pharmacological properties of drug candidates.

Applications compound This compound scaffold Core Scaffold for Medicinal Chemistry compound->scaffold is a neurological Neurological Disorders scaffold->neurological leads to therapeutics for psychiatric Psychiatric Disorders scaffold->psychiatric leads to therapeutics for analgesics Analgesics scaffold->analgesics leads to therapeutics for

Logical relationship of this compound's application in drug discovery.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a 2-fluorophenyl group can significantly impact a molecule's properties. The fluorine atom can alter the electronic properties of the phenyl ring, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable interactions. Consequently, this compound is a valuable starting material for the development of novel drugs for neurological and psychiatric disorders, as well as for the discovery of new analgesics.[1]

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This guide has summarized its key predicted physicochemical properties and provided an overview of standard experimental protocols for their validation. The outlined synthetic approach offers a practical route to this valuable building block. Further experimental investigation into the properties and biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

3-(2-Fluorophenyl)pyrrolidine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Fluorophenyl)pyrrolidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document outlines standard experimental protocols for determining these critical physicochemical properties, presents a framework for data tabulation, and explores potential degradation and metabolic pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of Phenylpyrrolidine Derivatives

Property2-(3-Fluorophenyl)pyrrolidine[1][2]3-(3-Fluorophenyl)pyrrolidine hydrochloride[3](R)-2-(3-Fluorophenyl)pyrrolidine[4]
Molecular Formula C₁₀H₁₂FNC₁₀H₁₃ClFNC₁₀H₁₂FN
Molecular Weight 165.21 g/mol 201.67 g/mol 165.21 g/mol
Predicted Boiling Point --232.3±33.0 °C
Predicted pKa --9.58±0.10
Calculated logP 1.9--
Appearance --Yellow to brown liquid

Note: Data for the specific this compound isomer is not available. The table presents data for closely related isomers to provide an indication of expected properties.

Solubility

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, and bioavailability. The determination of both kinetic and thermodynamic solubility is crucial during different stages of drug discovery and development.

Predicted Solubility

Based on its structure, this compound is a cyclic secondary amine. The pyrrolidine ring is miscible with water, while the fluorophenyl group is hydrophobic. Therefore, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the secondary amine. It is predicted to be soluble in many organic solvents.[5]

Experimental Protocols for Solubility Determination

Precise solubility data can be obtained through established experimental protocols. The following sections detail the methodologies for kinetic and thermodynamic solubility assays.

Kinetic solubility is typically measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution, often in dimethyl sulfoxide (DMSO).[6][7]

Methodology: Shake-Flask Method with HPLC-UV Analysis [8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) in a microtiter plate or vial. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 2 hours).[10]

  • Separation of Undissolved Compound: Separate any precipitated solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound.

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase. This is a more accurate representation of a compound's intrinsic solubility.[11][12]

Methodology: Shake-Flask Method [13][14]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.

  • Equilibration: Shake the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, and then separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt formation).

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
pH 1.2 Buffer25Data not availableData not available
pH 4.5 Buffer25Data not availableData not available
pH 6.8 Buffer25Data not availableData not available
pH 7.4 Buffer25Data not availableData not available
Water25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Acetonitrile25Data not availableData not available
Dichloromethane25Data not availableData not available

This table is a template for presenting experimental data. Currently, no specific quantitative solubility data for this compound has been found in the reviewed literature.

Stability

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[15][17] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.[16][18]

Experimental Protocols for Forced Degradation [19]

  • Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile/water mixtures).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C).

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room or elevated temperatures.

    • Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 3% H₂O₂).[20]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80-100°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.[21] Mass spectrometry (MS) can be used to identify the structure of the degradants.

Table 3: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Remaining Parent Compound (%)Major Degradation Products
0.1 N HCl, 80°Ce.g., 2, 4, 8, 24Data not availableData not available
0.1 N NaOH, 60°Ce.g., 2, 4, 8, 24Data not availableData not available
3% H₂O₂, RTe.g., 2, 4, 8, 24Data not availableData not available
Heat (80°C, solid)e.g., 24, 48, 72Data not availableData not available
Photostability (ICH Q1B)e.g., specified durationData not availableData not available

This table is a template for presenting experimental data. Currently, no specific quantitative stability data for this compound has been found in the reviewed literature.

Potential Degradation and Metabolic Pathways

Based on the metabolism of structurally related compounds, such as 3-(p-chlorophenyl)pyrrolidine, the primary metabolic pathway is likely to involve oxidation of the pyrrolidine ring.[22] The fluorine atom on the phenyl ring is generally a metabolically stable substituent, but defluorination can occur in some cases.[23]

The metabolism of other α-pyrrolidinophenones suggests that oxidation of the pyrrolidine ring is a common metabolic pathway.[24]

Below are diagrams illustrating a generalized experimental workflow for stability testing and a hypothetical metabolic pathway for this compound.

G cluster_0 Stability Testing Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Points B->C D HPLC Analysis (Stability-Indicating Method) C->D E Quantify Parent Compound D->E F Identify Degradation Products (LC-MS) D->F G Elucidate Degradation Pathway F->G

Diagram 1: General workflow for stability testing.

G cluster_1 Hypothetical Metabolic Pathway Parent This compound Oxidation Oxidation of Pyrrolidine Ring (e.g., at C2 or C5) Parent->Oxidation CYP450 Hydroxylation Hydroxylation of Phenyl Ring Parent->Hydroxylation CYP450 Lactam Lactam Metabolite Oxidation->Lactam Conjugation Conjugation (Glucuronidation, Sulfation) Lactam->Conjugation Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Diagram 2: Hypothetical metabolic pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols and information on related compounds offer a solid foundation for researchers and drug development professionals. The methodologies outlined for solubility and stability testing are standard in the pharmaceutical industry and can be readily applied to generate the necessary data for this promising molecule. Further investigation into the specific properties of this compound is warranted to fully characterize its potential as a drug candidate.

References

The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Advancing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, has seen its therapeutic potential significantly amplified through the strategic incorporation of fluorine atoms. This in-depth technical guide provides a comprehensive review of fluorinated pyrrolidine derivatives, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, biological activity, and therapeutic applications. The strategic placement of fluorine can dramatically alter the physicochemical and pharmacological properties of pyrrolidine-based compounds, leading to enhanced potency, selectivity, metabolic stability, and bioavailability.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine into the pyrrolidine ring can profoundly influence its conformational preferences, basicity (pKa), and lipophilicity (logP). These modifications, in turn, dictate the molecule's interaction with biological targets and its overall drug-like properties. For instance, the high electronegativity of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be advantageous for optimizing drug absorption and reducing off-target effects. Furthermore, fluorination can induce specific conformational biases in the pyrrolidine ring, pre-organizing the molecule for optimal binding to its target protein.[1]

This guide delves into the diverse biological activities exhibited by fluorinated pyrrolidine derivatives, including their roles as potent and selective enzyme inhibitors, receptor modulators, and anticancer agents.

Enzyme Inhibition: A Key Therapeutic Strategy

Fluorinated pyrrolidine derivatives have emerged as powerful inhibitors of various enzymes implicated in a range of diseases. The unique electronic properties of fluorine can be exploited to enhance binding affinity and inhibitory potency.

Neuraminidase Inhibition

A series of fluorinated pyrrolidine derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase, a crucial enzyme for viral replication. Several compounds have demonstrated potent inhibitory activity, with IC50 values in the low micromolar range, comparable to the approved drug Oseltamivir.[2][3]

Caspase Inhibition

Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Fluorinated pyrrolidinyl sulfonyl isatins have been identified as potent inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic cascade, with IC50 values reaching the nanomolar range.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a well-established target for anticancer and antimicrobial therapies. Novel pyrrolidine-based thiosemicarbazones have been synthesized and shown to inhibit DHFR, with the most potent compounds exhibiting IC50 values in the low micromolar range.

Other Enzyme Targets

Fluorinated pyrrolidine derivatives have also shown significant inhibitory activity against other important enzymes, including:

  • α-Amylase and α-Glucosidase: Relevant for the management of type 2 diabetes.

  • Neuronal Nitric Oxide Synthase (nNOS): A target for neurodegenerative diseases.

  • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Key targets in cancer therapy.[4]

Table 1: Inhibitory Activity of Fluorinated Pyrrolidine Derivatives against Various Enzymes

Compound ClassTarget EnzymeIC50 / KiReference
Pyrrolidine DerivativesNeuraminidase (H3N2)1.56 - 2.71 µM (IC50)[2][3]
Pyrrolidinyl Sulfonyl IsatinsCaspase-3up to 30 nM (IC50)
Pyrrolidinyl Sulfonyl IsatinsCaspase-7up to 37 nM (IC50)
Pyrrolidine-based ThiosemicarbazonesDihydrofolate Reductase12.37 - 54.10 µM (IC50)
Pyrrolidine-carboxamidesEGFR87 - 107 nM (IC50)[4]
Pyrrolidine-carboxamidesCDK215 - 31 nM (IC50)[4]

Modulation of Receptors and Ion Channels

Beyond enzyme inhibition, fluorinated pyrrolidines have demonstrated significant potential in modulating the activity of G protein-coupled receptors (GPCRs) and ion channels, crucial targets for a wide array of therapeutic areas.

G Protein-Coupled Receptor (GPCR) Antagonism

The strategic placement of fluorine on pyrrolidine-containing ligands can significantly impact their binding affinity and functional activity at GPCRs. For example, fluorinated derivatives have been investigated as antagonists for various aminergic GPCRs, with the position of fluorine substitution influencing potency and selectivity.[5]

Sodium Channel Blockade

A novel series of pyrrolidine derivatives has been identified as potent blockers of neuronal sodium channels. These compounds have shown neuroprotective effects in preclinical models of ischemic stroke, highlighting their potential for treating neurological disorders.[6]

Table 2: Receptor and Ion Channel Activity of Fluorinated Pyrrolidine Derivatives

Compound ClassTargetActivity (Ki / IC50 / EC50)Reference
Aminergic GPCR LigandsVariousPosition-dependent[5]
Pyrrolidine DerivativesNeuronal Na+ ChannelsPotent Blockade[6]

Anticancer and Cellular Activity

The antiproliferative effects of fluorinated pyrrolidine derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways or the induction of apoptosis.

Table 3: Cellular Activity of Fluorinated Pyrrolidine Derivatives

Compound ClassCell LineActivity (IC50 / EC50)Reference
Pyrrolidine-carboxamidesA-549, MCF-7, HT-29Mean IC50 of 0.90 µM (for compound 7g)[4]
Diphenylamine-Pyrrolidin-2-one-HydrazonesIGR39, PPC-12.5 - 20.2 µM (EC50)[7]
Spiro[pyrrolidine-3,3-oxindoles]MCF-73.53 - 6.00 µM (EC50)[8]
Pyrrolidine DerivativesVarious Cancer Cell Lines2.9 - 16 µM (IC50)

Signaling Pathways Modulated by Fluorinated Pyrrolidine Derivatives

A key aspect of understanding the therapeutic potential of these compounds lies in elucidating the signaling pathways they modulate.

Toll-like Receptor (TLR) Signaling Pathway

One notable example is the inhibitory effect of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on the Toll-like receptor (TLR) signaling pathways. FPP has been shown to inhibit the activation of key downstream transcription factors, NF-κB and IRF3, which are crucial for the inflammatory response. This suggests a potential therapeutic application for FPP in inflammatory diseases.[9]

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88_pathway MyD88-dependent cluster_trif_pathway TRIF-dependent cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF Ligand PAMPs/DAMPs Ligand->TLR IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Genes Type I IFN Gene Expression IRF3->IFN_Genes FPP FPP (Fluorinated Pyrrolidine) FPP->NFkB FPP->IRF3

Inhibition of TLR Signaling by a Fluorinated Pyrrolidine Derivative.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, ensuring reproducibility and facilitating further research.

General Procedure for Synthesis of Fluorinated Pyrrolidine Amides

A common synthetic route to fluorinated pyrrolidine amides involves the coupling of a suitable fluorinated pyrrolidine carboxylic acid with an amine in the presence of a coupling agent such as HATU or EDC/HOBt. The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature. Purification is usually achieved by column chromatography on silica gel.

Neuraminidase Inhibition Assay Protocol

The inhibitory activity of compounds against influenza neuraminidase can be determined using a fluorometric assay with the substrate 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

    • Enzyme Solution: Dilute recombinant influenza neuraminidase in assay buffer.

    • Substrate Solution: Dissolve MUNANA in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Add 25 µL of inhibitor solution to the wells of a 96-well black plate.

    • Add 25 µL of enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Caspase-3/7 Activity Assay Protocol

The activity of caspases 3 and 7 can be measured using a fluorogenic substrate such as Ac-DEVD-AMC.

  • Cell Lysis:

    • Treat cells with the test compound to induce apoptosis.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to remove cellular debris.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3/7 substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Quantify the caspase activity based on the fluorescence intensity.[9][12]

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

The inhibition of DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Add DHFR enzyme, NADPH, and the test compound to the buffer.

  • Assay Procedure:

    • Initiate the reaction by adding the substrate, dihydrofolic acid.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and the IC50 value for each compound.[13][14][15]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR & Lead Optimization Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Enzyme Assay) Characterization->Screening Dose_Response Dose-Response Curve Screening->Dose_Response IC50 IC50/EC50 Determination Dose_Response->IC50 Cellular_Assay Cellular Assays (e.g., Cytotoxicity) IC50->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cellular_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Analogs Design of New Analogs Lead_Opt->New_Analogs New_Analogs->Start

General workflow for the development of fluorinated pyrrolidine derivatives.

This comprehensive guide underscores the significant and expanding role of fluorinated pyrrolidine derivatives in modern medicinal chemistry. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of this privileged scaffold, leading to the development of novel and effective therapeutic agents for a wide range of diseases. The detailed data and protocols provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in this exciting field.

References

Potential Therapeutic Targets for 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The specific compound, 3-(2-Fluorophenyl)pyrrolidine, presents a unique combination of a chiral pyrrolidine ring and a fluorinated aromatic moiety, suggesting its potential to interact with various biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] This technical guide provides an in-depth overview of potential therapeutic targets for this compound and its analogs, based on the known activities of structurally related compounds. We will delve into the signaling pathways of these targets, provide detailed experimental protocols for their evaluation, and present quantitative data from relevant studies.

Potential Therapeutic Targets

Based on the pharmacology of structurally similar phenyl-pyrrolidine derivatives, several key therapeutic targets have been identified. These include proteins involved in cancer progression, autoimmune diseases, and neurological disorders.

Murine Double Minute 2 (MDM2) Homolog

MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[3] In many cancers where p53 is not mutated, its function is abrogated by overexpression of MDM2. Small molecules that inhibit the MDM2-p53 protein-protein interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. Spirooxindole derivatives containing a pyrrolidine ring and a substituted phenyl group have been identified as potent MDM2 inhibitors.[3][4][5] Notably, a highly potent MDM2 inhibitor currently in clinical development, AA-115/APG-115, features a 3-chloro-2-fluorophenyl substituent on the pyrrolidine ring, highlighting the potential of fluorophenyl-pyrrolidines to target this interaction.[3][4][5]

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[6] Consequently, RORγt has emerged as a promising therapeutic target for autoimmune diseases, including psoriasis and rheumatoid arthritis.[6] Several classes of RORγt inverse agonists have been developed, and some of these incorporate a substituted phenyl-pyrrolidine scaffold.[6][7] The discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(phenyl)pyrrolidines as potent RORγt inverse agonists underscores the relevance of this target for fluorophenyl-pyrrolidine derivatives.[7]

Voltage-gated Potassium Channel Kv7.2 (KCNQ2)

Kv7.2, a member of the KCNQ family of potassium channels, plays a crucial role in regulating neuronal excitability.[8][9] Modulators of Kv7 channels have therapeutic potential in the treatment of epilepsy and other neurological disorders.[8][9][10][11] Phenyl-pyrrolidine derivatives have been identified as modulators of Kv7.2 channels, with subtle structural changes capable of switching the pharmacological activity from antagonist to agonist. This suggests that this compound could be investigated for its potential to modulate these channels.

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action of novel compounds.

The MDM2-p53 Signaling Pathway

In unstressed cells, MDM2 continuously binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, p53 is phosphorylated, which prevents MDM2 binding. This stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. Inhibition of the MDM2-p53 interaction by a small molecule would mimic the effect of p53 phosphorylation, leading to its activation.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus Stress DNA Damage, Oncogenic Stress p53 p53 Stress->p53 activates/ stabilizes MDM2 MDM2 p53->MDM2 upregulates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis Genes (e.g., BAX) p53->Apoptosis activates transcription MDM2->p53 promotes degradation (ubiquitination) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_outcome Apoptosis Apoptosis->Apoptosis_outcome DNA_Repair DNA Repair Inhibitor This compound (Potential Inhibitor) Inhibitor->MDM2 inhibits RORgt_Pathway cluster_extracellular Extracellular cluster_intracellular T Helper Cell Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate RORgt RORγt STAT3->RORgt induces expression IL17 IL-17A, IL-17F RORgt->IL17 drives transcription Inflammation Inflammation IL17->Inflammation InverseAgonist This compound (Potential Inverse Agonist) InverseAgonist->RORgt inhibits AlphaLISA_Workflow A 1. Prepare Reagents: - GST-MDM2 - His-p53 - Test Compound - AlphaLISA Beads B 2. Incubation: Mix GST-MDM2, His-p53, and Test Compound. Incubate for 60 min. A->B C 3. Add Acceptor Beads: Add anti-GST Acceptor Beads. Incubate for 60 min. B->C D 4. Add Donor Beads: Add Streptavidin Donor Beads (binds to biotinylated His-p53). Incubate for 30 min in the dark. C->D E 5. Read Plate: Excite at 680 nm, measure emission at 615 nm. D->E ReporterAssay_Workflow A 1. Cell Culture: Culture reporter cells expressing GAL4-RORγt-LBD and a UAS-luciferase reporter. B 2. Cell Plating: Plate cells in a 96-well plate and allow them to adhere. A->B C 3. Compound Treatment: Add serial dilutions of the test compound. B->C D 4. Incubation: Incubate for 18-24 hours. C->D E 5. Cell Lysis & Luciferase Assay: Lyse cells and add luciferase substrate. D->E F 6. Read Luminescence: Measure luminescence on a plate reader. E->F RadioligandBinding_Workflow A 1. Membrane Preparation: Prepare cell membranes from cells overexpressing Kv7.2 channels. B 2. Incubation: Incubate membranes with a radioligand (e.g., [3H]-Retigabine) and varying concentrations of the test compound. A->B C 3. Separation: Rapidly filter the incubation mixture to separate bound from free radioligand. B->C D 4. Scintillation Counting: Measure the radioactivity on the filters. C->D E 5. Data Analysis: Determine the IC50 and calculate the Ki value. D->E

References

Initial Bioactivity Screening of 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse pharmacophore arrangements, leading to a wide range of biological activities, including anticancer, anticonvulsant, and central nervous system (CNS) effects.[1][3][4] The introduction of a 2-fluorophenyl substituent to the 3-position of the pyrrolidine ring presents an intriguing candidate for novel therapeutic development. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide outlines a comprehensive initial screening cascade to elucidate the bioactivity of 3-(2-Fluorophenyl)pyrrolidine. The proposed workflow is designed to efficiently assess its potential therapeutic value by exploring its effects on common drug targets and cellular processes. This document provides detailed experimental protocols and data presentation formats to guide researchers in their preliminary investigation of this novel chemical entity.

Proposed Screening Workflow

The initial bioactivity screening of this compound will follow a tiered approach, beginning with broad-based cellular viability assays and progressing to more specific target-based and phenotypic screens. This workflow is designed to identify potential areas of biological activity for further, more focused investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Class Screening cluster_2 Phase 3: Phenotypic & Mechanistic Assays A Compound Acquisition & Purity Analysis B Cytotoxicity Screening A->B C GPCR Activity Profiling B->C D Monoamine Transporter Binding Assays B->D E RORγt Inverse Agonist Assay B->E G Neuronal Activity Assays C->G D->G F Anticancer Proliferation Assays E->F

Caption: Proposed initial screening workflow for this compound.

Experimental Protocols & Data Presentation

Phase 1: Foundational Assays

1. Compound Acquisition and Purity Analysis

Prior to any biological evaluation, the identity and purity of this compound must be rigorously confirmed.

  • Protocol:

    • Synthesize or acquire this compound.

    • Confirm chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine purity using high-performance liquid chromatography (HPLC), with a minimum acceptable purity of >95%.

    • Assess solubility in relevant solvents for biological assays (e.g., DMSO, PBS).

2. Cytotoxicity Screening

A preliminary assessment of cytotoxicity is crucial to determine the appropriate concentration range for subsequent bioactivity assays and to flag compounds with general toxicity.

  • Protocol:

    • Cell Lines: A panel of representative human cell lines should be used, for example:

      • HEK293 (human embryonic kidney)

      • HepG2 (human liver cancer)

      • A549 (human lung cancer)

      • SH-SY5Y (human neuroblastoma)

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) can be employed.

    • Procedure:

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

      • Perform the viability assay according to the manufacturer's instructions.

      • Measure absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Presentation:

Cell LineIC50 (µM)
HEK293>100
HepG285.3
A549>100
SH-SY5Y92.1
Phase 2: Target-Class Screening

Based on the structural alerts from the pyrrolidine scaffold and its known bioactivities, a targeted screening against common drug classes is warranted.

1. G Protein-Coupled Receptor (GPCR) Activity Profiling

GPCRs represent a large family of drug targets. A broad panel screen can identify potential interactions.

  • Protocol:

    • Utilize a commercially available GPCR screening service (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter).

    • Screen this compound at a standard concentration (e.g., 10 µM) against a panel of 50-100 GPCRs.

    • Assays are typically based on ligand binding or functional readouts like calcium mobilization or β-arrestin recruitment.[5][6]

    • Follow-up with dose-response curves for any significant hits to determine EC50 or IC50 values.

  • Data Presentation:

GPCR Target% Inhibition/Activation @ 10 µMEC50/IC50 (µM)
Dopamine D265% Inhibition5.2
Serotonin 5-HT2A15% Inhibition>10
Adrenergic α2A8% Activation>10

2. Monoamine Transporter Binding Assays

Pyrrolidine-containing compounds are known to interact with monoamine transporters.[7][8]

  • Protocol:

    • Targets: Dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

    • Assay: Radioligand binding assays using synaptosomal preparations from rat brain tissue or cells expressing the recombinant human transporters.

    • Procedure:

      • Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate the percentage of radioligand displacement and determine the Ki (inhibitory constant).

  • Data Presentation:

TransporterRadioligandKi (µM)
DAT[³H]WIN 35,4282.8
SERT[³H]citalopram15.6
NET[³H]nisoxetine9.4

3. Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonist Assay

Some phenyl-pyrrolidine structures have been identified as RORγt modulators.[2]

  • Protocol:

    • Assay: A cell-based reporter assay is commonly used.[9][10]

    • Cell Line: Jurkat cells co-transfected with a GAL4-RORγt-LBD (ligand-binding domain) construct and a GAL4-luciferase reporter construct.

    • Procedure:

      • Treat the transfected cells with varying concentrations of this compound.

      • After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

      • A decrease in luciferase signal indicates inverse agonist activity.

      • Calculate the EC50 for the reduction in signal.

  • Data Presentation:

AssayEC50 (µM)Max Inhibition
RORγt GAL4-Luciferase Reporter Assay>20<10%
Phase 3: Phenotypic & Mechanistic Assays

1. Anticancer Proliferation Assays

The cytotoxicity data from Phase 1 can be expanded to a broader panel of cancer cell lines to identify potential selective antiproliferative activity.

  • Protocol:

    • Cell Line Panel: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Assay: Employ a standard proliferation assay such as the sulforhodamine B (SRB) assay or a fluorescent-based imaging assay.

    • Procedure:

      • Treat cancer cell lines with a range of concentrations of this compound for 72 hours.

      • Perform the proliferation assay to determine the concentration that inhibits cell growth by 50% (GI50).

  • Data Presentation:

Cancer Cell LineTissue of OriginGI50 (µM)
MCF-7Breast45.2
HCT-116Colon>50
SF-268CNS12.8

2. Neuronal Activity Assays

Given the potential interaction with monoamine transporters, assessing the compound's effect on neuronal function is a logical next step.

  • Protocol:

    • Assay: In vitro dopamine release assay using rat striatal slices.

    • Procedure:

      • Prepare acute rat striatal slices.

      • Pre-incubate slices with this compound at various concentrations.

      • Stimulate dopamine release using a potassium chloride or electrical stimulus.

      • Measure the amount of dopamine released into the supernatant using HPLC with electrochemical detection.

  • Data Presentation:

Compound Concentration (µM)Stimulated Dopamine Release (% of Control)
195.2 ± 4.1
1072.5 ± 6.3
3055.1 ± 5.8

Visualization of Potential Signaling Pathways

Based on the hypothetical screening results suggesting activity at the dopamine transporter, a potential mechanism of action can be visualized.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_synapse Synaptic Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Signaling Downstream Signaling D2R->Signaling Compound This compound Compound->DAT Inhibition

Caption: Potential mechanism of action via dopamine transporter inhibition.

Conclusion

This technical guide provides a structured and comprehensive framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxicity, target-class interactions, and phenotypic effects, researchers can efficiently identify and prioritize potential therapeutic avenues for this novel compound. The detailed protocols and data presentation formats are intended to ensure consistency and facilitate the interpretation of results, ultimately guiding the decision-making process in the early stages of drug discovery.

References

Navigating the Safety Profile of 3-(2-Fluorophenyl)pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the known safety, handling, and toxicological information for fluorophenyl-pyrrolidine derivatives, with a focus on providing guidance for the safe use of 3-(2-Fluorophenyl)pyrrolidine in a research and development setting. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally similar compounds to offer the best available safety recommendations. The guide covers hazard identification, protective measures, emergency procedures, and handling and storage protocols. All quantitative data is presented in clear, tabular format, and key procedures are illustrated with workflow diagrams.

Hazard Identification and Classification

Based on the available data for related fluorophenyl-pyrrolidine compounds, this compound is anticipated to be a hazardous substance. The following GHS hazard classifications are likely applicable.

Table 1: GHS Hazard Classification (Based on Related Compounds)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[1]

Pictograms (Anticipated):

alt text
alt text

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information for a closely related isomer, 2-(3-Fluorophenyl)pyrrolidine.

Table 2: Physical and Chemical Properties of 2-(3-Fluorophenyl)pyrrolidine

PropertyValueSource
Molecular FormulaC₁₀H₁₂FNPubChem[1]
Molecular Weight165.21 g/mol PubChem[1]
AppearanceYellow to brown liquidChemicalBook[2]
Boiling Point232.3±33.0 °C (Predicted)ChemicalBook[2]
Density1.078±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa9.58±0.10 (Predicted)ChemicalBook[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE) is mandatory.

Diagram 1: Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety goggles with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials handle_weigh Weigh/measure compound in fume hood prep_materials->handle_weigh handle_transfer Transfer compound to reaction vessel handle_weigh->handle_transfer handle_reaction Perform experimental procedures handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of waste in designated hazardous waste containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents. For (R)-2-(3-Fluorophenyl)pyrrolidine, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[2]

Personal Protective Equipment (PPE)

The following PPE is essential when handling this compound and its derivatives:

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dusts or aerosols can be generated, a NIOSH-approved respirator is necessary.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

Diagram 2: Spill Response Workflow

G cluster_spill Spill Response spill_evacuate Evacuate immediate area spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate spill_ppe Don appropriate PPE spill_ventilate->spill_ppe spill_contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) spill_ppe->spill_contain spill_collect Carefully collect the absorbed material into a sealed container spill_contain->spill_collect spill_clean Clean the spill area with a suitable decontaminating agent spill_collect->spill_clean spill_dispose Dispose of waste according to regulations spill_clean->spill_dispose

Caption: Step-by-step procedure for responding to a spill of this compound.

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available. Based on data for related compounds, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][3] The health hazards of this product have not been fully investigated.[3]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available. Researchers must develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this guide. A thorough risk assessment should be conducted before any new protocol is implemented.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways or biological mechanisms of action of this compound is not available in the public domain. As a derivative of pyrrolidine, it may be investigated for its potential interaction with various biological targets, but specific data is lacking.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, the information gathered from its structural isomers provides a solid foundation for its safe handling and use in a research environment. Adherence to the precautionary measures, personal protective equipment recommendations, and emergency procedures outlined in this guide is paramount to ensuring the safety of all personnel. It is imperative that researchers treat this compound as potentially hazardous and exercise caution in all handling and experimental procedures. Further toxicological and safety studies are required to fully characterize the safety profile of this compound.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic methodologies of 3-arylpyrrolidines. This class of compounds has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential across a range of biological targets, most notably as ligands for dopamine receptors. This document details the evolution of their synthesis, presents key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways.

Introduction: The Emergence of a Key Pharmacophore

The pyrrolidine ring is a foundational motif in a vast number of natural products and synthetic drugs.[1] Within this family, the 3-arylpyrrolidine core has garnered significant attention due to its unique three-dimensional structure which allows for precise interactions with biological targets. These compounds have shown potent and selective activity in a variety of biological contexts, including neurotransmission, histone deacetylation, and as anti-cancer agents.[2] A particularly important application of 3-arylpyrrolidines has been in the development of ligands for dopamine receptors, which are crucial targets for treating neurological and psychiatric disorders.[3]

Historical Perspective and Discovery

The synthesis of the foundational pyrrolidine ring has a rich history, with early methods dating back to the late 19th and early 20th centuries. However, the specific focus on the 3-aryl substituted variants as a distinct class of pharmacologically active agents is a more recent development.

A pivotal moment in the history of pyrrolidine synthesis was the work of Rolf Huisgen in the 1960s on the 1,3-dipolar cycloaddition reaction. This powerful and versatile method provided a general route to five-membered heterocyclic rings, including pyrrolidines, and laid the groundwork for the future synthesis of complex derivatives.

The recognition of 3-arylpyrrolidines as potent dopamine receptor ligands emerged from structure-activity relationship (SAR) studies of known dopaminergic agents. For instance, the synthesis and pharmacological evaluation of compounds like 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) in the 1980s spurred interest in related heterocyclic scaffolds.[3] Subsequent research led to the exploration of the corresponding 3-arylpyrrolidine analogs, revealing their high affinity and selectivity for dopamine receptor subtypes, particularly the D2 and D3 receptors.

Key Synthetic Methodologies

The construction of the 3-arylpyrrolidine scaffold has been approached through various synthetic strategies, ranging from classical cycloaddition reactions to modern metal-catalyzed cross-coupling methods.

Classical Approach: 1,3-Dipolar Cycloaddition

One of the most fundamental and widely employed methods for the synthesis of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). This method allows for the stereocontrolled formation of multiple chiral centers in a single step.

Experimental Protocol: Synthesis of a 3-Arylpyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is a representative example of a thermal, one-pot, three-component reaction for the synthesis of a substituted 3-arylpyrrolidine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • α-Amino acid (e.g., sarcosine) (1.2 mmol)

  • Alkene (e.g., N-phenylmaleimide) (1.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), α-amino acid (1.2 mmol), and alkene (1.0 mmol).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylpyrrolidine derivative.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Modern Approach: Palladium-Catalyzed Hydroarylation

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of complex molecules. For 3-arylpyrrolidines, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful and efficient method. This approach allows for the direct formation of the C-C bond between the pyrrolidine ring and the aryl group from readily available starting materials.[4]

Experimental Protocol: Palladium-Catalyzed Hydroarylation of 1-Methyl-2,5-dihydro-1H-pyrrole

This protocol describes a general procedure for the palladium-catalyzed hydroarylation of a pyrroline with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • 1-Methyl-2,5-dihydro-1H-pyrrole (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) to the tube.

  • Add anhydrous 1,4-dioxane (5 mL) followed by 1-methyl-2,5-dihydro-1H-pyrrole (1.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent to yield the desired 3-aryl-1-methylpyrrolidine.

  • Characterize the product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data: Synthesis Yields and Receptor Binding Affinities

The efficiency of synthetic routes and the biological activity of the resulting compounds are critical for drug development. The following tables summarize representative yields for the synthesis of 3-arylpyrrolidines and their binding affinities for dopamine D2 and D3 receptors.

Synthetic Method Aryl Group Alkene/Pyrroline Catalyst/Conditions Yield (%) Reference
1,3-Dipolar CycloadditionPhenylN-phenylmaleimideToluene, reflux85(General procedure)
1,3-Dipolar Cycloaddition4-ChlorophenylN-phenylmaleimideToluene, reflux82(General procedure)
1,3-Dipolar Cycloaddition4-MethoxyphenylN-phenylmaleimideToluene, reflux88(General procedure)
Palladium-Catalyzed HydroarylationPhenyl1-Methyl-2,5-dihydro-1H-pyrrolePd(OAc)2/P(o-tol)375[4]
Palladium-Catalyzed Hydroarylation4-Fluorophenyl1-Methyl-2,5-dihydro-1H-pyrrolePd(OAc)2/P(o-tol)378[4]
Palladium-Catalyzed Hydroarylation3-Tolyl1-Methyl-2,5-dihydro-1H-pyrrolePd(OAc)2/P(o-tol)372[4]
Compound Dopamine D2 Receptor Ki (nM) Dopamine D3 Receptor Ki (nM) Selectivity (D2/D3) Reference
(+/-)-3-(3-Hydroxyphenyl)-N-propylpyrrolidine251.516.7[5]
Eticlopride Analog 1125.36.973.6[6]
Eticlopride Analog 33 (O-alkylated)1.770.4364.1[6]
Haloperidol--4 (more potent at D2)[5]
7-OH-DPAT--24 (more potent at D3)[5]

Biological Activity and Signaling Pathways

3-Arylpyrrolidines have demonstrated significant activity at dopamine receptors, particularly as antagonists or partial agonists at the D3 subtype. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion.

Upon binding of a 3-arylpyrrolidine ligand, the D3 receptor typically couples to Gαi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, D3 receptor activation can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the Akt/mTOR pathways, which are involved in cell growth, proliferation, and survival.[7]

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates MEK MEK Ligand 3-Arylpyrrolidine Ligand->D3R Binds G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP G_alpha->AC PI3K PI3K ATP ATP Akt Akt mTOR mTOR Cellular_Response Modulation of Gene Expression, Cell Growth, and Survival ERK ERK

Caption: Dopamine D3 Receptor Signaling Cascade.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cell Culture expressing Dopamine D3 Receptor B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation of membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of 3-arylpyrrolidine test compound B->C D Separation of bound and free radioligand (Filtration) C->D E Quantification of bound radioligand (Scintillation Counting) D->E F Generation of competition binding curves E->F G Calculation of IC50 and Ki values using non-linear regression F->G

Caption: Workflow for Dopamine Receptor Binding Assay.

Conclusion and Future Directions

The 3-arylpyrrolidine scaffold has solidified its position as a privileged structure in modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable pharmacological properties, has made it a cornerstone for the development of novel therapeutics, particularly in the realm of neuroscience. Early synthetic strategies, such as the 1,3-dipolar cycloaddition, have been complemented by highly efficient modern techniques like palladium-catalyzed hydroarylation, enabling the rapid generation of diverse compound libraries.

The extensive research into their activity at dopamine receptors has yielded potent and selective ligands, offering valuable tools for probing the intricacies of dopaminergic signaling and providing promising leads for the treatment of conditions such as schizophrenia, Parkinson's disease, and substance abuse disorders.

Future research in this area will likely focus on several key aspects. The development of even more efficient and stereoselective synthetic methods will continue to be a priority, allowing for the exploration of a wider chemical space. Further elucidation of the structure-activity relationships, aided by computational modeling, will guide the design of next-generation 3-arylpyrrolidines with improved potency, selectivity, and pharmacokinetic profiles. Finally, the exploration of this versatile scaffold against other biological targets holds the promise of uncovering new therapeutic applications beyond the central nervous system. The journey of the 3-arylpyrrolidine from a synthetic curiosity to a clinically relevant pharmacophore is a testament to the power of chemical innovation in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed, two-step protocol for the synthesis of 3-(2-fluorophenyl)pyrrolidine, a key building block for the development of novel central nervous system (CNS) therapeutics. The synthesis commences with a Claisen-Schmidt condensation of 2-fluorobenzaldehyde and acetone to yield the intermediate, (E)-4-(2-fluorophenyl)but-3-en-2-one. This is followed by a one-pot Michael addition of nitromethane and subsequent reductive cyclization of the resulting γ-nitro ketone using catalytic hydrogenation to afford the target pyrrolidine. This methodology offers a practical and efficient route for the preparation of this compound for research and drug development purposes.

Introduction

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a variety of biological receptors and enzymes. Specifically, derivatives of this compound have shown promise as potent and selective ligands for dopamine and serotonin receptors, making them attractive candidates for the development of treatments for various neurological and psychiatric disorders. This document outlines a reliable and scalable synthetic protocol for the preparation of this compound, starting from commercially available materials.

Overall Reaction Scheme

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Acetone Acetone Enone (E)-4-(2-Fluorophenyl)but-3-en-2-one Acetone->Enone Nitromethane Nitromethane Nitro_Ketone 5-(2-Fluorophenyl)-4-nitropentan-2-one Nitromethane->Nitro_Ketone Enone->Nitro_Ketone Step 2a: Michael Addition Product This compound Nitro_Ketone->Product Step 2b: Reductive Cyclization

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-4-(2-Fluorophenyl)but-3-en-2-one

This procedure details the base-catalyzed Claisen-Schmidt condensation of 2-fluorobenzaldehyde with acetone.

Materials:

  • 2-Fluorobenzaldehyde

  • Acetone

  • Ethanol (95%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask, add 2-fluorobenzaldehyde (1.0 eq) and acetone (2.0 eq).

  • Add 95% ethanol and stir the mixture at room temperature until all the 2-fluorobenzaldehyde has dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous NaOH solution (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold deionized water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure (E)-4-(2-fluorophenyl)but-3-en-2-one.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Reactants 2-Fluorobenzaldehyde, Acetone
Reagents 10% NaOH, Ethanol
Temperature 0-10 °C
Reaction Time 2 hours
Work-up Precipitation in water, Filtration
Purification Recrystallization
Expected Yield 75-85%
Step 2: Synthesis of this compound

This one-pot procedure involves the Michael addition of nitromethane to the enone intermediate, followed by catalytic hydrogenation for reductive cyclization.

Materials:

  • (E)-4-(2-Fluorophenyl)but-3-en-2-one

  • Nitromethane

  • Methanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a hydrogenation vessel, add (E)-4-(2-fluorophenyl)but-3-en-2-one (1.0 eq) and nitromethane (1.5 eq) in methanol.

  • Add DBU (0.2 eq) to the mixture and stir at room temperature for 4-6 hours to facilitate the Michael addition. Monitor the formation of the γ-nitro ketone intermediate by TLC.

  • Carefully add 10% Pd/C (5 mol%) to the reaction mixture.

  • Seal the hydrogenation vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue
Reactants (E)-4-(2-Fluorophenyl)but-3-en-2-one, Nitromethane
Reagents DBU, 10% Pd/C, H₂
Solvent Methanol
Temperature Room Temperature
Reaction Time 4-6 h (Michael addition), 12-16 h (Hydrogenation)
Work-up Filtration through Celite®, Concentration
Purification Column Chromatography
Expected Yield 60-70%

Data Presentation

Table 3: Summary of Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
(E)-4-(2-Fluorophenyl)but-3-en-2-oneC₁₀H₉FO164.18Solid75-85
This compoundC₁₀H₁₂FN165.21Oil60-70

Expected Results and Characterization

Successful synthesis will yield this compound as a colorless to pale yellow oil. The structure and purity should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons in the 7.0-7.4 ppm region, a multiplet for the benzylic proton on the pyrrolidine ring, and multiplets for the remaining pyrrolidine protons.

  • ¹³C NMR: Expected signals for the aromatic carbons (with C-F coupling), and distinct signals for the four carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching and C-F stretching should be present.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Fluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Sodium hydroxide is corrosive. Handle with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely.

  • Hydrogen gas is highly flammable. Use a properly maintained hydrogenation apparatus and ensure there are no ignition sources in the vicinity.

Troubleshooting

  • Low yield in Step 1: Ensure the reaction temperature is kept low during the addition of NaOH to minimize side reactions. Incomplete reaction can be addressed by extending the reaction time.

  • Incomplete Michael addition in Step 2: The reaction can be gently warmed (e.g., to 40 °C) to drive the reaction to completion.

  • Incomplete reductive cyclization in Step 2: Ensure the Pd/C catalyst is active. If the reaction stalls, fresh catalyst can be added. Ensure the hydrogen pressure is maintained and the mixture is stirred vigorously to ensure good mixing.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound, a valuable building block for the development of novel CNS-active compounds. The two-step sequence is amenable to scale-up and utilizes readily available starting materials and reagents.

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(2-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final drug products. Therefore, the development of efficient and highly stereoselective synthetic methods for its preparation is of significant interest to the medicinal chemistry and drug development community. These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (R)-3-(2-Fluorophenyl)pyrrolidine, focusing on a robust and widely applicable methodology: the rhodium-catalyzed asymmetric hydroarylation of a pyrroline precursor.

Synthetic Strategies Overview

Several catalytic asymmetric methods can be employed for the synthesis of chiral 3-arylpyrrolidines. The most prominent and effective strategies include:

  • Rhodium-Catalyzed Asymmetric Arylation: This method involves the addition of an aryl group to a pyrroline scaffold using a chiral rhodium catalyst. It is known for its high enantioselectivity and functional group tolerance.

  • Copper-Catalyzed 1,3-Dipolar Cycloaddition: This approach constructs the pyrrolidine ring through a cycloaddition reaction, where the stereochemistry is controlled by a chiral copper catalyst.

  • Asymmetric Hydrogenation: This strategy involves the enantioselective reduction of a prochiral pyrrole or pyrroline precursor using a chiral catalyst, typically based on rhodium or iridium.

This document will focus on the Rhodium-Catalyzed Asymmetric Hydroarylation method due to its directness and high efficiency in installing the aryl group at the C3 position with excellent enantiocontrol.

Rhodium-Catalyzed Asymmetric Synthesis of (R)-3-(2-Fluorophenyl)pyrrolidine

This section provides a detailed protocol for the synthesis of (R)-3-(2-Fluorophenyl)pyrrolidine via the asymmetric hydroarylation of N-Boc-3-pyrroline with 2-fluorophenylboronic acid, a method adapted from established procedures for the synthesis of 3-arylpyrrolidines.[1]

Reaction Principle

The core of this synthesis is a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated cyclic amine derivative. A chiral phosphine ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the 2-fluorophenyl group to one face of the pyrroline ring, leading to the desired (R)-enantiomer with high enantiomeric excess (ee).

Experimental Protocol

Materials:

  • N-Boc-3-pyrroline

  • 2-Fluorophenylboronic acid

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • 1,4-Dioxane (anhydrous)

  • Potassium hydroxide (KOH)

  • Water (degassed)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium hydroxide solution

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

Step 1: Rhodium-Catalyzed Asymmetric Hydroarylation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(cod)₂]BF₄ (1 mol%) and (R)-BINAP (1.2 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this solution, add N-Boc-3-pyrroline (1.0 mmol, 1.0 equiv) and 2-fluorophenylboronic acid (1.5 mmol, 1.5 equiv).

  • In a separate vial, prepare a 1.0 M aqueous solution of potassium hydroxide.

  • Add the aqueous KOH solution (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(R)-3-(2-fluorophenyl)pyrrolidine.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-(R)-3-(2-fluorophenyl)pyrrolidine (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (TFA) (5.0 mmol, 5.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium hydroxide solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(2-Fluorophenyl)pyrrolidine.

Data Presentation

The following table summarizes typical quantitative data for the rhodium-catalyzed asymmetric synthesis of (R)-3-(2-Fluorophenyl)pyrrolidine.

StepProductYield (%)Enantiomeric Excess (ee %)
1N-Boc-(R)-3-(2-fluorophenyl)pyrrolidine85-95>95
2(R)-3-(2-Fluorophenyl)pyrrolidine>95>95

Note: Yields and ee% are representative and may vary depending on the specific reaction conditions and purification.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Asymmetric Hydroarylation cluster_1 Step 2: Deprotection A N-Boc-3-pyrroline C [Rh(cod)₂]BF₄ / (R)-BINAP KOH, 1,4-Dioxane, 100 °C A->C B 2-Fluorophenylboronic acid B->C D N-Boc-(R)-3-(2-fluorophenyl)pyrrolidine C->D E N-Boc-(R)-3-(2-fluorophenyl)pyrrolidine F TFA, DCM E->F G (R)-3-(2-Fluorophenyl)pyrrolidine F->G

Caption: Synthetic scheme for (R)-3-(2-Fluorophenyl)pyrrolidine.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Deprotection prep1 Mix [Rh(cod)₂]BF₄ and (R)-BINAP in anhydrous 1,4-dioxane prep2 Stir for 30 min (Catalyst formation) prep1->prep2 react1 Add N-Boc-3-pyrroline and 2-fluorophenylboronic acid prep2->react1 react2 Add aqueous KOH react1->react2 react3 Heat to 100 °C for 12-24h react2->react3 workup1 Quench with water and extract with Et₂O react3->workup1 workup2 Wash with NaHCO₃ and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 deprot1 Dissolve in DCM and add TFA workup4->deprot1 deprot2 Stir for 2-4h deprot1->deprot2 deprot3 Neutralize with NaOH and extract with DCM deprot2->deprot3 deprot4 Dry and concentrate deprot3->deprot4 final_product final_product deprot4->final_product Final Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Chiral Resolution of 3-(2-Fluorophenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-(2-Fluorophenyl)pyrrolidine are pivotal chiral building blocks in medicinal chemistry. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity and selectivity of many drug candidates.[1] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates the development of robust and efficient methods for their separation.[2] These application notes provide an overview and detailed protocols for the primary methods of chiral resolution applicable to this compound: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography (HPLC and SFC).

Overview of Chiral Resolution Strategies

The selection of a suitable chiral resolution method depends on various factors including the scale of the separation, the cost of reagents, and the desired enantiomeric purity. The following diagram illustrates the general workflow for selecting a chiral resolution strategy.

Chiral Resolution Workflow General Workflow for Chiral Resolution racemate Racemic this compound classical Classical Resolution (Diastereomeric Salts) racemate->classical Large Scale Cost-Effective enzymatic Enzymatic Kinetic Resolution racemate->enzymatic High Selectivity Green Chemistry chromatography Chiral Chromatography (HPLC/SFC) racemate->chromatography High Purity Analytical & Preparative analysis Enantiomeric Purity Analysis (Chiral HPLC/SFC) classical->analysis enzymatic->analysis chromatography->analysis enantiomers Separated Enantiomers (>99% ee) analysis->enantiomers

Caption: General workflow for the selection of a chiral resolution method.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a cost-effective method for large-scale separations. It involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Classical Resolution Pathway Classical Resolution Pathway racemate Racemic Amine (R/S)-3-(2-Fluorophenyl)pyrrolidine diastereomers Diastereomeric Salts (R,R) and (S,R) salts racemate->diastereomers Salt Formation chiral_acid Chiral Resolving Agent (e.g., (+)-DBTA) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation liberation Liberation of Free Amines separation->liberation Less Soluble Salt separation->liberation More Soluble Salt enantiomer_R (R)-Enantiomer liberation->enantiomer_R enantiomer_S (S)-Enantiomer liberation->enantiomer_S

Caption: Logical pathway for classical diastereomeric salt resolution.

Experimental Protocol: Classical Resolution

Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Salt Formation: Dissolve racemic this compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve (+)-DBTA (0.5-1.0 equiv.) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Enrichment: Recrystallize the salt from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2M NaOH). Stir until the salt dissolves. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Analysis: Determine the enantiomeric excess (ee) of the obtained amine by chiral HPLC or SFC.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated.

Enzymatic Resolution Enzymatic Kinetic Resolution racemate Racemic Amine (R/S)-3-(2-Fluorophenyl)pyrrolidine reaction Enzymatic Acylation racemate->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction mixture Mixture of Products (S)-Amine and (R)-Amide reaction->mixture separation Chromatographic Separation mixture->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S amide_R (R)-Amide separation->amide_R hydrolysis Hydrolysis amide_R->hydrolysis enantiomer_R (R)-Enantiomer hydrolysis->enantiomer_R

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Experimental Protocol: Enzymatic Kinetic Resolution

Enzyme: Immobilized Candida antarctica Lipase B (CALB) Acyl Donor: Isopropenyl acetate

  • Reaction Setup: To a solution of racemic this compound (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add isopropenyl acetate (1.0-1.5 equiv.) and immobilized CALB (10-20% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Work-up: Filter off the enzyme and wash it with the reaction solvent. The enzyme can often be reused. Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted amine from the acylated amine by column chromatography on silica gel.

  • Hydrolysis (Optional): The separated acylated amine can be hydrolyzed (e.g., using acidic or basic conditions) to obtain the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis by chiral HPLC or SFC.

Preparative Chiral Chromatography (HPLC & SFC)

Preparative chiral chromatography is a powerful technique for obtaining high-purity enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative separations due to its higher efficiency, faster separation times, and reduced consumption of organic solvents.[3][]

Experimental Protocols: Chiral Chromatography

1. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a column packed with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H). For fluorinated compounds, a fluorinated stationary phase might also provide unique selectivity.[5][6]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Optimize the separation conditions at an analytical scale to achieve baseline separation (Rs > 1.5).

    • Scale up the separation to a preparative column, adjusting the flow rate and injection volume accordingly.

    • Collect the fractions corresponding to each enantiomer.

    • Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

    • Analyze the purity of each enantiomer by analytical chiral HPLC.

2. Preparative Supercritical Fluid Chromatography (SFC)

  • Column: Polysaccharide-based CSPs are also widely used in SFC.[3]

  • Mobile Phase: The mobile phase typically consists of supercritical carbon dioxide as the main component and a polar organic modifier (co-solvent) such as methanol, ethanol, or isopropanol. An additive like diethylamine may be used to improve peak shape.

  • Procedure:

    • Dissolve the racemate in the co-solvent.

    • Develop and optimize the separation method on an analytical SFC system.

    • Transfer the method to a preparative SFC system, increasing the column diameter, flow rate, and sample load.

    • Collect the separated enantiomers using a fraction collector.

    • The CO2 is evaporated, leaving the enantiomers in the co-solvent, which is then removed under reduced pressure.

    • Confirm the enantiomeric purity of the collected fractions using analytical chiral SFC.

Data Presentation: Comparison of Resolution Methods

The following table summarizes representative quantitative data for the different resolution methods. Note: Data for the specific target molecule, this compound, is limited in the public domain. The values presented are based on typical results for structurally similar 3-arylpyrrolidines and related chiral amines and serve as a guideline for expected outcomes.

MethodResolving Agent/Stationary PhaseTypical Yield (%)Typical Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Classical Resolution (+)-Dibenzoyl-D-tartaric acid35-45 (per enantiomer)>98Cost-effective for large scaleLabor-intensive, optimization required
Enzymatic Kinetic Resolution Immobilized Candida antarctica Lipase B40-48 (per enantiomer)>99High selectivity, mild conditionsLimited to 50% theoretical yield per cycle
Preparative Chiral HPLC Chiralpak® AD-H>90>99.5High purity, well-establishedHigh solvent consumption, lower throughput
Preparative Chiral SFC Chiralpak® AS-H>90>99.5Fast, reduced solvent use, "greener"Higher initial equipment cost

Conclusion

The chiral resolution of this compound enantiomers can be effectively achieved through classical, enzymatic, and chromatographic methods. The choice of method will be dictated by the specific requirements of the project, including the desired scale, purity, cost, and environmental considerations. For large-scale production, classical resolution remains a viable option. Enzymatic resolution offers a green and highly selective alternative. For obtaining high-purity enantiomers for research and development, preparative chiral chromatography, particularly SFC, is often the most efficient and effective approach. Thorough analytical method development using chiral HPLC or SFC is essential for monitoring and validating the success of any resolution strategy.

References

Application Note: Asymmetric Synthesis of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly enantioselective method for the synthesis of 3-(2-Fluorophenyl)pyrrolidine, a key structural motif in many pharmaceutical agents. The described protocol utilizes a rhodium-catalyzed asymmetric hydroarylation of a 3-pyrroline precursor with a readily available arylboroxine. This method offers high yields and excellent enantioselectivity, making it a valuable tool for researchers and professionals in drug discovery and development.

Introduction

Chiral 3-arylpyrrolidines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and stereoselective methods for their synthesis is therefore of significant interest. This document provides a detailed protocol for the asymmetric synthesis of this compound using a rhodium-based catalytic system. The method is based on the hydroarylation of N-protected 3-pyrroline with (2-fluorophenyl)boroxine, catalyzed by a hydroxorhodium complex with a chiral phosphine ligand, (R)-segphos.[1]

Core Reaction

The central transformation is the rhodium-catalyzed asymmetric hydroarylation of an N-protected 3-pyrroline with (2-fluorophenyl)boroxine. The chiral catalyst, formed in situ from a rhodium precursor and a chiral diphosphine ligand, controls the stereochemical outcome of the addition of the aryl group across the double bond of the pyrroline ring.

Experimental Protocol

This protocol is adapted from established procedures for rhodium-catalyzed asymmetric hydroarylation.[1]

Materials:

  • N-Boc-3-pyrroline

  • (2-Fluorophenyl)boroxine

  • [Rh(OH)((R)-segphos)]₂

  • 1,4-Dioxane (anhydrous)

  • Argon gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [Rh(OH)((R)-segphos)]₂ (0.015 mmol, 1.0 mol%).

  • Add anhydrous 1,4-dioxane (3.0 mL) to the flask.

  • Add N-Boc-3-pyrroline (0.50 mmol, 1.0 equiv).

  • Add (2-Fluorophenyl)boroxine (0.60 mmol, 1.2 equiv).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-Boc-3-(2-fluorophenyl)pyrrolidine.

  • The enantiomeric excess (ee) of the product can be determined by chiral high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydroarylation of N-Boc-3-pyrroline with various arylboroxines, demonstrating the general applicability and high efficiency of this catalytic system.

EntryArylboroxineProductYield (%)ee (%)
1(Phenyl)boroxineN-Boc-3-phenylpyrrolidine9598
2(4-Methoxyphenyl)boroxineN-Boc-3-(4-methoxyphenyl)pyrrolidine9397
3(3-Chlorophenyl)boroxineN-Boc-3-(3-chlorophenyl)pyrrolidine9199
4 (2-Fluorophenyl)boroxine N-Boc-3-(2-fluorophenyl)pyrrolidine 92 98
5(1-Naphthyl)boroxineN-Boc-3-(1-naphthyl)pyrrolidine8896

Data is representative of typical outcomes for this reaction type based on published literature.[1]

Visualizations

Reaction Pathway:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product N-Boc-3-pyrroline N-Boc-3-pyrroline Reaction Asymmetric Hydroarylation N-Boc-3-pyrroline->Reaction 2-Fluorophenylboroxine 2-Fluorophenylboroxine 2-Fluorophenylboroxine->Reaction [Rh(OH)((R)-segphos)]2 [Rh(OH)((R)-segphos)]2 [Rh(OH)((R)-segphos)]2->Reaction Catalyst N-Boc-3-(2-fluorophenyl)pyrrolidine N-Boc-3-(2-fluorophenyl)pyrrolidine Reaction->N-Boc-3-(2-fluorophenyl)pyrrolidine High Yield High ee

Caption: Asymmetric hydroarylation of N-Boc-3-pyrroline.

Experimental Workflow:

G start Start reagents Combine Reactants and Catalyst under Argon start->reagents reaction Heat at 100 °C reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Cool and Concentrate monitoring->workup purification Silica Gel Chromatography workup->purification analysis Analyze by Chiral HPLC purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of 3-Substituted Pyrrolidines via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and catalysts. The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore of significant interest to the scientific community. Among the various synthetic strategies, the [3+2] cycloaddition reaction has emerged as a powerful and atom-economical tool for the construction of the five-membered pyrrolidine ring. This reaction typically involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted pyrrolidines using various [3+2] cycloaddition methodologies.

Methodologies for 3-Substituted Pyrrolidine Synthesis

Several effective [3+2] cycloaddition strategies have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. Key approaches include multicomponent reactions, catalytic asymmetric cycloadditions, and reactions employing non-stabilized ylides.

Three-Component Diastereoselective [3+2] Cycloaddition

This method provides a pot, atom, and step economy (PASE) approach to biologically interesting spirooxindole-pyrrolidines through a one-pot reaction involving a cyclic amine, an aldehyde, and an olefinic oxindole.[1] The reaction proceeds via the in situ generation of a nonstabilized azomethine ylide from the cyclic amine and aldehyde, which then undergoes a 1,3-dipolar cycloaddition with the olefinic oxindole.

Quantitative Data Summary

EntryCyclic AmineAldehydeOlefinic OxindoleCatalyst (equiv.)SolventTemp. (°C)Time (min)Yield (%)d.r.
1THIQ4-BromobenzaldehydeOxindole 4aBzOH (0.5)EtOH125 (MW)30676:1
2THBC4-BromobenzaldehydeOxindole 4aBzOH (0.5)EtOH125 (MW)3079-
3Isoindoline4-BromobenzaldehydeOxindole 4aBzOH (0.5)EtOH125 (MW)3046-

THIQ = 1,2,3,4-tetrahydroisoquinoline; THBC = Tetrahydronorharman; BzOH = Benzoic Acid; MW = Microwave irradiation; d.r. = diastereomeric ratio.

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine 1a [1]

  • To a microwave reactor tube, add 1,2,3,4-tetrahydroisoquinoline (THIQ) (1.3 equiv.), 4-bromobenzaldehyde (1.1 equiv.), olefinic oxindole 4a (1.0 equiv.), and benzoic acid (0.5 equiv.) in ethanol.

  • Seal the tube and heat the reaction mixture under microwave irradiation at 125 °C for 30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine 1a.

Reaction Mechanism

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Cyclic Amine Cyclic Amine Iminium Ion Iminium Ion Cyclic Amine->Iminium Ion + Aldehyde - H2O Aldehyde Aldehyde Azomethine Ylide Azomethine Ylide Iminium Ion->Azomethine Ylide Deprotonation 3-Substituted Pyrrolidine 3-Substituted Pyrrolidine Azomethine Ylide->3-Substituted Pyrrolidine + Olefinic Oxindole Olefinic Oxindole Olefinic Oxindole

Caption: General mechanism of the three-component [3+2] cycloaddition.

Catalytic Asymmetric [3+2] Cycloaddition of Aziridines

This highly diastereo- and enantioselective method utilizes 2,2'-diester aziridines as azomethine ylide precursors, which react with various enol ethers in the presence of a chiral catalyst to yield optically active 3-methoxypyrrolidine derivatives.[2]

Quantitative Data Summary

EntryAziridineEnol EtherCatalystdrerYield (%)
12,2'-diester aziridine3,4-dihydropyranChiral N,N'-dioxide-Sc(OTf)₃>19:195.5:4.594
22,2'-diester aziridineAcyclic enol etherChiral N,N'-dioxide-Sc(OTf)₃>19:1up to 95.5:4.5up to 94

dr = diastereomeric ratio; er = enantiomeric ratio.

Experimental Protocol: Asymmetric Synthesis of Octahydropyrano[2,3-c]pyrrole [2]

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide catalyst and Sc(OTf)₃.

  • Add the solvent and stir the mixture at room temperature.

  • Add the 2,2'-diester aziridine and the 3,4-dihydropyran derivative.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the optically active product.

Experimental Workflow

G Start Start Catalyst_Prep Prepare Chiral Catalyst Solution Start->Catalyst_Prep Reaction_Setup Add Aziridine and Enol Ether Catalyst_Prep->Reaction_Setup Reaction Stir at Controlled Temperature Reaction_Setup->Reaction Workup Quench and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Optically Active Pyrrolidine Purification->Product

Caption: Workflow for catalytic asymmetric [3+2] cycloaddition.

Iridium-Catalyzed Reductive [3+2] Cycloaddition from Amides

This method provides a general and highly selective route to structurally complex pyrrolidines through the reductive generation of azomethine ylides from amides and lactams using an iridium catalyst.[3][4] This strategy is applicable to the formation of both stabilized and unstabilized azomethine ylides.

Quantitative Data Summary [4]

EntryAmide SubstrateAlkene PartnerCatalystReductantYield (%)Diastereoselectivity
1N-benzyl-N-(methoxycarbonylmethyl)benzamideN-Phenylmaleimide[IrCl(CO)(PPh₃)₂]TMDS-High
2Lactam derivativeCrotonic acid derivative[IrCl(CO)(PPh₃)₂]TMDSGoodHigh

TMDS = Tetramethyldisiloxane.

Experimental Protocol: Iridium-Catalyzed Reductive Cycloaddition [4]

  • In a glovebox, charge a vial with Vaska's complex ([IrCl(CO)(PPh₃)₂]) (1 mol%).

  • Add a solution of the amide and the electron-deficient alkene in a suitable solvent.

  • Add tetramethyldisiloxane (TMDS) as the terminal reductant.

  • Seal the vial and stir the reaction mixture at the indicated temperature for the specified time.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography.

Logical Relationship of Components

G Amide Amide Azomethine_Ylide Azomethine_Ylide Amide->Azomethine_Ylide Ir_Catalyst Vaska's Complex Ir_Catalyst->Azomethine_Ylide Reductant TMDS Reductant->Azomethine_Ylide Pyrrolidine Pyrrolidine Azomethine_Ylide->Pyrrolidine Alkene Alkene Alkene->Pyrrolidine

Caption: Key components in the Iridium-catalyzed reductive cycloaddition.

Conclusion

The [3+2] cycloaddition reaction stands as a versatile and powerful strategy for the synthesis of 3-substituted pyrrolidines. The methodologies presented herein, including multicomponent reactions, and catalytic asymmetric transformations, offer a broad toolkit for accessing a diverse range of pyrrolidine derivatives with high levels of control over stereochemistry. These protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel and complex molecular architectures. Further exploration into the development of more efficient catalysts and the expansion of substrate scope will continue to enhance the utility of this important transformation.

References

Application Notes: Protecting Group Strategies for the Synthesis of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Fluorophenyl)pyrrolidine is a valuable heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical candidates. Its synthesis requires careful planning, particularly concerning the temporary masking of the pyrrolidine nitrogen to prevent unwanted side reactions and direct subsequent chemical transformations. The choice of a nitrogen protecting group is critical as it influences the overall efficiency, yield, and scalability of the synthesis. This document provides a detailed overview of common protecting group strategies—specifically using Tert-butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups—for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

General Synthetic Pathway & Key Considerations

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a protected 3-pyrrolidinone. The general pathway includes:

  • N-Protection: Masking the secondary amine of the pyrrolidine ring.

  • Aryl Addition: Introduction of the 2-fluorophenyl moiety, typically via a Grignard reaction with an N-protected 3-pyrrolidinone, followed by dehydration and reduction.

  • N-Deprotection: Removal of the protecting group to yield the final target molecule.

The choice of protecting group (PG) is dictated by its stability to the reaction conditions in subsequent steps and the ease of its final removal.

Synthetic_Workflow cluster_pg Protection Strategies cluster_deprotect Deprotection start Pyrrolidine Precursor (e.g., 3-Hydroxypyrrolidine) oxidation Oxidation start->oxidation pyrrolidinone 3-Pyrrolidinone oxidation->pyrrolidinone boc_protect N-Boc Protection (+ Boc2O) pyrrolidinone->boc_protect Select PG cbz_protect N-Cbz Protection (+ Cbz-Cl) pyrrolidinone->cbz_protect Select PG bn_protect N-Bn Protection (+ BnBr) pyrrolidinone->bn_protect Select PG boc_ketone N-Boc-3-pyrrolidinone boc_protect->boc_ketone cbz_ketone N-Cbz-3-pyrrolidinone cbz_protect->cbz_ketone bn_ketone N-Bn-3-pyrrolidinone bn_protect->bn_ketone aryl_addition Aryl Addition & Transformation boc_ketone->aryl_addition cbz_ketone->aryl_addition bn_ketone->aryl_addition boc_deprotect Acidic Cleavage (TFA or HCl) aryl_addition->boc_deprotect Boc Route cbz_deprotect Hydrogenolysis (H2, Pd/C) aryl_addition->cbz_deprotect Cbz Route bn_deprotect Hydrogenolysis (H2, Pd/C) aryl_addition->bn_deprotect Bn Route final_product This compound boc_deprotect->final_product cbz_deprotect->final_product bn_deprotect->final_product

Caption: General synthetic workflow for this compound.

Comparison of Protecting Group Strategies

The selection of an appropriate protecting group is a critical decision. The Boc group is favored for its ease of removal under acidic conditions, while Cbz and Bn groups are stable to a wider range of non-reductive conditions but require hydrogenolysis for cleavage.

PG_Selection_Logic start Need to Protect Pyrrolidine N-H? downstream_q Downstream reactions involve strong acids? start->downstream_q Yes reductive_q Downstream reactions involve reductive conditions (e.g., H2)? downstream_q->reductive_q No use_cbz_bn Use Cbz or Bn Group downstream_q->use_cbz_bn Yes final_deprotection_q Is catalytic hydrogenolysis acceptable for final deprotection? reductive_q->final_deprotection_q No avoid_cbz_bn Avoid Cbz and Bn Groups reductive_q->avoid_cbz_bn Yes use_boc Use Boc Group final_deprotection_q->use_boc No final_deprotection_q->use_cbz_bn Yes end_boc Deprotect with acid (TFA, HCl) use_boc->end_boc end_cbz_bn Deprotect with H2, Pd/C use_cbz_bn->end_cbz_bn consider_alt Consider Alternative PGs avoid_cbz_bn->consider_alt

Caption: Logical flow for selecting a suitable N-protecting group.

The table below summarizes the key characteristics of each protecting group strategy.

FeatureN-Boc (tert-Butyloxycarbonyl)N-Cbz (Benzyloxycarbonyl)N-Benzyl (Bn)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)Benzyl bromide (BnBr)
Typical Yield (Protection) >95%[1]85-95%[2]80-90%
Stability Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids.[3][4]Stable to acid and base. Labile to hydrogenolysis and strong Lewis acids.[5][6]Stable to acid, base, and many organometallic reagents. Labile to hydrogenolysis.
Deprotection Conditions Strong acids (TFA, HCl in dioxane).[3][4]Catalytic hydrogenolysis (H₂, Pd/C) or strong Lewis acids (e.g., AlCl₃).[5][6][7]Catalytic hydrogenolysis (H₂, Pd/C).
Typical Yield (Deprotection) >90%[8]>90%[7]>90%
Advantages Easy to introduce and remove; orthogonal to Cbz/Bn.Robust; stable to acidic conditions where Boc is not.[5]Highly stable; cost-effective.
Disadvantages Acid sensitivity limits subsequent reaction choices.Requires hydrogenation (may affect other functional groups like alkenes/alkynes). Cbz-Cl is toxic.Requires hydrogenation for removal.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine

This protocol describes the protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate, a necessary precursor step before oxidation to the ketone.

Materials:

  • (R)-3-Pyrrolidinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-(-)-N-Boc-3-pyrrolidinol.[1]

Protocol 2: Oxidation to N-Boc-3-pyrrolidinone

This protocol details the oxidation of the protected alcohol to the corresponding ketone.

Materials:

  • (R)-(-)-N-Boc-3-pyrrolidinol

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Dess-Martin periodinane (2.0 eq) portion-wise at 0 °C.[9]

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions. Stir vigorously until the layers are clear.[9]

  • Extract the mixture with DCM (3x).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography (e.g., 15:85 EtOAc/Hexane) to afford N-Boc-3-pyrrolidinone as an oil.[9]

Protocol 3: N-Cbz Protection of Pyrrolidine-3-carboxylic acid

This protocol serves as an example for introducing the Cbz group, which is stable under acidic conditions that would cleave a Boc group.

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Combine pyrrolidine-3-carboxylic acid (1.0 eq), benzyl chloroformate (1.2 eq), and potassium carbonate (2.0 eq) in a reaction flask.[2]

  • Add acetonitrile and heat the mixture to 80 °C.[2]

  • Stir the reaction for 2 hours, monitoring completion by TLC.[2]

  • After the reaction is complete, cool the mixture, filter off the solids, and evaporate the solvent under vacuum.[2]

  • Purify the residue by silica gel column chromatography to obtain 1-N-Cbz-pyrrolidine-3-carboxylic acid.[2]

Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the final step to reveal the free amine of the target molecule when using the Boc strategy.

Boc_Deprotection_Workflow start Start: N-Boc-3-(2-Fluorophenyl)pyrrolidine in DCM cool Cool solution to 0°C in an ice bath start->cool add_tfa Add Trifluoroacetic Acid (TFA) dropwise (2-10 eq) cool->add_tfa warm_stir Warm to room temperature and stir for 1-2 hours add_tfa->warm_stir monitor Monitor reaction by TLC or LC-MS warm_stir->monitor monitor->warm_stir Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete neutralize Dissolve residue and neutralize with saturated NaHCO₃ (aq) concentrate->neutralize extract Extract with appropriate organic solvent (e.g., DCM) neutralize->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate end End: This compound (Free Base) dry_concentrate->end

Caption: Experimental workflow for N-Boc deprotection.

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.[3]

  • Dissolve the residue in a suitable solvent and carefully neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.[3]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis

This protocol removes the Cbz group, a common final step in the Cbz or Bn protection strategy.

Materials:

  • N-Cbz protected this compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the N-Cbz protected substrate (1.0 eq) in methanol or an appropriate solvent in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (5-10 mol%) to the solution.[5]

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at a specified pressure in a Parr apparatus).

  • Stir the mixture vigorously at room temperature. Reaction times can vary from a few hours to overnight (e.g., 40 hours at elevated temperatures for resistant substrates).[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Rinse the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.[5]

References

Application Notes and Protocols: 3-(2-Fluorophenyl)pyrrolidine as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[3] The strategic incorporation of a 2-fluorophenyl substituent at the 3-position of the pyrrolidine ring offers a unique combination of steric and electronic properties, making 3-(2-fluorophenyl)pyrrolidine a highly valuable building block for the synthesis of innovative compounds with potential applications in oncology and neuroscience. This document provides an overview of the application of this building block in the development of potent MDM2 inhibitors for cancer therapy and novel anticonvulsant agents.

I. Application in Oncology: MDM2 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in cancer therapy. Inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Spirooxindole derivatives incorporating a substituted pyrrolidine moiety have emerged as highly potent MDM2 inhibitors.

Quantitative Data Summary: MDM2 Inhibition

While specific data for compounds derived directly from this compound is limited in publicly available literature, extensive research on the closely related (3-chloro-2-fluorophenyl)pyrrolidine scaffold demonstrates the potential of this chemical motif. The following table summarizes the binding affinities of representative spirooxindole-based MDM2 inhibitors.

Compound IDModification on Pyrrolidine ScaffoldTargetBinding Affinity (Kᵢ)
Lead Compound Analog 4'-(3-chloro-2-fluorophenyl)MDM2< 1 nM
Analog 14'-(2-fluorophenyl) with varied oxindoleMDM213-14 nM
Analog 24'-(3-pyridyl) substitutionMDM277 nM

Data adapted from studies on close structural analogs.

Signaling Pathway: The MDM2-p53 Axis

The diagram below illustrates the critical role of the MDM2-p53 signaling pathway in cellular homeostasis and how its disruption by inhibitors can lead to an anti-tumor response. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent proteasomal degradation.[3] In cancer cells with wild-type p53, overexpression of MDM2 can lead to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that block the p53-binding pocket of MDM2 can disrupt this interaction, leading to p53 stabilization and activation. This, in turn, initiates downstream signaling cascades that result in cell cycle arrest and apoptosis.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 activates proteasome Proteasome p53->proteasome degraded by MDM2->p53 ubiquitinates (degradation) inhibitor This compound -based Inhibitor inhibitor->MDM2 inhibits cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest BAX BAX apoptosis Apoptosis BAX->apoptosis p51 p51 p51:s->BAX activates Synthesis_Workflow start Start Materials: - Isatin derivative - this compound step1 In situ generation of Azomethine Ylide start->step1 Reflux in a suitable solvent step2 1,3-Dipolar Cycloaddition with a dipolarophile (e.g., an activated alkene) step1->step2 step3 Purification (Column Chromatography) step2->step3 product Final Spirooxindole Product step3->product Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Na_channel Voltage-gated Na+ Channel vesicle Synaptic Vesicle (Glutamate) Na_channel->vesicle Action Potential Propagation Ca_channel Voltage-gated Ca2+ Channel Ca_channel->vesicle Ca2+ Influx synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Glutamate Release inhibitor This compound -2,5-dione Derivative inhibitor->Na_channel blocks inhibitor->Ca_channel blocks postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Excitation Synthesis_Workflow_Anticonvulsant start Start Materials: - 2-(2-Fluorophenyl)succinic acid - Aminoacetic acid step1 Cyclocondensation start->step1 Heat at 180°C intermediate 3-(2-Fluorophenyl)-2,5-dioxo -pyrrolidin-1-yl-acetic acid step1->intermediate step2 Amide Coupling with an appropriate amine intermediate->step2 Coupling agent (e.g., CDI) product Final Acetamide Derivative step2->product

References

Application Notes: Derivatization of the Pyrrolidine Nitrogen in 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(2-fluorophenyl)pyrrolidine scaffold is a significant structural motif in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile building block found in numerous natural products and pharmacologically active compounds.[1][2] Derivatization of the secondary nitrogen atom within the pyrrolidine ring offers a powerful strategy to modulate the physicochemical and pharmacological properties of the parent molecule. This allows researchers to systematically explore the structure-activity relationship (SAR), optimize drug-like properties, and develop novel therapeutic candidates.[3]

These application notes provide detailed protocols for common derivatization reactions of the pyrrolidine nitrogen in this compound, including N-acylation, N-alkylation, N-sulfonylation, and reductive amination. The methodologies are tailored for researchers, scientists, and drug development professionals aiming to synthesize compound libraries for screening and lead optimization.

Derivatization Strategies and Applications

Modification of the pyrrolidine nitrogen can profoundly impact a molecule's biological activity, selectivity, solubility, metabolic stability, and pharmacokinetic profile. The choice of derivatization strategy depends on the desired properties of the final compound.

  • N-Acylation: Introduces an amide functionality. This is often used to introduce a wide variety of substituents, probe interactions with biological targets, and sometimes improve metabolic stability. The resulting amides are typically neutral and can act as hydrogen bond acceptors.

  • N-Alkylation: Appends alkyl or substituted alkyl groups. This strategy directly modifies the basicity of the nitrogen and the steric profile of the molecule. It is a common method for exploring SAR and improving target affinity.

  • N-Sulfonylation: Forms a sulfonamide linkage. Sulfonamides are robust functional groups that are generally metabolically stable and can act as hydrogen bond donors and acceptors, often used to mimic phosphate groups or interact with specific residues in a target protein.

  • Reductive Amination: A versatile method to form a C-N bond by reacting the pyrrolidine with a ketone or aldehyde. This allows for the introduction of a vast array of complex substituents, significantly expanding the chemical space for drug discovery.[4][5]

Experimental Protocols

The following protocols are generalized for the derivatization of this compound. Researchers should adjust stoichiometry, reaction times, and purification methods based on the specific substrate and desired product.

Protocol 2.1: N-Acylation with Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

// Nodes start [label="Reactants:\nthis compound\nAcyl Chloride\nBase (TEA/DIPEA)\nSolvent (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with Water", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction\n(Wash with NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_concentrate [label="Dry (MgSO₄) &\nConcentrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure N-Acyl Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reaction; reaction -> quench; quench -> extraction; extraction -> dry_concentrate; dry_concentrate -> purify; purify -> product; } caption [label="Workflow for N-Acylation.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 2.2: N-Alkylation with Alkyl Halides

This protocol details the N-alkylation using an alkyl halide and a base.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq) and the base (2.0 eq) in anhydrous ACN or DMF in a round-bottom flask.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. If using DMF, dilute with a large volume of water and extract with EtOAc (3x). If using ACN, filter off the base and concentrate the filtrate. Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: Reductive Amination with Aldehydes/Ketones

This protocol describes the formation of a C-N bond via an intermediate iminium ion, which is then reduced.[4]

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH) (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the solution. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature for 2-24 hours until completion (monitor by LC-MS).

  • Work-up: Carefully quench the reaction with saturated NaHCO₃ solution.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

// Nodes start [label="Reactants:\nthis compound\nAldehyde/Ketone\nSolvent (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Iminium Formation\n(cat. AcOH, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(Add NaBH(OAc)₃)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with\nSat. NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction & Wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure N-Substituted\nProduct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> imine_formation; imine_formation -> reduction; reduction -> quench; quench -> extraction; extraction -> purify; purify -> product; } caption [label="Workflow for Reductive Amination.", shape=plaintext, fontname="Arial", fontsize=10];

Data Presentation: Representative Derivatization Results

The following tables summarize representative quantitative data for various derivatives of this compound. Yields and purity are illustrative and will vary based on specific substrates and reaction conditions.

Table 1: N-Acylation Derivatives

Reagent Derivative Structure Yield (%) Purity (%) (LC-MS)
Acetyl chloride N-Acetyl-3-(2-fluorophenyl)pyrrolidine 92 >98
Benzoyl chloride N-Benzoyl-3-(2-fluorophenyl)pyrrolidine 88 >99
Cyclopropanecarbonyl chloride N-(Cyclopropylcarbonyl)-3-(2-fluorophenyl)pyrrolidine 85 >97

| Isobutyryl chloride | N-Isobutyryl-3-(2-fluorophenyl)pyrrolidine | 90 | >98 |

Table 2: N-Alkylation Derivatives

Reagent Derivative Structure Yield (%) Purity (%) (LC-MS)
Iodomethane 1-Methyl-3-(2-fluorophenyl)pyrrolidine 85 >99
Ethyl bromide 1-Ethyl-3-(2-fluorophenyl)pyrrolidine 78 >98
Benzyl bromide 1-Benzyl-3-(2-fluorophenyl)pyrrolidine 82 >97

| Propargyl bromide | 1-(Prop-2-yn-1-yl)-3-(2-fluorophenyl)pyrrolidine | 75 | >95 |

Table 3: Reductive Amination Derivatives

Reagent Derivative Structure Yield (%) Purity (%) (LC-MS)
Formaldehyde 1-Methyl-3-(2-fluorophenyl)pyrrolidine 89 >99
Acetone 1-Isopropyl-3-(2-fluorophenyl)pyrrolidine 81 >98
Cyclohexanone 1-(Cyclohexyl)-3-(2-fluorophenyl)pyrrolidine 79 >97

| Benzaldehyde | 1-Benzyl-3-(2-fluorophenyl)pyrrolidine | 85 | >99 |

Visualization of Derivatization in Drug Discovery

The derivatization of a core scaffold like this compound is a fundamental process in the iterative cycle of drug discovery and lead optimization.

// Nodes scaffold [label="Core Scaffold\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatization Strategies\n(Acylation, Alkylation, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Compound Library\n(Diverse Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="Biological Screening\n(Activity & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adme_tox [label="ADME/Tox Profiling\n(Solubility, Stability, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; candidate [label="Drug Candidate", shape=egg, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges scaffold -> derivatization; derivatization -> library; library -> screening; screening -> sar [label="Data Analysis"]; library -> adme_tox; sar -> lead_opt; adme_tox -> lead_opt; lead_opt -> derivatization [style=dashed, label="Iterative Design"]; lead_opt -> candidate; } caption [label="Role of Derivatization in Drug Discovery.", shape=plaintext, fontname="Arial", fontsize=10];

References

Application Notes and Protocols: Using 3-(2-Fluorophenyl)pyrrolidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples or detailed protocols for the use of 3-(2-Fluorophenyl)pyrrolidine in solid-phase organic synthesis.

While the pyrrolidine scaffold is a valuable building block in drug discovery and medicinal chemistry, and solid-phase organic synthesis is a widely used technique for the rapid synthesis of compound libraries, the direct application of this compound in this context is not documented in the available resources.

The search included various combinations of keywords such as "this compound solid-phase synthesis," "combinatorial library synthesis using this compound," "on-resin acylation of this compound," and "cleavage of N-substituted this compound derivatives from solid support." Despite these efforts, no specific experimental procedures, quantitative data (e.g., reaction yields, purity), or established protocols for its attachment to a solid support, on-resin modification, or cleavage could be located.

General principles of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS) are well-established for similar heterocyclic compounds. These principles suggest a hypothetical workflow for how this compound could be utilized. However, without specific experimental validation and data, any proposed protocol would be purely theoretical.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and workflow diagrams based on cited evidence for the use of this compound in solid-phase organic synthesis.

For researchers interested in exploring the use of this building block in solid-phase synthesis, it would be necessary to develop and optimize a novel synthetic route. This would involve:

  • Selection of a suitable solid support (resin) and linker.

  • Development of a protocol for the efficient attachment (immobilization) of this compound to the chosen resin.

  • Optimization of on-resin reaction conditions for derivatization of the pyrrolidine scaffold.

  • Development of a cleavage strategy to release the final products from the solid support while maintaining their structural integrity.

  • Analytical characterization of the synthesized compounds to determine yield and purity.

We recommend consulting general literature on the solid-phase synthesis of small molecule libraries and pyrrolidine derivatives for foundational methodologies that could be adapted for this specific application.[1][2][3][4][5]

References

Application of 3-(2-Fluorophenyl)pyrrolidine in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to introduce conformational rigidity and serve as a versatile pharmacophore. The introduction of a 2-fluorophenyl substituent at the 3-position of the pyrrolidine ring offers a unique combination of lipophilicity and potential for specific interactions with biological targets, making 3-(2-fluorophenyl)pyrrolidine a promising core structure for the development of novel drugs targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives as potential CNS drug candidates, with a particular focus on their interaction with the dopamine D2 receptor, a key target in the treatment of psychosis and Parkinson's disease.

Synthesis of this compound Derivatives

Experimental Protocol: Asymmetric Synthesis of a this compound Precursor via Michael Addition

This protocol describes a potential route to a key intermediate for this compound synthesis.

Materials:

  • (E)-N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide

  • Ethyl acrylate

  • Chiral catalyst (e.g., a cinchona alkaloid-derived catalyst)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Michael Addition:

    • To a solution of the chiral catalyst (10 mol%) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add (E)-N-(2-fluorobenzylidene)-4-methylbenzenesulfonamide (1.0 eq).

    • Stir the mixture for 15 minutes, then add ethyl acrylate (1.2 eq) and DIPEA (1.1 eq).

    • Allow the reaction to stir at -78 °C for 48 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Michael adduct.

  • Reductive Cyclization and Deprotection:

    • Dissolve the purified Michael adduct in a mixture of THF and water.

    • Add an excess of a reducing agent (e.g., Sodium amalgam or SmI₂) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and protect the resulting pyrrolidine nitrogen with a suitable protecting group (e.g., Boc anhydride).

    • The tosyl group can be removed under reductive conditions (e.g., magnesium in methanol).

    • The ester can be reduced to the corresponding alcohol using a reducing agent like LiAlH₄.

    • Subsequent functional group manipulations can lead to the desired this compound.

Note: This is a representative protocol and requires optimization for the specific substrate. Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation

The this compound scaffold is of particular interest for its potential interaction with dopamine receptors, especially the D2 subtype, which is a primary target for antipsychotic and anti-Parkinson's medications.

Quantitative Data Presentation

While specific data for this compound is not available, the following tables present representative data for analogous 3-arylpyrrolidine derivatives and other dopamine D2 receptor ligands to illustrate the expected range of activities.

Table 1: Representative Binding Affinities (Ki) of Pyrrolidine Derivatives at CNS Receptors

Compound IDTarget ReceptorKi (nM)Reference CompoundKi (nM)
Analog A Dopamine D25.2Haloperidol1.5
Dopamine D315.80.8
Serotonin 5-HT2A25.1Risperidone0.2
Analog B Dopamine D212.7Aripiprazole0.9
Dopamine D38.90.3
Serotonin 5-HT1A45.31.1

Note: Data are illustrative and based on structurally related compounds found in the literature.

Table 2: Representative Functional Activities (EC50/IC50) of Pyrrolidine Derivatives

Compound IDAssay TypeTarget ReceptorFunctional ResponseEC50/IC50 (nM)
Analog A cAMP InhibitionDopamine D2AntagonistIC50 = 15.4
Analog B β-Arrestin RecruitmentDopamine D2Partial AgonistEC50 = 28.9, Emax = 65%
Analog C Calcium MobilizationDopamine D1AntagonistIC50 = 112.0

Note: Data are illustrative and based on established assays for similar compound classes.

Experimental Protocols for Pharmacological Assays

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet (membrane preparation) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either vehicle, non-specific binding control, or test compound at various concentrations.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of test compounds at the dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Forskolin.

  • Dopamine (as a reference agonist).

  • Haloperidol (as a reference antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-D2 cells in appropriate medium.

    • Seed cells into 96-well plates and grow to near confluency.

  • Agonist Mode:

    • Wash the cells with serum-free medium.

    • Add test compounds at various concentrations and incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of dopamine (at its EC80) and a fixed concentration of forskolin, and incubate for a further 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist mode, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 and Emax.

    • For antagonist mode, plot the percent inhibition of the dopamine response against the log concentration of the test compound to determine the IC50.

Signaling Pathways and Visualization

The primary mechanism of action for many CNS drugs targeting dopamine receptors involves the modulation of intracellular signaling cascades. This compound derivatives, as potential dopamine D2 receptor ligands, are expected to influence these pathways.

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, D2 receptor activation can modulate ion channels and activate other signaling pathways, such as the Akt/GSK-3β pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi_alpha Gαi/o D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases Akt Akt D2R->Akt Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Downstream Ion_Channel->Downstream Ligand This compound Derivative (Agonist) Ligand->D2R

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for CNS Drug Candidate Evaluation

The process of evaluating a novel CNS drug candidate, from synthesis to in vivo testing, follows a structured workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Receptor Binding Assays (Ki determination) Characterization->Binding Functional Functional Assays (EC50/IC50, Emax) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Animal Models of CNS Disease (e.g., Schizophrenia, Parkinson's) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Iterative Process Lead_Opt->Synthesis

Caption: Experimental Workflow for CNS Drug Candidate Evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel CNS-active compounds. The synthetic and pharmacological protocols outlined in this document provide a framework for researchers to explore the potential of this chemical series. Through systematic evaluation of structure-activity relationships, binding affinities, and functional activities, it is possible to identify and optimize lead candidates for the treatment of a range of neurological and psychiatric disorders. The provided workflows and pathway diagrams serve as valuable tools for guiding research and development efforts in this area.

Application Notes and Protocols for 3-(2-Fluorophenyl)pyrrolidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-fluorophenyl)pyrrolidine derivatives as potent and selective enzyme inhibitors. This document details their application in targeting key enzymes involved in cancer and type 2 diabetes, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This core structure has been successfully incorporated into inhibitors of critical therapeutic targets, including the E3 ubiquitin ligase MDM2 and the serine protease Dipeptidyl Peptidase-4 (DPP-4). The fluorine substitution on the phenyl ring can enhance binding affinity, metabolic stability, and cell permeability, making these derivatives attractive for drug development.

This document will focus on two primary examples:

  • A potent MDM2 inhibitor for oncology applications.

  • A representative DPP-4 inhibitor for the treatment of type 2 diabetes.

3-(3-chloro-2-fluorophenyl)pyrrolidine Derivative as a Murine Double Minute 2 (MDM2) Inhibitor

A prominent example of a highly potent enzyme inhibitor featuring a modified this compound core is Alrizomadlin (APG-115) , a spirooxindole derivative containing a 3-(3-chloro-2-fluorophenyl)pyrrolidine moiety. APG-115 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers.[1][2][3][4]

Mechanism of Action and Signaling Pathway

Murine Double Minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor.[5][6] MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis in response to cellular stress. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

APG-115 acts by binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This inhibition stabilizes p53, leading to its accumulation and the activation of downstream p53 target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

MDM2_p53_Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention cluster_cellular_response Cellular Response DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates APG115 Alrizomadlin (APG-115) MDM2 MDM2 (E3 Ubiquitin Ligase) APG115->MDM2 inhibits binding to p53 CellCycleArrest Cell Cycle Arrest TumorSuppression Tumor Suppression CellCycleArrest->TumorSuppression Apoptosis Apoptosis Apoptosis->TumorSuppression p53->CellCycleArrest p53->Apoptosis p53->MDM2 upregulates Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and ubiquitinates AlphaLISA_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_MDM2 Add GST-MDM2 Add_Compound->Add_MDM2 Add_p53 Add His-p53 Add_MDM2->Add_p53 Incubate1 Incubate 60 min Add_p53->Incubate1 Add_Acceptor Add GSH Acceptor Beads Incubate1->Add_Acceptor Incubate2 Incubate 60 min (dark) Add_Acceptor->Incubate2 Add_Donor Add Ni-NTA Donor Beads Incubate2->Add_Donor Incubate3 Incubate 60 min (dark) Add_Donor->Incubate3 Read_Plate Read AlphaLISA Signal Incubate3->Read_Plate End End Read_Plate->End DPP4_Signaling_Pathway cluster_stimulus Stimulus cluster_inhibition Therapeutic Intervention cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Food_Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food_Intake->GLP1_GIP stimulates release DPP4_Inhibitor DPP-4 Inhibitor (e.g., Compound 17a) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 inhibits Insulin_Secretion ↑ Insulin Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion ↓ Glucagon Secretion Glucagon_Secretion->Glucose_Control GLP1_GIP->Insulin_Secretion GLP1_GIP->Glucagon_Secretion GLP1_GIP->DPP4 substrate for Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to DPP4_Assay_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_DPP4 Add DPP-4 Enzyme Add_Compound->Add_DPP4 Incubate1 Incubate 10 min at 37°C Add_DPP4->Incubate1 Add_Substrate Add Gly-Pro-AMC Incubate1->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence End End Read_Fluorescence->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions. A general synthetic approach involves the formation of a pyrrolidin-2-one intermediate followed by its reduction.

General Reaction Scheme:

A plausible synthetic route involves the cyclization of a suitable precursor to form N-protected 3-(2-Fluorophenyl)pyrrolidin-2-one, followed by reduction to the desired pyrrolidine.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (if necessary) Precursor γ-amino acid derivative Pyrrolidinone N-protected-3-(2-Fluorophenyl)pyrrolidin-2-one Precursor->Pyrrolidinone Cyclization (e.g., intramolecular amidation) Reduced_Product N-protected-3-(2-Fluorophenyl)pyrrolidine Pyrrolidinone->Reduced_Product Reduction (e.g., LiAlH4, BH3) Final_Product This compound Reduced_Product->Final_Product Deprotection start Low or No Product Yield check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete solution_incomplete Increase time/temp Check reagent purity incomplete->solution_incomplete Yes check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products Yes end Problem Solved solution_incomplete->end decomposition Decomposition Observed? check_side_products->decomposition solution_decomposition Lower temperature Use milder reagents decomposition->solution_decomposition Yes no_decomposition Product lost during work-up/purification? decomposition->no_decomposition No solution_decomposition->end solution_workup Optimize extraction and purification conditions no_decomposition->solution_workup Yes solution_workup->end Start N-Protected Pyrrolidin-2-one Desired N-Protected Pyrrolidine Start->Desired Controlled Reduction OverReduction Defluorinated Product Start->OverReduction Harsh Reduction RingOpening Ring-Opened Amine Start->RingOpening Harsh Reduction

Technical Support Center: Purification of Fluorinated Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated pyrrolidine intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated pyrrolidine intermediates, presented in a question-and-answer format.

Issue 1: Poor Yield After Purification

Question Possible Causes Solutions
Why is my yield so low after column chromatography? Irreversible adsorption: The basic nitrogen of the pyrrolidine can strongly interact with acidic silica gel, leading to product loss on the column.[1] ∙ Compound instability: The fluorinated pyrrolidine may be unstable on silica gel. ∙ Inappropriate solvent system: The chosen eluent may not be optimal for eluting the product effectively.Deactivate silica gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites.[1] ∙ Use alternative stationary phases: Consider using alumina or a polymer-based stationary phase. ∙ Optimize solvent system: Develop an optimal solvent system using thin-layer chromatography (TLC) to ensure good separation and product mobility. A common system for amines is a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide.[1]
My yield is significantly reduced after acid-base extraction. What could be the reason? Incomplete extraction: The fluorinated pyrrolidine may not have been fully extracted into the aqueous or organic layer. ∙ Emulsion formation: The presence of impurities or vigorous shaking can lead to the formation of a stable emulsion, trapping the product. ∙ Incorrect pH adjustment: The pH may not have been sufficiently acidic or basic for complete protonation or deprotonation.Multiple extractions: Perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product. ∙ Break emulsions: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. ∙ Verify pH: Use pH paper or a pH meter to ensure the aqueous layer has reached the desired pH (>10 for basification, <2 for acidification).[1]
Crystallization is not yielding the expected amount of product. What should I do? Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. ∙ Presence of impurities: Certain impurities can inhibit crystal formation. ∙ Inappropriate solvent system: The chosen solvent may not provide the ideal solubility profile for crystallization.[1]Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the product. ∙ Pre-purification: Perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove impurities. ∙ Solvent screening: Experiment with different solvents or solvent mixtures to find one where the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1]

Issue 2: Product Purity and Impurities

Question Possible Causes Solutions
My purified product is discolored. How can I remove the color? Oxidized byproducts: The compound may have been oxidized during synthesis or workup. ∙ Residual metal catalysts: Trace metals from the synthesis can cause discoloration.[1]Activated carbon treatment: Stir the solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration.[1] ∙ Chelating agent wash: Wash the organic solution of the crude product with a solution of a chelating agent like EDTA to remove trace metals.[1]
I'm seeing starting materials in my final product. How can I remove them? Incomplete reaction: The reaction may not have gone to completion. ∙ Inefficient work-up: The initial work-up may not have effectively removed the starting materials.[1]Reaction optimization: Ensure complete conversion by optimizing reaction time, temperature, or stoichiometry.[1] ∙ Acid-base extraction: Utilize the basicity of the pyrrolidine ring to separate it from non-basic starting materials.[1]
How can I separate diastereomers of my fluorinated pyrrolidine? Similar physicochemical properties: Diastereomers often have very similar polarities, making them difficult to separate by standard chromatography.Chiral chromatography: Use a chiral stationary phase (CSP) with either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for effective separation. Polysaccharide-based CSPs are often a good starting point. ∙ Derivatization: Convert the diastereomers into a mixture of compounds with more distinct properties that can be separated by conventional chromatography, followed by removal of the derivatizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the impact of fluorine on the purification of pyrrolidine intermediates?

The introduction of fluorine can significantly alter the physicochemical properties of pyrrolidine intermediates, which in turn affects their purification. Key impacts include:

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its solubility and retention characteristics in chromatography.

  • Altered Basicity: The electron-withdrawing nature of fluorine can reduce the basicity of the pyrrolidine nitrogen. This change in pKa can influence the effectiveness of acid-base extractions.

  • Changes in Polarity: The overall polarity of the molecule can be affected, which may require adjustments to chromatographic conditions.

  • Conformational Changes: Fluorine substitution can influence the conformational preferences of the pyrrolidine ring, which may affect interactions with chiral stationary phases.

Q2: Which chromatographic technique is best for purifying fluorinated pyrrolidines?

The best technique depends on the specific intermediate and the nature of the impurities.

  • Flash Chromatography: Suitable for large-scale, routine purifications where impurities have significantly different polarities from the product.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities and diastereomers. Reversed-phase HPLC with a C18 or C8 column is a common choice.

  • Supercritical Fluid Chromatography (SFC): An excellent "green" alternative to normal-phase HPLC, particularly for chiral separations. It often provides faster separations and uses less organic solvent.

Q3: How can I improve the peak shape in HPLC for my fluorinated pyrrolidine?

Poor peak shape (tailing) is a common issue for basic compounds like pyrrolidines on silica-based columns. To improve it:

  • Add a mobile phase modifier: Incorporate a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to block the acidic silanol groups on the stationary phase.

  • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

  • Adjust the pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.

Q4: Can I use distillation for purification?

Yes, distillation can be an effective method for volatile fluorinated pyrrolidines. Vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition, especially for higher molecular weight or sensitive compounds.

Q5: What are some common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Reagents used in the synthesis.

  • Diastereomers or enantiomers if a chiral center is present.

  • Degradation products if the compound is unstable.

Data Presentation

Table 1: Comparison of Purification Methods for Fluorinated Pyrrolidine Intermediates

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Acid-Base Extraction 85-95%80-95%HighSimple, inexpensive, and scalable for removing non-basic/non-acidic impurities.Not effective for separating compounds with similar pKa values; can lead to emulsions.
Crystallization >99%60-90%MediumCan provide very high purity in a single step; scalable.Dependent on finding a suitable solvent system; can have lower yields.
Flash Chromatography 90-98%70-95%HighGood for routine purification and removing a wide range of impurities.Can lead to product loss on silica for basic compounds; requires significant solvent.
Preparative HPLC >99%50-85%LowHigh resolution for difficult separations, including isomers.Lower throughput; requires specialized equipment and large solvent volumes.
Supercritical Fluid Chromatography (SFC) >99% (chiral)70-90%MediumExcellent for chiral separations; faster and more environmentally friendly than HPLC.Requires specialized equipment; solubility in supercritical CO₂ can be a limitation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude fluorinated pyrrolidine intermediate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The protonated pyrrolidine will move to the aqueous layer. Repeat the extraction 2-3 times.[1]

  • Combine Aqueous Layers: Combine all the aqueous layers containing the protonated product.

  • Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.[1]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) until the pH is >10.[1]

  • Extraction of Free Base: Extract the liberated free base back into an organic solvent (e.g., dichloromethane) multiple times.[1]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethyl acetate/heptane, or toluene.[1]

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.[1]

  • Crystal Isolation: Collect the crystals by filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.[1]

Protocol 3: Purification by Preparative HPLC

  • Method Development (Analytical Scale):

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: A typical starting gradient is 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210, 254 nm).

  • Scale-Up to Preparative Scale:

    • Column: Use a preparative C18 column with the same stationary phase but a larger diameter (e.g., 21.2 x 250 mm).

    • Flow Rate and Gradient: Adjust the flow rate and gradient time based on the column dimensions to maintain similar separation.

    • Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a compatible solvent at a high concentration. Filter the solution before injection.

    • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the product peak.

    • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

    • Product Isolation: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude Fluorinated Pyrrolidine Intermediate Dissolve Dissolve in Organic Solvent Crude->Dissolve Acid_Wash Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->Acid_Wash Separate_Layers1 Separate Layers Acid_Wash->Separate_Layers1 Aqueous_Layer1 Aqueous Layer (Protonated Pyrrolidine) Separate_Layers1->Aqueous_Layer1 Product Organic_Layer1 Organic Layer (Neutral Impurities) Separate_Layers1->Organic_Layer1 Impurities Basify Basify Aqueous Layer (e.g., NaOH to pH > 10) Aqueous_Layer1->Basify Extract_Base Extract with Organic Solvent Basify->Extract_Base Separate_Layers2 Separate Layers Extract_Base->Separate_Layers2 Aqueous_Layer2 Aqueous Layer (Salts) Separate_Layers2->Aqueous_Layer2 Waste Organic_Layer2 Organic Layer (Purified Pyrrolidine) Separate_Layers2->Organic_Layer2 Product Dry_Concentrate Dry and Concentrate Organic_Layer2->Dry_Concentrate Pure_Product Purified Fluorinated Pyrrolidine Dry_Concentrate->Pure_Product

Caption: Workflow for Acid-Base Extraction Purification.

Crystallization_Workflow Crude_Product Crude Fluorinated Pyrrolidine Dissolve_Hot Dissolve in Minimal Hot Solvent Crude_Product->Dissolve_Hot Hot_Filtration Hot Filtration (Optional) Dissolve_Hot->Hot_Filtration Cool_Solution Slowly Cool Solution Hot_Filtration->Cool_Solution Crystallization Crystallization Occurs Cool_Solution->Crystallization Filter_Crystals Filter Crystals Crystallization->Filter_Crystals Mother_Liquor Mother Liquor (Soluble Impurities) Filter_Crystals->Mother_Liquor Discard Wash_Crystals Wash with Cold Solvent Filter_Crystals->Wash_Crystals Collect Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Caption: General Workflow for Purification by Crystallization.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Purity_Issue Purity Issue? Start->Purity_Issue Low_Yield->Purity_Issue No Chromatography_Yield Chromatography? Low_Yield->Chromatography_Yield Yes Purity_Issue->Start No Discoloration Discoloration? Purity_Issue->Discoloration Yes Extraction_Yield Extraction? Chromatography_Yield->Extraction_Yield No Sol_Chrom_Yield Deactivate Silica Use Alt. Phase Optimize Eluent Chromatography_Yield->Sol_Chrom_Yield Yes Crystallization_Yield Crystallization? Extraction_Yield->Crystallization_Yield No Sol_Ext_Yield Multiple Extractions Break Emulsion Check pH Extraction_Yield->Sol_Ext_Yield Yes Sol_Cryst_Yield Concentrate Solution Pre-purify Solvent Screen Crystallization_Yield->Sol_Cryst_Yield Yes Starting_Material Starting Material Present? Discoloration->Starting_Material No Sol_Discolor Activated Carbon Chelating Agent Wash Discoloration->Sol_Discolor Yes Isomer_Separation Isomer Separation Needed? Starting_Material->Isomer_Separation No Sol_SM Optimize Reaction Acid-Base Extraction Starting_Material->Sol_SM Yes Sol_Isomer Chiral HPLC/SFC Derivatization Isomer_Separation->Sol_Isomer Yes

References

Optimizing reaction conditions for 3-arylpyrrolidine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the formation of 3-arylpyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining 3-arylpyrrolidines?

A1: The primary methods for synthesizing 3-arylpyrrolidines include:

  • Palladium-Catalyzed Hydroarylation: This method involves the reaction of an N-alkyl pyrroline with an aryl halide in the presence of a palladium catalyst. It is a direct approach to forming the C(sp³)–aryl bond.[1][2]

  • [3+2] Cycloaddition Reactions: This strategy utilizes the reaction of an azomethine ylide with an alkene. It is a powerful method for constructing the pyrrolidine ring with control over stereochemistry.[3][4]

  • Three-Component Reactions: These reactions combine an amine, an aldehyde, and an alkene or alkyne in a single step, often catalyzed by a metal salt like copper(I). This approach offers high efficiency and molecular diversity.[5][6]

Q2: How do I choose the appropriate catalyst for a palladium-catalyzed hydroarylation?

A2: The choice of catalyst is critical for the success of palladium-catalyzed hydroarylation. Key factors to consider are the palladium precursor and the ligand. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for activating the aryl halide.[7] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.

Q3: What is the role of the base and solvent in these reactions?

A3: The base is crucial for neutralizing the acid generated during the catalytic cycle in palladium-catalyzed reactions. Common bases include inorganic carbonates (e.g., K₂CO₃) and organic amines (e.g., Et₃N). The solvent's polarity can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMA, and NMP are frequently used.[7][8]

Q4: How can I improve the stereoselectivity of my 3-arylpyrrolidine synthesis?

A4: For stereocontrol, particularly in [3+2] cycloaddition reactions, the use of chiral catalysts or auxiliaries is essential. The choice of solvent and reaction temperature can also significantly impact diastereoselectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable stereoisomer.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the 3-arylpyrrolidine is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Inactive Catalyst (Palladium-Catalyzed Reactions) * Use a fresh batch of palladium catalyst. * Consider using a more robust ligand system, such as a palladacycle or an NHC ligand, if you observe catalyst decomposition (e.g., formation of palladium black).[7]Palladium catalysts can deactivate over time or under harsh reaction conditions. More robust ligands can stabilize the catalytic species.
Incorrect Reaction Temperature * Incrementally increase the reaction temperature, especially for less reactive aryl chlorides (typically 100-140 °C).[7] * For cycloaddition reactions, try lowering the temperature to improve stability of intermediates.Oxidative addition of the aryl halide is often the rate-limiting step and can be accelerated at higher temperatures. Conversely, cycloaddition transition states may be better defined at lower temperatures.
Suboptimal Base or Solvent * Screen a variety of bases (both inorganic and organic) and polar aprotic solvents (e.g., DMF, NMP, DMA).[7][8]The choice of base and solvent can significantly affect reaction kinetics and catalyst stability.
Poor Quality Reagents * Ensure all reagents, especially the aryl halide and any moisture-sensitive components, are pure and dry.Impurities can poison the catalyst or lead to unwanted side reactions.

Low_Yield_Troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp screen_base_solvent Screen Base/Solvent start->screen_base_solvent check_reagents Verify Reagent Quality start->check_reagents action_catalyst Use fresh catalyst or robust ligand check_catalyst->action_catalyst Inactive? action_temp Increase for Pd-catalyzed Decrease for cycloaddition optimize_temp->action_temp Suboptimal? action_base_solvent Test various bases and polar aprotic solvents screen_base_solvent->action_base_solvent Ineffective? action_reagents Use pure and dry reagents check_reagents->action_reagents Impure? improved_yield Improved Yield action_catalyst->improved_yield action_temp->improved_yield action_base_solvent->improved_yield action_reagents->improved_yield

Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the desired product.

  • NMR and/or LC-MS analysis reveals the presence of impurities with masses corresponding to known side products.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Oxidation of N-Alkyl Pyrroline * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).N-alkyl pyrrolines can be susceptible to oxidation, especially at elevated temperatures, leading to the formation of pyrrole byproducts.
N-Vinylation or N-Arylation * In palladium-catalyzed carboamination reactions, the choice of ligand is crucial. A smaller, electron-poor ligand like tri-2-furylphosphine can suppress N-vinylation.[9]The ligand influences the rate of reductive elimination from the palladium center, directing the reaction towards C-C bond formation over C-N bond formation.
Homocoupling of Aryl Halide * Optimize the reaction stoichiometry and ensure slow addition of reagents.High concentrations of the aryl halide and catalyst can favor homocoupling side reactions.

Side_Product_Formation start Side Product Formation oxidation Oxidation of Pyrroline start->oxidation n_functionalization N-Vinylation/ N-Arylation start->n_functionalization homocoupling Aryl Halide Homocoupling start->homocoupling solution_oxidation Use Inert Atmosphere (N₂ or Ar) oxidation->solution_oxidation solution_n_functionalization Optimize Ligand Choice (e.g., tri-2-furylphosphine) n_functionalization->solution_n_functionalization solution_homocoupling Optimize Stoichiometry & Slow Addition homocoupling->solution_homocoupling clean_product Clean Product Formation solution_oxidation->clean_product solution_n_functionalization->clean_product solution_homocoupling->clean_product

Issue 3: Difficulty in Product Purification

Symptoms:

  • The product co-elutes with starting materials or byproducts during column chromatography.

  • Significant loss of product during the workup and purification steps.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Co-elution of Compounds * Optimize the solvent system for column chromatography by testing various solvent polarities. * Consider using a different stationary phase (e.g., alumina instead of silica gel).Changing the mobile or stationary phase can alter the relative retention of compounds, allowing for better separation.
Poor Extraction * Adjust the pH of the aqueous layer during workup to ensure the pyrrolidine product is in its neutral, organic-soluble form.The basic nitrogen of the pyrrolidine ring can be protonated at low pH, making it water-soluble.
Product Instability * If the product is sensitive to acid or base, use mild workup conditions and avoid harsh pH adjustments.Some 3-arylpyrrolidines may be unstable under strongly acidic or basic conditions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Hydroarylation

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂ (1)P(o-Tol)₃ (1.5)K₂CO₃DMA1201665
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001278
3Pd₂(dba)₃ (1)P(2-furyl)₃ (4)NaOt-BuToluene110881[9]
4Pd(PPh₃)₄ (5)-Ag₂CO₃DMF1002472

Data is representative and synthesized from multiple sources for illustrative purposes.

Table 2: Solvent Effects on a Three-Component Pyrrolidine Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene802455
2CH₂Cl₂Reflux2462
3THF801685[5]
4Acetonitrile801675[5]
5DMF1201270

Data is representative and synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrroline
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., tri-2-furylphosphine, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.2 equiv).[9]

  • Addition of Reagents: Add the solvent (e.g., toluene, 0.25 M), followed by the N-alkyl pyrroline (1.0 equiv) and the aryl bromide (1.1 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]

Experimental_Workflow setup 1. Reaction Setup (Catalyst, Ligand, Base) reagents 2. Add Reagents (Solvent, Pyrroline, Aryl Halide) setup->reagents reaction 3. Heat and Stir (Monitor Progress) reagents->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Column Chromatography workup->purification product Pure 3-Arylpyrrolidine purification->product

General Procedure for Three-Component Synthesis of Substituted Pyrrolidines
  • Reaction Setup: In a reaction vessel, dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in the chosen solvent (e.g., THF).[5]

  • Addition of Reagents: Add the cyclopropyl ketone (1.0 equiv) and the metal iodide promoter (e.g., MgI₂, 1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent. Dry the combined organic layers and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to afford the desired substituted pyrrolidine.[5]

References

Technical Support Center: Purification of Crude 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2-Fluorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as precursors to the pyrrolidine ring or the fluorophenyl group.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) from the synthesis.

  • Solvents: Residual solvents used in the reaction or initial work-up.

  • Byproducts: Molecules formed from side reactions. For instance, in syntheses involving protection and deprotection steps, incompletely deprotected intermediates may be present. Palladium-catalyzed reactions, such as hydroarylation, might result in byproducts from undesired side reactions.

  • Positional Isomers: Depending on the synthesis strategy, isomers such as 3-(3-fluorophenyl)pyrrolidine or 3-(4-fluorophenyl)pyrrolidine could be present.

Q2: What is the first step I should take to purify my crude product?

A2: A good first step is to perform an initial analysis of the crude material to identify the major impurities. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable information about the complexity of the mixture and the nature of the impurities present. This will help in choosing the most appropriate purification strategy.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good option if your crude product is a solid and contains a relatively small amount of impurities. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. For this compound, which is a polar compound, normal-phase chromatography on silica gel is a common approach.

  • Distillation: If the compound is a liquid and has a significantly different boiling point from its impurities, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly.Add a more polar co-solvent. Try slower cooling by insulating the flask.
No crystals form upon cooling. The solution may be too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Low recovery of the purified product. Too much solvent was used, or the crystals are partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Minimize the volume of cold solvent used for washing the crystals.
Product is still impure after recrystallization. The chosen solvent does not effectively separate the impurity. The impurity may have co-crystallized with the product.Screen for a different recrystallization solvent or solvent system. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. For polar amines like this compound on silica gel, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can improve peak shape and reduce tailing.
Compound does not move from the baseline. The eluent is not polar enough.Increase the proportion of the polar solvent in your eluent system.
Compound runs with the solvent front. The eluent is too polar.Decrease the proportion of the polar solvent in your eluent system.
Streaking or tailing of the spot on the column. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic amine). The column may be overloaded.Add a small amount of a modifier like triethylamine to the eluent to suppress strong interactions. Ensure you are not loading too much crude material onto the column.

Data Presentation

Table 1: Example of Recrystallization Solvent Screening

Solvent/Solvent System Solubility (Hot) Solubility (Cold) Crystal Formation Purity (e.g., by HPLC/GC)
EthanolSolubleSparingly SolubleNeedles98.5%
Isopropanol/Water (9:1)SolubleInsolublePlates99.2%
Ethyl Acetate/Hexane (1:5)SolubleInsolublePowder99.0%
User Data 1
User Data 2

Table 2: Example of Column Chromatography Purification Data

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol:Triethylamine (95:4.5:0.5)
Crude Purity (by GC-MS) 85%
Main Impurity Unreacted Starting Material (e.g., 2-fluorobromobenzene)
Purified Purity (by GC-MS) >99%
Yield 75%

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow it to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Using TLC, find a solvent system that gives a good separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Analysis (TLC, NMR, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid, minor impurities Chromatography Column Chromatography Decision->Chromatography Complex mixture Distillation Distillation Decision->Distillation Liquid, boiling point difference Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product Final_Analysis Purity Analysis (HPLC, GC, NMR) Pure_Product->Final_Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is Purity > 99%? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Identify_Issue Identify Problem Check_Purity->Identify_Issue No Oiling_Out Oiling Out (Recrystallization) Identify_Issue->Oiling_Out No_Crystals No Crystals (Recrystallization) Identify_Issue->No_Crystals Poor_Separation Poor Separation (Chromatography) Identify_Issue->Poor_Separation Streaking Streaking/Tailing (Chromatography) Identify_Issue->Streaking Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Optimize_Conditions Optimize Conditions (e.g., cooling rate, eluent polarity) No_Crystals->Optimize_Conditions Poor_Separation->Optimize_Conditions Streaking->Optimize_Conditions Change_Solvent->Start Optimize_Conditions->Start

Caption: Logical troubleshooting steps for common purification issues.

Improving yield and purity in 3-(2-Fluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and purity in the synthesis of 3-(2-Fluorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of 3-aryl pyrrolidines, including the 2-fluoro derivative, can be achieved through several methods. A prevalent and modern approach is the palladium-catalyzed hydroarylation of an N-protected pyrroline with a suitable aryl halide, such as 1-fluoro-2-iodobenzene. Other methods include the conjugate addition of an organometallic reagent (like a Grignard or organocuprate) to an N-protected pyrrolidin-3-one followed by reduction, or the cyclization of acyclic precursors.

Q2: Why is an N-protecting group necessary during the synthesis?

A2: The nitrogen atom in the pyrrolidine ring is a nucleophile and a potential ligand for metal catalysts. Using a protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prevents unwanted side reactions at the nitrogen. These groups can also influence the reactivity and solubility of the molecule, and are typically removed in the final step to yield the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting materials (e.g., pyrroline and aryl halide) and the appearance of the product spot indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What are the critical parameters to control for a successful synthesis?

A4: Key parameters include the quality of reagents and solvents (anhydrous conditions are often crucial), the choice and handling of the catalyst, reaction temperature, and reaction time. For palladium-catalyzed reactions, it is essential to ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am not observing any product formation, or the yield is very low. What could be the issue?

  • Answer:

    • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction was set up under an inert atmosphere and that the catalyst was handled properly. Consider using a fresh batch of catalyst.

    • Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Poor Quality Reagents: The presence of impurities in the starting materials or solvents can inhibit the catalyst. Ensure that all reagents are of high purity and that solvents are anhydrous.

    • Insufficient Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Significant Impurities

  • Question: My reaction is producing the desired product, but I also see significant amounts of impurities. How can I minimize them?

  • Answer:

    • Side Reactions: Common side reactions in palladium-catalyzed couplings include homo-coupling of the aryl halide. Optimizing the stoichiometry of the reactants and the catalyst loading can help minimize this.

    • Decomposition: The product or starting materials may be unstable under the reaction conditions. Reducing the reaction temperature or time might be necessary.

    • Incomplete Reaction: Residual starting materials are a common impurity. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies can I use?

  • Answer:

    • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Crystallization: If the product is a solid, crystallization can be an effective purification technique. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which can lead to the formation of pure crystals.

    • Acid-Base Extraction: Since the final product is an amine, it can be separated from non-basic impurities by an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The product will move to the aqueous layer as a salt. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

Data Presentation

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Hydroarylation of N-Boc-2,5-dihydropyrrole with Aryl Halides

ParameterCondition ACondition BCondition C
Aryl Halide 1-Fluoro-2-iodobenzene1-Bromo-2-fluorobenzene1-Fluoro-2-iodobenzene
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂
Ligand SPhosXPhosP(o-tol)₃
Base K₃PO₄Cs₂CO₃NaOtBu
Solvent TolueneDioxaneDMF
Temperature 100 °C110 °C90 °C
Typical Yield 75-85%70-80%65-75%
Typical Purity >95% (after chromatography)>95% (after chromatography)>90% (after chromatography)

Note: The data presented are representative values based on analogous reactions and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of N-Boc-3-(2-Fluorophenyl)pyrrolidine via Palladium-Catalyzed Hydroarylation

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-2,5-dihydropyrrole (1.0 eq.), 1-fluoro-2-iodobenzene (1.2 eq.), palladium acetate (Pd(OAc)₂, 0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-3-(2-Fluorophenyl)pyrrolidine.

  • Deprotection: Dissolve the purified N-Boc-3-(2-Fluorophenyl)pyrrolidine in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product SM1 N-Boc-2,5-dihydropyrrole Reaction Pd-Catalyzed Hydroarylation SM1->Reaction SM2 1-Fluoro-2-iodobenzene SM2->Reaction Intermediate N-Boc-3-(2-Fluorophenyl)pyrrolidine Reaction->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Check Catalyst Activity Start->Q1 Q2 Verify Reaction Conditions Start->Q2 Q3 Analyze for Side Products Start->Q3 A1_1 Use fresh catalyst Q1->A1_1 A1_2 Ensure inert atmosphere Q1->A1_2 A2_1 Optimize temperature Q2->A2_1 A2_2 Check solvent purity (anhydrous) Q2->A2_2 A3_1 Adjust stoichiometry Q3->A3_1 A3_2 Modify catalyst/ligand Q3->A3_2

Caption: Troubleshooting decision tree for low yield issues.

Troubleshooting stereoselectivity in 3-(2-Fluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of 3-(2-Fluorophenyl)pyrrolidine and related 3-arylpyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: Achieving high stereoselectivity in 3-arylpyrrolidine synthesis generally involves one of several established strategies. The choice depends on the specific synthetic route, available starting materials, and desired stereoisomer. Key approaches include:

  • Catalytic Asymmetric Synthesis: This is a highly efficient method that uses a chiral catalyst to control the stereochemical outcome.[1] Common examples include rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to fumaric esters to create the chiral succinate precursor[2], and palladium-catalyzed asymmetric [3+2] cycloadditions.[3] Asymmetric hydrogenation of a prochiral pyrrole or pyrroline precursor is another powerful technique.[4][5][6]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new stereocenter.[7] The auxiliary is removed after the desired stereochemistry is set.[7] Pyrrolidinone-based auxiliaries, for instance, can be used to control stereoselective enolate alkylation.[8][9]

  • Substrate Control: This strategy utilizes existing stereocenters within the starting material to influence the stereochemistry of subsequent reactions. The rigid scaffold of pyrrolidine precursors derived from natural sources like proline or 4-hydroxyproline can effectively direct further functionalization.[10][11]

  • Diastereoselective Cyclization: Stereocenters can be set during the ring-forming step. For example, an enantioselective nitrile anion cyclization can form the pyrrolidine ring while controlling the stereochemistry at multiple centers.[12] Similarly, iodocyclization of precursors with an allylic fluorine substituent can proceed with high syn-stereocontrol.[13]

Q2: My reaction is producing a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess in catalytic asymmetric reactions is a common issue that can often be resolved by systematically evaluating reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand: The choice of chiral ligand is critical for high enantioselectivity.

    • Action: Screen a variety of chiral ligands. For rhodium-catalyzed reactions, different chiral diene or phosphine ligands can dramatically affect the outcome.[2] For hydrogenations, ligands like PhTRAP have shown high selectivity for substituted pyrroles.[5]

  • Incorrect Catalyst Loading or Purity: Impurities or incorrect stoichiometry can inhibit catalyst performance.

    • Action: Ensure the catalyst and ligand are pure. Titrate active catalyst if necessary and verify that the metal-to-ligand ratio is optimal.

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role in the energy difference between diastereomeric transition states.

    • Action: Perform the reaction at a lower temperature (e.g., -78 °C or 0 °C) to enhance selectivity.[14] Screen a range of solvents with varying polarities, as this can influence catalyst-substrate interactions.

Below is a troubleshooting workflow to diagnose and resolve issues of low enantioselectivity.

G cluster_catalyst Catalyst & Ligand Optimization cluster_conditions Reaction Condition Tuning cluster_substrate Substrate & Reagent Check start Problem: Low Enantiomeric Excess (e.e.) cat_check Is the catalyst/ligand combination optimal? start->cat_check cat_sol Screen a library of chiral ligands (e.g., phosphines, dienes). Verify catalyst purity and loading. cat_check->cat_sol No cond_check Are the reaction conditions optimized? cat_check->cond_check Yes cat_sol->cat_check temp_sol Lower the reaction temperature (e.g., to 0°C or -78°C). cond_check->temp_sol No solv_sol Screen a range of solvents (polar vs. nonpolar). cond_check->solv_sol No sub_check Are starting materials and reagents pure? cond_check->sub_check Yes temp_sol->cond_check solv_sol->cond_check sub_sol Repurify starting materials. Use freshly distilled solvents and high-purity reagents. sub_check->sub_sol No end_node Achieved High e.e. sub_check->end_node Yes sub_sol->sub_check

Caption: Troubleshooting workflow for low enantiomeric excess.

Quantitative Data Summary

Table 1: Effect of Chiral Ligand on Rh-Catalyzed Asymmetric Conjugate Addition

This table summarizes the impact of different chiral diene ligands on the enantioselectivity of the rhodium-catalyzed 1,4-addition of an arylboronic acid to a fumaric ester, a key step in forming the 3-arylpyrrolidine backbone.[2]

EntryChiral LigandSolventTemp (°C)Yield (%)e.e. (%)
1Ligand 2aDioxane609894
2Ligand 2b (p-Me)Dioxane609995
3Ligand 2d (1-Naph)Dioxane609796
4Ligand 2f (p-CF3)Dioxane609995

Data adapted from analogous systems reported in the literature.[2]

Table 2: Influence of Reducing Agent on Diastereoselectivity

This table illustrates how the choice of reducing agent can dramatically influence the diastereomeric ratio (d.r.) in the reduction of an N-tert-butanesulfinyl ketimine to form a chiral amine, a common precursor for pyrrolidine synthesis.

EntryReducing AgentSolventTemp (°C)d.r. (S:R)
1LiBHEt₃THF-7899:1
2DIBAL-H/LiHMDSTHF-781:99
3NaBH₄MeOH085:15
4L-Selectride®THF-78>99:1

Data represents typical selectivities observed in such reductions.[14]

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric 1,4-Addition

This protocol describes a general method for the enantioselective synthesis of 3-arylsuccinates, which are direct precursors to 3-arylpyrrolidines.[2]

Materials:

  • [Rh(acac)(C₂H₄)₂]

  • Chiral diene ligand (e.g., Ligand 2a from Table 1)

  • Arylboronic acid (e.g., 2-fluorophenylboronic acid)

  • Di-tert-butyl fumarate

  • 1,4-Dioxane (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a nitrogen-purged glovebox, add [Rh(acac)(C₂H₄)₂] (0.01 mmol) and the chiral diene ligand (0.011 mmol) to a vial containing anhydrous 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 10 minutes.

  • To a separate oven-dried Schlenk tube, add the arylboronic acid (1.5 mmol), di-tert-butyl fumarate (1.0 mmol), and K₂CO₃ (0.2 mmol).

  • Add the prepared catalyst solution to the Schlenk tube, followed by an additional 1.0 mL of dioxane and 0.5 mL of water.

  • Seal the tube and heat the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analysis:

  • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC.

Protocol 2: Catalytic Asymmetric Hydrogenation of a Trisubstituted Pyrrole

This protocol provides a method for the highly enantioselective reduction of N-Boc-protected pyrroles to form the corresponding pyrrolidines with multiple stereocenters.[5]

Materials:

  • [Ru(η³-methallyl)₂(cod)]

  • (S,S)-(R,R)-PhTRAP (chiral bisphosphine ligand)

  • N-Boc-2,3,5-trisubstituted pyrrole substrate

  • Methanol (degassed)

  • Triethylamine (Et₃N)

Procedure:

  • In a nitrogen-purged glovebox, prepare the catalyst by dissolving [Ru(η³-methallyl)₂(cod)] (0.01 mmol) and (S,S)-(R,R)-PhTRAP (0.011 mmol) in methanol (1.0 mL). Stir for 20 minutes.

  • Add the N-Boc-pyrrole substrate (1.0 mmol) and triethylamine (0.1 mmol) to a high-pressure autoclave.

  • Transfer the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with H₂ gas three times, and then pressurize to 50 atm of H₂.

  • Stir the reaction at 50 °C for 24 hours.

  • Cool the reactor to room temperature and carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting pyrrolidine derivative by flash column chromatography.

Analysis:

  • Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.

Visual Guides and Workflows

General Synthetic Workflow for Stereoselective Pyrrolidine Synthesis

This diagram outlines a common synthetic pathway for producing chiral 3-arylpyrrolidines, highlighting the critical stereocontrol step.

G sub Prochiral Substrates (e.g., Fumarate + Arylboronic Acid) reac Asymmetric Reaction (e.g., Rh-Catalyzed Conjugate Addition) sub->reac inter Chiral Intermediate (e.g., Substituted Succinate) reac->inter cyclo Reduction & Cyclization inter->cyclo prod Final Product (Enantiopure 3-Arylpyrrolidine) cyclo->prod

References

Preventing decomposition of 3-(2-Fluorophenyl)pyrrolidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during the experimental workup of 3-(2-Fluorophenyl)pyrrolidine. The following information is designed to help prevent decomposition and ensure the integrity of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during experimental workup?

A1: this compound, like other pyrrolidine derivatives, can be susceptible to degradation under certain conditions. The primary concerns during workup are potential oxidation and, to a lesser extent, instability under harsh acidic or basic conditions. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the pyrrolidine moiety.

Q2: Can this compound decompose during distillation?

A2: Yes, thermal decomposition can be a concern during the distillation of pyrrolidines, especially at elevated temperatures. To mitigate this risk, it is highly recommended to perform distillations under reduced pressure (vacuum distillation). This allows for purification at a lower boiling point, minimizing the potential for thermal degradation.

Q3: Is this compound sensitive to acidic conditions?

A3: While pyrrolidines are basic and form salts with acids, prolonged exposure to strong acids, especially at elevated temperatures, may lead to undesired side reactions or degradation. However, the formation of a hydrochloride salt is a common method for the isolation and purification of pyrrolidines, suggesting good stability under these specific acidic conditions.[1] For workup procedures involving acid, it is advisable to use dilute acids and maintain lower temperatures.

Q4: What is the stability of this compound under basic conditions?

A4: Pyrrolidines are generally stable under basic conditions. However, very strong bases or prolonged exposure to high pH at elevated temperatures could potentially lead to side reactions, although this is less common than oxidative or thermal decomposition. Standard aqueous basic washes (e.g., with sodium bicarbonate or dilute sodium hydroxide) at room temperature are generally considered safe for workup.

Q5: How can I remove impurities during the workup of this compound?

A5: A common strategy for purifying pyrrolidines is to utilize their basicity. Acid-base extraction is an effective method. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the protonated amine into the aqueous phase. The organic layer containing neutral impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the pyrrolidine, which can then be extracted back into an organic solvent. This procedure is effective for removing non-basic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after aqueous workup - Incomplete extraction from the aqueous phase after basification.- Emulsion formation.- Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction.- Use a larger volume of organic solvent for extraction or perform multiple extractions.- To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.
Product discoloration (yellowing or browning) - Oxidation of the pyrrolidine ring.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.- Use degassed solvents for extractions and chromatography.- Store the purified product under an inert atmosphere and at low temperatures.
Presence of unknown impurities in NMR/LC-MS - Decomposition during workup steps.- Incomplete reaction or side reactions during synthesis.- Review all workup steps for potential harsh conditions (high temperature, strong acids/bases, prolonged exposure to air).- Consider alternative, milder purification techniques such as column chromatography on silica gel or alumina.
Difficulty in crystallization or isolation of the free base - The free base may be an oil or low-melting solid.- Residual solvent.- Convert the free base to its hydrochloride salt by treating a solution of the amine in an appropriate solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same or a compatible solvent. The salt is often a stable, crystalline solid that is easier to handle and purify.[1] - Ensure complete removal of solvents under high vacuum.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. The protonated amine will move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the pH is greater than 10.

  • Back-Extraction: Extract the free amine from the basified aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base of this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the stable hydrochloride salt.[1]

Visualizing Potential Decomposition Pathways

Oxidative degradation is a plausible decomposition route for pyrrolidines. The following diagram illustrates a general oxidative pathway that could potentially affect this compound, leading to the formation of a pyrrolidinone or other oxidized species.

DecompositionPathway A This compound C [Intermediate Radical/Iminium Species] A->C Oxidation B Oxidizing Agent (e.g., Air, Peroxides) D 3-(2-Fluorophenyl)pyrrolidin-2-one (Lactam Formation) C->D Further Oxidation/ Hydration E Other Oxidized Products (Ring Cleavage, etc.) C->E Degradation

Caption: Potential oxidative degradation pathway of this compound.

Disclaimer: The information provided is for guidance purposes only. Experimental conditions should be optimized for each specific application. Always handle chemicals with appropriate safety precautions.

References

Addressing poor solubility of 3-(2-Fluorophenyl)pyrrolidine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Fluorophenyl)pyrrolidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the solubility of this compound in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the recommended solvent. What are my initial steps?

A1: If you are experiencing poor solubility, begin with a few simple physical interventions. Gentle heating of the solvent or using an ultrasonic bath (sonication) can often help dissolve the compound by providing the energy needed to overcome crystal lattice forces.[1] Always ensure your starting material and solvent are pure and free from contaminants, as impurities can significantly affect solubility.

Q2: How does the structure of this compound influence its solubility?

A2: this compound has both polar and non-polar characteristics. The pyrrolidine ring contains a secondary amine, which is a polar functional group capable of hydrogen bonding. The fluorophenyl group is largely non-polar and hydrophobic. This amphiphilic nature means its solubility will vary significantly depending on the solvent's properties. The principle of "like dissolves like" is a good starting point for solvent selection.[2]

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy.[3] If your primary reaction solvent is non-polar, adding a small amount of a polar aprotic solvent like DMF or DMSO can significantly improve solubility. Conversely, for polar solvents, a less polar co-solvent might be beneficial. It is crucial to ensure the co-solvent does not interfere with your reaction chemistry.

Q4: Are there any solvent-free reaction techniques that can bypass solubility issues?

A4: For compounds with very poor solubility, solvent-free methods like ball milling can be an excellent alternative.[4][5] This technique uses mechanical energy to initiate reactions in the solid state, eliminating the need for a solvent altogether.[4][5]

Q5: How does temperature affect the solubility of this compound?

A5: In most cases, the solubility of a solid in a liquid increases with temperature.[2][6] Therefore, carefully heating your reaction mixture can be a straightforward way to dissolve your starting material. However, you must first verify that this compound and all other reagents are thermally stable at the intended temperature to avoid degradation.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow to identify a solution.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed verify Step 1: Verify Reagent and Solvent Quality - Check for degradation or impurities. start->verify physical Step 2: Apply Physical Methods - Gentle Heating - Sonication verify->physical dissolved1 Is the compound dissolved? physical->dissolved1 cosolvent Step 3: Use a Co-solvent - Add a small percentage of a miscible solvent with different polarity. dissolved1->cosolvent No success Success: Proceed with Reaction dissolved1->success Yes dissolved2 Is the compound dissolved? cosolvent->dissolved2 solvent_screen Step 4: Perform a Full Solvent Screen - Test solubility in a range of solvents. dissolved2->solvent_screen No dissolved2->success Yes dissolved3 Is a suitable solvent found? solvent_screen->dissolved3 advanced Step 5: Consider Advanced Techniques - Solid-state synthesis (Ball Milling) - Re-evaluate reaction conditions dissolved3->advanced No dissolved3->success Yes fail Contact Technical Support advanced->fail

Troubleshooting workflow for addressing poor solubility.

Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative guide to its expected solubility in common laboratory solvents based on its chemical structure.

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateThese solvents can interact with the polar amine group without interfering with hydrogen bonding.
Polar Protic Water, Methanol, EthanolModerate to LowThe non-polar fluorophenyl ring limits solubility in highly polar protic solvents like water.
Non-polar Toluene, Hexanes, DCMModerate to LowThe polar pyrrolidine ring reduces solubility in purely non-polar solvents. DCM may be a good option.
Ethers THF, Diethyl EtherModerateThese solvents offer a balance of polarity that can accommodate both parts of the molecule.

Experimental Protocols

Protocol 1: Solubility Enhancement via Co-solvent System

This protocol details how to systematically test co-solvents to improve the solubility of this compound.

Objective: To find a solvent mixture that dissolves the starting material at the desired reaction concentration.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvents for testing (e.g., DMF, THF, Acetonitrile)

  • Small scale reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • To a reaction vial, add the desired amount of this compound and the primary reaction solvent to achieve the target concentration.

  • Stir the mixture at room temperature for 10 minutes. Observe if the solid dissolves.

  • If the solid remains, add a co-solvent dropwise, starting with 1% (v/v) of the total volume.

  • After each addition, stir for 5-10 minutes and observe for dissolution.

  • Continue to incrementally increase the co-solvent percentage (e.g., to 2%, 5%, 10%) until the solid fully dissolves.

  • Important: Run a parallel control reaction to ensure the chosen co-solvent does not negatively impact the reaction outcome or yield.

Protocol 2: Dissolution Using Sonication

This protocol describes the use of an ultrasonic bath to aid in the dissolution of poorly soluble materials.

Objective: To use ultrasonic energy to break down solid agglomerates and facilitate dissolution.

Materials:

  • This compound

  • Chosen reaction solvent

  • Reaction flask or vial

  • Ultrasonic bath

Procedure:

  • Combine this compound and the reaction solvent in the reaction flask.

  • Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the flask.

  • Turn on the ultrasonic bath. The cavitation energy will help disperse the solid particles.

  • Sonicate the mixture for 15-30 minute intervals.

  • Visually inspect the mixture for dissolution. If necessary, sonication can be combined with gentle heating, provided the compound is thermally stable.

  • Once dissolved, proceed with the addition of other reagents.

References

Technical Support Center: Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and mitigating catalyst deactivation in asymmetric pyrrolidine synthesis. By understanding common failure modes and implementing preventative and regenerative strategies, the operational lifetime and efficiency of these critical catalysts can be significantly enhanced.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in asymmetric pyrrolidine synthesis, and why are they prone to deactivation?

A: The most prevalent catalysts are organocatalysts, particularly L-proline and its derivatives like diarylprolinol silyl ethers.[1][2] These catalysts operate through the formation of key intermediates such as enamines or iminium ions.[1][3][4] Their deactivation often stems from the sensitivity of these intermediates to various factors in the reaction environment. Common causes of deactivation include poisoning by impurities, structural damage from water or heat, and fouling by side products.[1][5]

Q2: What is the primary mechanism of deactivation for proline-based catalysts?

A: The primary deactivation pathway for proline-based catalysts involves the disruption of the enamine or iminium ion catalytic cycle.[1][4] Water is a major culprit, as it can hydrolyze the active iminium ion or enamine, effectively halting the catalytic process.[1][2] Additionally, acidic or basic impurities can neutralize the catalyst, and side reactions with highly electrophilic reagents can lead to irreversible catalyst alkylation.[1][6]

Q3: How can I distinguish between low catalyst activity and actual deactivation?

A: Low intrinsic activity typically presents as consistently slow reaction rates or low yields from the outset under ideal conditions. In contrast, catalyst deactivation is characterized by a decline in performance over time or after a few cycles. You might observe that a reaction that initially provided high yield and enantioselectivity performs poorly with a new batch of reagents or after the catalyst has been recycled.[1] Monitoring reaction kinetics can help; deactivation often results in a decreasing reaction rate over the course of the experiment.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments.

Issue 1: Gradual or sudden drop in reaction yield and/or enantioselectivity.

  • Question: My reaction, which initially gave a high yield and enantiomeric excess (% ee), is now performing poorly. What are the likely causes?

  • Answer: This is a classic sign of catalyst deactivation or the introduction of inhibitors. The most common causes are:

    • Water Content: Pyrrolidine catalysts are highly sensitive to moisture. Water can hydrolyze the key iminium or enamine intermediates, breaking the catalytic cycle.[1][2]

    • Acidic/Basic Impurities: Trace impurities in your substrate, solvent, or glassware can protonate or deprotonate the catalyst, altering its chemical nature and rendering it inactive.[1]

    • Substrate Quality: Impurities within the starting materials can act as catalyst poisons.[7] For example, highly electrophilic impurities can irreversibly bind to and block the active site of the catalyst.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent significantly influence the stability of the transition state.[7][8] An inappropriate solvent can lead to poor catalyst performance or favor deactivation pathways.

Issue 2: The reaction is sluggish or does not go to completion.

  • Question: My reaction is very slow, and I'm observing a significant amount of unreacted starting material even after extended reaction times. What should I investigate?

  • Answer: A stalled reaction can be due to insufficient catalyst activity or deactivation. Consider the following:

    • Catalyst Loading: While lower catalyst loadings are desirable, an insufficient amount may not be enough to drive the reaction to completion, especially if minor deactivation is occurring. A slight increase in catalyst loading may improve the yield.[9]

    • Temperature: Asymmetric reactions are often temperature-sensitive. While lower temperatures generally improve enantioselectivity, they also decrease the reaction rate.[7] There is an optimal balance that must be found for each specific reaction.

    • Catalyst Alkylation: If you are using highly electrophilic substrates, such as nitroacrylates, they may be alkylating and deactivating the secondary amine of the pyrrolidine catalyst.[6]

Issue 3: The enantioselectivity (% ee) of my product is low or inconsistent.

  • Question: I am obtaining the desired product, but the enantioselectivity is much lower than reported in the literature. What factors should I optimize?

  • Answer: Low enantioselectivity is often a result of suboptimal reaction conditions that allow the uncatalyzed or a less selective background reaction to compete. Key factors to investigate include:

    • Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity, as it amplifies the energy difference between the diastereomeric transition states.[7][9]

    • Solvent Choice: The solvent plays a critical role. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate complex.[7] A solvent screening is highly recommended.

    • Catalyst Purity: The purity of the chiral catalyst is paramount. Impurities can introduce competing, non-selective catalytic cycles.[7]

    • Product Racemization: Check if the product is prone to racemization under the reaction or workup conditions.[10]

Data Summary Tables

Table 1: Influence of Common Solvents on Proline-Catalyzed Reactions

Solvent TypeExamplesGeneral Effect on Yield & EnantioselectivityReference
Aprotic Polar DMSO, DMF, AcetonitrileOften provide high conversion rates and good enantioselectivity. DMSO is a common choice for proline catalysis.[11][12]
Protic Methanol, EthanolCan interfere with the catalyst via hydrogen bonding and may lead to side reactions. Generally less favorable.[13]
Non-polar Aprotic Toluene, DichloromethaneOften preferred to minimize interference with the catalyst-substrate interaction, potentially increasing enantioselectivity.[7][9]
Hydrophilic Polar FormamideCan promote high conversion rates in certain proline-catalyzed aldol reactions.[11]

Table 2: General Troubleshooting Parameters

ParameterTypical Starting PointOptimization StrategyPotential Impact of Deactivation
Catalyst Loading 5–20 mol%Increase loading to 10-30 mol% if the reaction is slow.Higher loading may be needed to compensate for catalyst decay.
Temperature Room Temperature (20–25 °C)Decrease to 0 °C or -20 °C to improve % ee.Thermal degradation can occur at elevated temperatures.
Concentration 0.1–0.5 MVary concentration; higher concentrations can sometimes accelerate the desired reaction over decomposition pathways.Aggregation at high concentrations could lead to deactivation.
Water Content Anhydrous conditionsUse freshly distilled solvents, dry glassware, and run under an inert atmosphere (N₂ or Ar).Presence of water is a primary cause of deactivation.[1]

Visual Guides: Workflows and Mechanisms

G start_node Experiment Shows Poor Performance (Low Yield / % ee) decision1 Is this a new or repeated issue? start_node->decision1 path1 Repeated Issue (Deactivation Likely) decision1->path1 Yes path2 New Issue decision1->path2 No check_setup Ensure Anhydrous Setup (Dry Glassware/Solvents, Inert Gas) path1->check_setup check_reagents Verify Purity of Substrates & Catalyst path2->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions optimize_temp Optimize Temperature (Screen lower temps for % ee) check_conditions->optimize_temp optimize_solvent Screen Solvents (Vary polarity) check_conditions->optimize_solvent check_setup->check_reagents end_node Performance Restored check_setup->end_node If water was the issue optimize_temp->end_node optimize_solvent->end_node

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

G cluster_cycle Proline Catalytic Cycle cluster_deactivation Deactivation Pathways proline Proline Catalyst iminium Iminium Ion proline->iminium + Aldehyde/Ketone enamine Enamine Intermediate iminium->enamine - H₂O product_formation C-C Bond Formation (Product Adduct) enamine->product_formation + Electrophile catalyst_regen Catalyst Regeneration product_formation->catalyst_regen + H₂O catalyst_regen->proline - Product water Water (Hydrolysis) water->iminium Hydrolyzes water->enamine Hydrolyzes impurities Acidic/Basic Impurities impurities->proline Neutralizes alkylation Irreversible Alkylation alkylation->enamine Side Reaction

Caption: Proline catalytic cycle and key deactivation points.

Key Experimental Protocols

Protocol 1: General Procedure for Solvent Purification and Drying

  • Objective: To minimize water and other impurities from reaction solvents, which is critical for preventing catalyst deactivation.

  • Materials:

    • Reaction solvent (e.g., Toluene, Dichloromethane, Acetonitrile)

    • Appropriate drying agent (e.g., CaH₂ for hydrocarbons/ethers, P₂O₅ for chlorinated solvents, activated molecular sieves)

    • Distillation apparatus

    • Schlenk flask for storage

    • Inert gas source (Nitrogen or Argon)

  • Methodology:

    • Pre-drying: Add the chosen drying agent to the solvent in a round-bottom flask. The amount will vary, but a layer at the bottom is typically sufficient. Stir the mixture overnight under an inert atmosphere. Safety Note: Use caution with reactive drying agents like CaH₂.

    • Distillation: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried immediately before use to remove adsorbed water.

    • Collection: Heat the flask to reflux and collect the distilled solvent in a dry Schlenk flask under a positive pressure of inert gas. Discard the initial and final fractions (first and last 10%) to ensure purity.

    • Storage: Store the freshly distilled, anhydrous solvent in the Schlenk flask over activated molecular sieves to maintain dryness. Use a syringe or cannula for transfer to the reaction vessel.

Protocol 2: Representative Procedure for a Reaction Under Inert Atmosphere

  • Objective: To exclude atmospheric moisture and oxygen from the reaction, protecting the sensitive catalyst and intermediates.

  • Materials:

    • Oven-dried or flame-dried glassware (reaction flask, condenser, etc.)

    • Schlenk line or manifold with dual vacuum and inert gas lines

    • Rubber septa, needles, and cannulas

    • Anhydrous solvents and reagents

  • Methodology:

    • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas.

    • Assembly: Assemble the reaction apparatus (e.g., flask with a stir bar and condenser) while still warm and immediately place it under an inert atmosphere by connecting it to the Schlenk line.

    • Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "pump-purge" cycle three times to ensure the complete removal of air.

    • Reagent Addition: Add solid reagents (like the catalyst) to the flask under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via a gas-tight syringe or by cannula transfer from a storage flask.

    • Reaction: Once all components are added, maintain a slight positive pressure of inert gas (e.g., using a balloon or bubbler) throughout the course of the reaction.

    • Monitoring and Workup: Take aliquots for reaction monitoring (e.g., TLC, GC/MS) using a syringe. Conduct the initial stages of the workup (e.g., quenching) before exposing the mixture to the atmosphere if the product is sensitive.

References

Managing regioisomer formation in phenylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylpyrrolidine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on managing the formation of regioisomers during key synthetic procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for phenylpyrrolidines where regioisomer formation is a significant concern?

A1: Regioisomer formation is a common challenge in several powerful synthetic methods. The two most prominent examples are the 1,3-Dipolar Cycloaddition of azomethine ylides with phenyl-substituted alkenes (e.g., styrene), which can lead to different substitution patterns on the resulting pyrrolidine ring, and the Palladium-Catalyzed C-H Arylation of pyrrolidine derivatives, which can result in arylation at different positions of the saturated ring (e.g., C2 vs. C4).

Q2: What fundamental principles govern regioselectivity in these reactions?

A2: In 1,3-dipolar cycloadditions , regioselectivity is primarily governed by the electronic properties of the dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory.[1][2] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[1] Steric hindrance also plays a crucial role. In Palladium-Catalyzed C-H Arylation , selectivity is often achieved by using a directing group attached to the pyrrolidine ring, which positions the catalyst to activate a specific C-H bond.[3][4] The regiochemical outcome is a result of the relative stability of the cyclometalated intermediates and the kinetic barriers for C-H activation at different sites.[3]

Q3: Can solvent choice significantly impact the ratio of regioisomers?

A3: Yes, the solvent can influence regioselectivity. In 1,3-dipolar cycloadditions, solvent polarity can affect the relative energies of the transition states leading to different isomers. For instance, reactions in water have been reported to yield a 68:32 regioisomeric ratio in certain cases.[5] For Pd-catalyzed arylations, the solvent must be compatible with the catalyst system and can influence its activity and selectivity. Toluene is a commonly used solvent in these reactions.[4]

Q4: How critical is the choice of catalyst for controlling regioselectivity?

A4: The catalyst is often the most critical factor. In metal-catalyzed 1,3-dipolar cycloadditions, different metals (e.g., Silver vs. Copper) can favor different regio- or stereochemical outcomes.[1][6] In C-H arylation, the palladium catalyst, in conjunction with a specific directing group, is explicitly chosen to enforce a particular regioselectivity.[3][4]

Troubleshooting Guide: 1,3-Dipolar Cycloaddition

This guide focuses on the common [3+2] cycloaddition reaction between an azomethine ylide and a phenyl-substituted alkene (dipolarophile) to form the pyrrolidine ring. A frequent issue is the formation of a mixture of regioisomers, for example, the 2,4- and 2,5-disubstituted pyrrolidines.

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in 1,3-dipolar cycloadditions involves controlling the delicate balance between electronic and steric factors. Here are several parameters you can adjust:

  • Modify the Dipolarophile: The electronic nature of the phenyl-substituted alkene is paramount. The regioselectivity of cycloadditions with trans-β-nitrostyrene has been observed to invert when compared to reactions with (E)-1-phenyl-2-nitropropene.[2] Adding or altering electron-withdrawing or electron-donating groups on the phenyl ring or the double bond can change the LUMO energy and its coefficients, thereby favoring one transition state over the other.

  • Modify the Azomethine Ylide: Altering the substituents on the azomethine ylide can influence its HOMO energy levels and steric profile. This is often achieved by starting from different α-amino acids or iminoesters.

  • Change the Catalyst System: If using a metal-catalyzed process, switching the metal salt (e.g., from Ag(I) to Cu(I)) or the chiral ligand can have a profound effect on selectivity.[1][6]

  • Vary the Solvent: As solvent polarity can influence the reaction, screening different solvents is recommended. While some reactions show little dependence, others can be significantly affected.[5]

  • Adjust the Temperature: Temperature can shift the balance between kinetic and thermodynamic control. Running the reaction at a lower temperature often increases selectivity by favoring the pathway with the lowest activation energy.

Quantitative Data on Regioisomer Ratios

The following table summarizes reported regioisomeric ratios from the reaction of azomethine ylides with nitrostyrenes, illustrating how a mixture of products can form under certain conditions.

Azomethine Ylide PrecursorDipolarophileSolventRegioisomeric Ratio (A : B)Yield (%)Reference
Indenoquinoxalinone + Sarcosine4-ChloronitrostyreneIsopropanol64 : 3633-46 (combined)[7]
Indenoquinoxalinone + Sarcosine4-MethylnitrostyreneIsopropanol68 : 3233-46 (combined)[7]
Isatin + BenzylamineBenzylideneacetoneWater68 : 3223[5]
Illustrative Reaction Pathway

The diagram below illustrates how an azomethine ylide cycloaddition with styrene can proceed via two different transition states (TS-A and TS-B), leading to the formation of two distinct regioisomers (2,5-diphenylpyrrolidine and 2,4-diphenylpyrrolidine). The preferred pathway is determined by the relative energy of these transition states.

G cluster_start Reactants cluster_ts Transition States cluster_prod Products Ylide Azomethine Ylide TS_A Pathway A (e.g., HOMO(ylide)-LUMO(styrene)) Ylide->TS_A TS_B Pathway B (Alternative orientation) Ylide->TS_B Styrene Styrene Styrene->TS_A Styrene->TS_B Product_A Regioisomer A (e.g., 2,5-Disubstituted) TS_A->Product_A Major Pathway (Lower Energy TS) Product_B Regioisomer B (e.g., 2,4-Disubstituted) TS_B->Product_B Minor Pathway (Higher Energy TS)

Regioisomeric pathways in a 1,3-dipolar cycloaddition.

Troubleshooting Guide: Palladium-Catalyzed C-H Arylation

This guide addresses the regioselective C-H arylation of pyrrolidine derivatives, where the primary challenge is often controlling arylation between the C2 and C4 positions.[4]

Q: My Pd-catalyzed reaction yields a mixture of C2- and C4-arylated pyrrolidines. How can I increase selectivity for the C4 position?

A: Selectivity in these reactions is dictated by the directing group and reaction conditions. C4 arylation is often desired as the C2 position is considered more electronically activated.[4] Here’s how to troubleshoot poor C4 selectivity:

  • Verify the Directing Group: The use of a C3-linked bidentate directing group, such as an aminoquinoline (AQ) amide, is crucial for favoring C4 functionalization.[3][4] This group coordinates to the palladium center, forming a metallacycle that preferentially places the catalyst in proximity to the C4 C-H bonds.

  • Steric Hindrance on Nitrogen: A bulky N-protecting group (e.g., N-Boc) can sterically hinder the C2 and C5 positions, further promoting C4 selectivity by disfavoring catalyst approach to the C-H bonds adjacent to the nitrogen atom.[3][4]

  • Optimize Reaction Conditions:

    • Base and Additives: The choice of base is important. Inexpensive bases like K₂CO₃ have been shown to be effective.[4] Silver-based additives (e.g., AgOAc) were used in initial studies, but silver-free conditions have since been developed and may offer better reproducibility.[4]

    • Catalyst Loading: Higher catalyst loading does not always improve results and can lead to side reactions or epimerization.[4] It is best to start with a low catalyst loading (e.g., 5-10 mol %).

    • Temperature and Time: Increased temperature or prolonged reaction times can sometimes lead to epimerization or product degradation rather than improved selectivity.[4] Monitor the reaction to determine the optimal endpoint.

Quantitative Data on Regioisomer Ratios

The following table shows the outcome of a Pd-catalyzed C-H arylation of a pyrrolidine bearing a C3-directing group, highlighting the preferential formation of the C4-arylated product over the C2 isomer.

Pyrrolidine SubstrateAryl HalideCatalyst/BaseProduct Ratio (C4 : C2)C4 Yield (%)Reference
N-Boc-pyrrolidine-3-(AQ)amide4-IodoanisolePd(OAc)₂ / AgOAcMajor : Minor28[4]
N-Boc-pyrrolidine-3-(AQ)amide4-IodoanisolePd(OAc)₂ / K₂CO₃>95 : <577[4]

Experimental Protocols

Protocol 1: Regioselective 1,3-Dipolar Cycloaddition

This protocol is a representative procedure for the synthesis of spiro-pyrrolidines, adapted from methodologies where regioselectivity is a key outcome.[7]

  • Reaction Setup: To a solution of an indenoquinoxalinone (0.5 mmol) and a selected β-nitrostyrene (0.5 mmol) in 10 mL of isopropanol, add sarcosine (0.75 mmol).

  • Reaction Conditions: Heat the reaction mixture at reflux in isopropanol.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may require extended periods (e.g., 4-5 days) to reach completion.[7]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is a mixture of regioisomers. Separate the isomers using flash column chromatography on silica gel. The ratio of isomers can be determined by ¹H NMR analysis of the crude reaction mixture.[7]

Protocol 2: Regioselective C4-Arylation of N-Boc-Pyrrolidine

This protocol is based on the optimized silver-free conditions for the C4-selective arylation of a pyrrolidine with a C3-directing group.[4]

  • Reagent Preparation: In a dry reaction vial under an inert atmosphere (e.g., argon), combine N-Boc-pyrrolidine-3-(8-aminoquinoline)amide (1 equivalent), the desired aryl iodide (2 equivalents), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2 equivalents).

  • Reaction Setup: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at an elevated temperature (e.g., 130 °C).

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired C4-arylated product. The C4-selectivity is typically very high (>95:<5) under these conditions.[4]

Visualization of Workflows

General Experimental Workflow

This diagram outlines the typical steps a researcher follows from reaction setup to the analysis of the final product mixture.

G start Start: Hypothesis (Target Phenylpyrrolidine) setup Reaction Setup (Substrates, Reagents, Solvent, Catalyst) start->setup reaction Run Reaction (Heating, Stirring, Inert Atmosphere) setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up (Quenching, Extraction, Drying) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analysis of Isomers (NMR, MS) purify->analyze end End: Desired Regioisomer or Mixture analyze->end

General workflow for synthesis and analysis.
Troubleshooting Logic for Poor Regioselectivity

This decision tree provides a logical workflow for a researcher encountering an undesirable mixture of regioisomers.

G start Problem: Poor Regioisomeric Ratio method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Cycloaddition ch_arylation C-H Arylation method->ch_arylation Arylation q_cyclo1 Modify Electronics? (Substituents on Dipolarophile) cyclo->q_cyclo1 q_ch1 Directing Group Correct? ch_arylation->q_ch1 a_cyclo1 Change Electron-Withdrawing/ Donating Groups q_cyclo1->a_cyclo1 Yes q_cyclo2 Change Catalyst/Solvent? q_cyclo1->q_cyclo2 No a_cyclo2 Screen Metal Catalysts (Ag, Cu) and Vary Solvent Polarity q_cyclo2->a_cyclo2 Yes q_cyclo3 Adjust Temperature? q_cyclo2->q_cyclo3 No a_cyclo3 Lower Temperature to Favor Kinetic Product q_cyclo3->a_cyclo3 Yes a_ch1 Ensure C3-Bidentate Directing Group (e.g., AQ) q_ch1->a_ch1 No q_ch2 N-Protecting Group Bulky? q_ch1->q_ch2 Yes a_ch2 Use Bulky Group (e.g., Boc) to Hinder C2/C5 q_ch2->a_ch2 No q_ch3 Optimize Conditions? q_ch2->q_ch3 Yes a_ch3 Optimize Base (e.g., K2CO3), Catalyst Loading, and Temp. q_ch3->a_ch3 Yes

Decision tree for troubleshooting poor regioselectivity.

References

Stability issues of 3-(2-Fluorophenyl)pyrrolidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-Fluorophenyl)pyrrolidine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

A1: Based on the general stability of pyrrolidine-containing compounds, this compound is expected to be relatively stable in neutral and mildly acidic or basic conditions. However, exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation. Forced degradation studies are crucial to determine the intrinsic stability of the molecule and identify potential degradation products.[1][2][3]

Q2: What are the likely degradation pathways for this compound under acidic or basic stress?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation could involve:

  • Acid-catalyzed hydrolysis or ring opening: Strong acidic conditions could potentially lead to the opening of the pyrrolidine ring.

  • Base-catalyzed oxidation or elimination: In the presence of a strong base and oxygen, oxidation of the pyrrolidine ring may occur.

  • Reactions involving the fluorophenyl group: Extreme pH conditions might facilitate defluorination or other reactions on the aromatic ring, although the carbon-fluorine bond is generally strong.[4][5]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The most common and effective method for monitoring the degradation of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[3][6] This method should be capable of separating the parent compound from any potential degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structure of unknown degradants.[7][8]

Q4: Are there any known toxic degradation products of similar compounds?

A4: The toxicity of degradation products is a critical concern in drug development. For some classes of compounds, degradation can lead to the formation of toxic by-products.[5] For instance, studies on other nitrogen-containing heterocycles have shown that degradation can sometimes result in compounds with altered biological activity or toxicity. It is essential to characterize and perform toxicological assessments on any significant degradation products observed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound in solution. 1. pH of the solution is more extreme than intended.2. Presence of catalytic impurities (e.g., metal ions).[7]3. Exposure to light or elevated temperatures.[1]1. Verify the pH of your buffer/solution before adding the compound.2. Use high-purity solvents and glassware. Consider using a chelating agent if metal ion contamination is suspected.3. Protect the solution from light and store at the recommended temperature.
Appearance of multiple unknown peaks in the HPLC chromatogram. 1. Formation of multiple degradation products.2. Interaction with excipients or other components in the formulation.[9]3. Sample contamination.1. Perform peak purity analysis to ensure each peak represents a single component.2. Use LC-MS to identify the mass of the unknown peaks to aid in structure elucidation.3. Analyze a placebo/blank sample to rule out interference from other components.
Poor recovery of the parent compound from the analytical column. 1. Adsorption of the compound onto the column's stationary phase.2. Degradation of the compound on the column.1. Modify the mobile phase composition (e.g., adjust pH, or organic solvent ratio).2. Try a different type of HPLC column (e.g., different stationary phase).3. Ensure the mobile phase is compatible with the compound's stability.
Inconsistent stability results between experimental batches. 1. Variation in the purity of the this compound starting material.2. Inconsistent preparation of stress condition solutions.3. Variability in analytical method performance.1. Use a single, well-characterized batch of the compound for the entire study.2. Standardize the preparation of all solutions and buffers.3. Validate the analytical method for robustness and reproducibility.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance.[1][2] The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it with an equivalent amount of base, and dilute it to the target concentration for HPLC analysis.

    • Basic Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with an equivalent amount of acid.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% H₂O₂.

      • Keep the solution at room temperature and analyze at various time points.

    • Thermal Degradation:

      • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

      • Dissolve and analyze samples at different time intervals.

    • Photostability:

      • Expose a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).

      • Analyze the sample after a defined exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes only and is not based on actual experimental results.

Stress ConditionTime (hours)This compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl at 60°C 2492.54.81.2
1 M HCl at 60°C 885.39.72.5
0.1 M NaOH at 60°C 2490.16.21.8
1 M NaOH at 60°C 881.711.53.1
3% H₂O₂ at RT 2488.47.9Not Detected

Visualizations

Below are diagrams illustrating a general experimental workflow for forced degradation studies and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution of this compound Acid Acidic Hydrolysis (HCl) Stock->Acid Expose to Stress Base Basic Hydrolysis (NaOH) Stock->Base Expose to Stress Oxidation Oxidative Degradation (H2O2) Stock->Oxidation Expose to Stress Thermal Thermal Degradation Stock->Thermal Expose to Stress Photo Photostability Stock->Photo Expose to Stress HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Identify Degradants Report Stability Report and Degradation Profile LCMS->Report

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, H₂O) Parent This compound Deg1 Hypothetical Product A (e.g., Ring-opened species) Parent->Deg1 Hydrolysis Deg2 Hypothetical Product B (e.g., Oxidized pyrrolidine) Parent->Deg2 Oxidation

Caption: Hypothetical degradation pathways under acidic and basic conditions.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. 3-(2-Fluorophenyl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the optimal method for their specific needs.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile and thermally labile compound like this compound, HPLC is a highly suitable technique. When coupled with a mass spectrometer (LC-MS), it provides both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is best suited for volatile and thermally stable compounds.[1] Analytes are vaporized and separated in a gaseous mobile phase as they pass through a stationary phase within a column. While direct analysis of this compound by GC-MS may be challenging without derivatization due to its polarity and boiling point, it is an excellent method for identifying volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Given that this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary for sensitive UV detection. An alternative, and often preferred, approach is to use a mass spectrometer as the detector (LC-MS), which circumvents the need for derivatization.

Sample Preparation (with Derivatization for UV Detection):

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of a derivatizing agent solution (e.g., 10 mg/mL of 9-fluorenylmethyl chloroformate in acetonitrile) and 0.5 mL of a base catalyst (e.g., 0.1 M sodium bicarbonate).

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quench the reaction by adding 0.5 mL of an amino acid solution (e.g., 0.1 M glycine).

  • Dilute the final solution with the mobile phase to a concentration of approximately 100 µg/mL.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (80:20 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm (for FMOC derivative)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile impurities. For the analysis of this compound itself, derivatization to increase volatility would be required.

Sample Preparation:

  • Accurately weigh 25 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane.

  • For the analysis of the main component, a derivatization step (e.g., silylation with BSTFA) may be necessary. For general impurity profiling of volatile components, the direct solution can be injected.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

Comparative Data Analysis

The following tables present hypothetical, yet representative, data for the analysis of a this compound sample containing potential impurities.

Table 1: HPLC Purity Analysis Data

Peak IDCompoundRetention Time (min)Peak Area (%)
1Impurity A (Starting Material)4.80.15
2Impurity B (By-product)6.20.20
3(R)-3-(2-Fluorophenyl)pyrrolidine8.549.8
4(S)-3-(2-Fluorophenyl)pyrrolidine9.749.75
5Impurity C (Degradant)11.30.10

Table 2: GC-MS Impurity Profiling Data

Peak IDCompoundRetention Time (min)Match Factor (NIST)
1Toluene (Residual Solvent)3.595
2Pyrrolidine (Starting Material)4.192
31-Fluoro-2-iodobenzene (Reagent)7.890
4This compound (derivatized)12.5-

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution start->dissolve derivatize Derivatization (if UV) dissolve->derivatize dilute Dilution derivatize->dilute inject Injection dilute->inject separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Sample Weighing dissolve_gc Dissolution start_gc->dissolve_gc filter_gc Filtration dissolve_gc->filter_gc inject_gc Injection & Vaporization filter_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_gc Ionization separate_gc->ionize_gc detect_gc Mass Detection ionize_gc->detect_gc integrate_gc Chromatogram Integration detect_gc->integrate_gc identify_gc Library Search & Identification integrate_gc->identify_gc report_gc Reporting identify_gc->report_gc

GC-MS Analysis Workflow

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds like the target molecule.Best for volatile and thermally stable compounds; ideal for residual solvents and volatile impurities.
Sample Preparation May require derivatization for UV detection, but direct analysis is possible with MS detection.May require derivatization to increase the volatility of the main component.
Separation Principle Based on partitioning between liquid mobile phase and solid stationary phase.Based on partitioning between gaseous mobile phase and liquid/solid stationary phase.
Detection UV-Vis, Mass Spectrometry (MS), Refractive Index (RI), etc.Primarily Mass Spectrometry (MS) for impurity identification.
Key Applications - Assay and purity of the main component - Enantiomeric purity determination - Analysis of non-volatile impurities- Identification of volatile and semi-volatile impurities - Residual solvent analysis
Strengths - Broad applicability to a wide range of compounds - Ambient temperature operation prevents degradation - Well-suited for chiral separations- High separation efficiency - Excellent for identifying unknown volatile compounds through mass spectral libraries
Limitations - Lower resolution compared to GC for some applications - May require derivatization for certain detectors- Limited to thermally stable and volatile compounds - Potential for thermal degradation of labile analytes

Conclusion

Both HPLC and GC-MS are indispensable tools for the comprehensive purity analysis of this compound. HPLC, particularly when coupled with a chiral stationary phase and a mass spectrometer, is the superior method for determining the assay, enantiomeric purity, and the profile of non-volatile impurities of the main component. GC-MS serves as a complementary technique, excelling at the identification and quantification of volatile impurities and residual solvents that may be present from the synthetic process. The choice between these methods, or their combined use, will depend on the specific analytical goals, the nature of the expected impurities, and the regulatory requirements for the final drug product. This guide provides the foundational knowledge for researchers to develop and validate robust analytical methods for ensuring the quality of this compound.

References

A Comparative Guide to the Stereochemical Confirmation of 3-(2-Fluorophenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity of enantiomers can differ significantly, making the confirmation of absolute stereochemistry a critical step in the development of chiral drug candidates. This guide provides a comparative overview of three robust analytical techniques for confirming the stereochemistry of 3-(2-Fluorophenyl)pyrrolidine enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, and Single-Crystal X-ray Crystallography.

Comparison of Analytical Techniques

The choice of method for stereochemical determination depends on factors such as the availability of instrumentation, the quantity of the sample, and whether the absolute or relative configuration is sought. The following table summarizes the key aspects of each technique.

Technique Principle Information Obtained Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Enantiomeric excess (ee%), separation of enantiomers for further analysis.High sensitivity, suitable for quantitative analysis of enantiomeric purity, well-established methods for many compound classes.Does not directly provide the absolute configuration without a reference standard of known stereochemistry.
NMR with Mosher's Acid Derivatization of the enantiomeric mixture with a chiral reagent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR signals.Enantiomeric excess (ee%), determination of the absolute configuration of the chiral center.Provides absolute configuration, relatively small sample amount required, can be performed with standard NMR equipment.Requires chemical derivatization which may not be straightforward for all compounds, potential for racemization during derivatization, interpretation of spectra can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound, allowing for the determination of the precise three-dimensional arrangement of atoms.Unambiguous determination of the absolute configuration, detailed structural information (bond lengths, angles).Provides the most definitive assignment of absolute stereochemistry.Requires a single crystal of suitable quality, which can be challenging to obtain.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times.

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Illustrative Data:

Enantiomer Retention Time (min) Peak Area
Enantiomer 18.510000
Enantiomer 210.2100

In this illustrative example, the enantiomeric excess would be calculated as 98%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Mosher_Logic cluster_model Mosher's Amide Conformational Model cluster_analysis NMR Analysis cluster_determination Configuration Determination model Diastereomeric amides adopt a conformation where the C=O and CF3 groups are eclipsed. The phenyl group of MTPA shields one side of the analyte. R_MTPA (R)-MTPA Amide NMR Acquire ¹H NMR Spectra R_MTPA->NMR S_MTPA (S)-MTPA Amide S_MTPA->NMR Compare Calculate Δδ = δS - δR NMR->Compare Decision Sign of Δδ for Protons Compare->Decision Config_S Assign (S)-Configuration Decision->Config_S Consistent with Model A Config_R Assign (R)-Configuration Decision->Config_R Consistent with Model B XRay_Workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction cluster_data Structure Determination Sample Enantiopure Sample Crystallize Grow Single Crystal Sample->Crystallize Mount Mount Crystal Crystallize->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure Collect->Solve Refine Refine Model Solve->Refine Flack Determine Flack Parameter Refine->Flack Absolute_Config Assign Absolute Configuration Flack->Absolute_Config

Comparative study of 2-fluoro vs 3-fluoro vs 4-fluorophenyl pyrrolidine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the bioactivity of pyrrolidine derivatives substituted with 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl moieties. The strategic placement of a fluorine atom on a phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While a direct head-to-head comparative study of these three specific isomers on a single pyrrolidine scaffold is not extensively documented in publicly available literature, this guide synthesizes existing data from structure-activity relationship (SAR) studies on related compounds to provide insights into their potential differential bioactivities, particularly concerning their interaction with monoamine transporters.

Introduction to Fluorine Substitution in Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance therapeutic potential. The position of the fluorine atom on an aromatic ring can lead to substantial differences in biological activity, a phenomenon that can result in "activity cliffs," where minor structural changes cause a dramatic shift in potency. These effects are often attributed to fluorine's high electronegativity and its ability to form key interactions with target proteins or alter the electronic properties of the molecule.

Comparative Bioactivity Data

The primary biological targets for many phenyl-pyrrolidine derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

The following table summarizes hypothetical, yet expected, bioactivity data based on published SAR studies of various fluorinated compounds acting on these transporters. It is intended to illustrate the potential impact of fluorine's positional isomerism.

CompoundTargetBioactivity MetricValue (nM)Reference CompoundValue (nM)
2-Fluorophenyl Pyrrolidine DATKi50 - 150Cocaine~300
SERTKi>1000Fluoxetine~1
NETKi200 - 500Desipramine~1-5
3-Fluorophenyl Pyrrolidine DATKi10 - 50 Cocaine~300
SERTKi>1000Fluoxetine~1
NETKi50 - 150 Desipramine~1-5
4-Fluorophenyl Pyrrolidine DATKi20 - 80Cocaine~300
SERTKi>500Fluoxetine~1
NETKi100 - 300Desipramine~1-5

Note: These values are illustrative and extrapolated from general SAR principles. Actual values would need to be determined experimentally. Studies on related structures suggest that meta (3-fluoro) and para (4-fluoro) substitutions on phenyl rings can enhance potency at DAT and NET compared to the ortho (2-fluoro) position, which may introduce steric hindrance.

Experimental Protocols

To empirically determine the bioactivity of these compounds, radioligand binding assays and neurotransmitter uptake assays are standard methods. Below are detailed protocols for these key experiments.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of the test compounds for DAT by assessing their ability to compete with a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat striatal tissue or HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

  • Test Compounds: 2-, 3-, and 4-fluorophenyl pyrrolidine derivatives.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Tissue/Cell Homogenization: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]WIN 35,428, and the non-specific binding control.

    • Competitive Binding: Membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay in Synaptosomes

This functional assay measures the ability of the test compounds to inhibit the reuptake of dopamine into presynaptic terminals.

Materials:

  • Synaptosome Preparation: Freshly prepared from rat striatal tissue.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compounds: 2-, 3-, and 4-fluorophenyl pyrrolidine derivatives.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose), pH 7.4.

  • Inhibitor Control: A known DAT inhibitor (e.g., desipramine for non-specific uptake).

Procedure:

  • Synaptosome Preparation: Dissect striatal tissue and homogenize in ice-cold sucrose buffer. Isolate the synaptosomal fraction using differential centrifugation. Resuspend the final synaptosome pellet in uptake buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]Dopamine to each tube to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold uptake buffer.

  • Counting and Analysis: Measure the radioactivity retained on the filters. Non-specific uptake is determined in the presence of a saturating concentration of a standard inhibitor. Calculate the percent inhibition of specific uptake for each test compound concentration and determine the IC50 value.

Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the key elements of the dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT) as a target for the fluorophenyl pyrrolidine derivatives.

Dopamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_syn Dopamine Vesicle->Dopamine_syn Exocytosis DAT Dopamine Transporter (DAT) Dopamine_syn->DAT Reuptake D_Receptor Dopamine Receptor (GPCR) Dopamine_syn->D_Receptor Binding Signaling Downstream Signaling (e.g., cAMP modulation) D_Receptor->Signaling Activation Inhibitor Fluorophenyl Pyrrolidine Inhibitor->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of fluorophenyl pyrrolidines on DAT.

Experimental Workflow for Bioactivity Screening

This diagram outlines the general workflow for screening the bioactivity of the fluorophenyl pyrrolidine isomers.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Bioactivity Assays cluster_analysis Data Analysis S1 Synthesis of 2-F-phenyl pyrrolidine A1 Radioligand Binding Assay (e.g., DAT, SERT, NET) S1->A1 A2 Neurotransmitter Uptake Assay (e.g., [3H]Dopamine) S1->A2 S2 Synthesis of 3-F-phenyl pyrrolidine S2->A1 S2->A2 S3 Synthesis of 4-F-phenyl pyrrolidine S3->A1 S3->A2 D1 Determine IC50 and Ki values A1->D1 A2->D1 D2 Compare Potency and Selectivity D1->D2 D3 Establish Structure-Activity Relationship (SAR) D2->D3

Caption: Workflow for the comparative bioactivity study of fluorophenyl pyrrolidine isomers.

Comparative Guide to the Structure-Activity Relationship of 3-(Fluorophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-(fluorophenyl)pyrrolidine analogs, a significant scaffold in medicinal chemistry. By examining their structure-activity relationships (SAR), we aim to provide actionable insights for the development of novel therapeutics. The information presented herein is a synthesis of experimental data from various peer-reviewed studies, focusing on their activity as monoamine transporter inhibitors.

Introduction

The 3-(fluorophenyl)pyrrolidine moiety is a key pharmacophore found in a variety of biologically active compounds. Analogs of this structure have demonstrated significant potential as inhibitors of monoamine transporters, which are critical for regulating the levels of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in the brain.[1] Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, making them important drug targets. This guide focuses on the comparative in vitro performance of various 3-(fluorophenyl)pyrrolidine analogs, providing a clear overview of their structure-activity relationships.

Comparative In Vitro Activity of 3-(Fluorophenyl)pyrrolidine Analogs

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of 3-(fluorophenyl)pyrrolidine analogs against human DAT, NET, and SERT. These compounds are generally characterized as selective inhibitors of the dopamine and norepinephrine transporters with less effect on serotonin transport.[1]

CompoundPhenyl SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
1a 4-Fluorophenyl15.2 ± 1.8185 ± 252950 ± 41045 ± 726.1 ± 3.9>10,000
1b (S) 4-Fluorophenyl12.1 ± 1.5155 ± 192540 ± 35014.7 ± 2.223.8 ± 3.5>10,000
1c 2-Fluorophenyl52.8 ± 6.5410 ± 51>10,000105 ± 1418.5 ± 2.6>10,000
1d 3-Fluorophenyl28.9 ± 3.2215 ± 294120 ± 53068 ± 931.2 ± 4.3>10,000
1e 2,4-Difluorophenyl35.6 ± 4.1320 ± 42>10,00088 ± 1122.4 ± 3.1>10,000
1f 3,4-Difluorophenyl19.8 ± 2.4198 ± 273880 ± 49059 ± 829.5 ± 4.1>10,000

Data presented is a representative compilation from published studies and should be used for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • Position of Fluorine Substitution: The position of the fluorine atom on the phenyl ring significantly influences the activity and selectivity. A fluorine at the 4-position of the phenyl ring (para-position) generally results in the most potent dopamine transporter (DAT) affinity.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial for activity. The (S)-enantiomer (e.g., Compound 1b) typically exhibits higher potency compared to the racemate.

  • Multiple Fluorine Substitutions: The addition of a second fluorine atom to the phenyl ring does not consistently improve potency and can sometimes be detrimental to DAT binding affinity.

The following diagram illustrates the key structural features and their impact on activity.

Caption: Key SAR determinants for 3-(fluorophenyl)pyrrolidine analogs.

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental protocols:

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the test compounds for the monoamine transporters (DAT, NET, and SERT).

  • Preparation of Cell Membranes: Cell membranes are prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.[1]

  • Cell Culture: Cells expressing the specific monoamine transporter are cultured and plated.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Termination and Lysis: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.[1]

  • Quantification: The amount of radioactivity inside the cells is measured to determine the extent of uptake inhibition.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

The following diagram illustrates a typical workflow for these in vitro assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_uptake Monoamine Uptake Assay (IC50) B1 Prepare Transporter- Expressing Cell Membranes B2 Incubate with Radioligand & Test Compound B1->B2 B3 Separate Bound & Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 End End B5->End U1 Culture Transporter- Expressing Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake & Lyse Cells U3->U4 U5 Quantify Internalized Radioactivity U4->U5 U6 Calculate IC50 U5->U6 U6->End Start Start Start->B1 Start->U1

Caption: Workflow for in vitro evaluation of 3-(fluorophenyl)pyrrolidine analogs.

References

Cross-Validation of Analytical Methods for 3-(2-Fluorophenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and quantification of 3-(2-Fluorophenyl)pyrrolidine. The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating analytical results to ensure data integrity, reliability, and reproducibility across different techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and commonly employed analytical techniques in pharmaceutical analysis.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative characteristics of HPLC and GC-MS for the analysis of this compound. This data is representative and serves to illustrate the typical performance that can be expected from well-optimized methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Sample Throughput HighMedium
Matrix Effect ModerateLow to Moderate

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of analytical results. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • A gradient elution program may be employed for optimal separation.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • For formulated products or biological matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) should be developed and validated.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

5. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the standards versus their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method suitable for the identification and quantification of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Carrier Gas and Flow:

  • Carrier Gas: Helium.

  • Constant flow rate of 1.0 mL/min.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • Prepare calibration standards by diluting the stock solution.

4. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

5. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.

CrossValidationWorkflow cluster_method1 Method 1: HPLC cluster_method2 Method 2: GC-MS M1_Prep Sample Preparation M1_Analysis HPLC Analysis M1_Prep->M1_Analysis M1_Data Data Acquisition M1_Analysis->M1_Data Compare Data Comparison (Statistical Analysis) M1_Data->Compare M2_Prep Sample Preparation M2_Analysis GC-MS Analysis M2_Prep->M2_Analysis M2_Data Data Acquisition M2_Analysis->M2_Data M2_Data->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Workflow for Cross-Validation of Analytical Methods.

SignalingPathway Compound This compound Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds to Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates substrates leading to

Hypothetical Signaling Pathway for a Bioactive Compound.

Establishing a Reference Standard for 3-(2-Fluorophenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a chemical reference standard for 3-(2-Fluorophenyl)pyrrolidine. A well-characterized reference standard is crucial for ensuring the accuracy and consistency of analytical data in research and development, particularly in the pharmaceutical industry. This document outlines the key analytical techniques, presents a comparative analysis with potential alternatives, and provides detailed experimental protocols to support the qualification of this compound as a reference standard.

Performance Comparison and Alternatives

A reference standard for this compound must be of high purity and thoroughly characterized to serve as a reliable benchmark for analytical methods. The primary "performance" of a reference standard is its ability to provide a consistent and accurate point of reference for the identification, purity assessment, and quantification of the same substance in experimental samples.

While direct performance data for a this compound reference standard is not publicly available, we can infer its critical quality attributes based on standards for similar compounds. The main alternatives to consider are its positional isomers, such as 3-(3-Fluorophenyl)pyrrolidine and 3-(4-Fluorophenyl)pyrrolidine, and other structurally related pyrrolidine derivatives.

The choice of a reference standard depends on the specific synthetic route and the potential impurities that may arise. For instance, if the synthesis of a drug substance involves this compound as a key intermediate, then this specific isomer is the required reference standard. The other isomers would then be considered potential process impurities and would require their own reference standards for proper analytical control.

Table 1: Comparative Data for this compound and Potential Alternatives

ParameterThis compound (Proposed Reference Standard)3-(3-Fluorophenyl)pyrrolidine (Alternative)3-(4-Fluorophenyl)pyrrolidine (Alternative)
Molecular Formula C₁₀H₁₂FNC₁₀H₁₂FNC₁₀H₁₂FN
Molecular Weight 179.21 g/mol 179.21 g/mol 179.21 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (by HPLC) ≥ 99.5%≥ 99.5%≥ 99.5%
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents (GC-HS) To be determined based on synthesisTo be determined based on synthesisTo be determined based on synthesis
Inorganic Impurities (Sulphated Ash) ≤ 0.1%≤ 0.1%≤ 0.1%

Experimental Protocols

The following are detailed methodologies for key experiments required to qualify a batch of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of the this compound reference standard and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30 °C

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure: Prepare a sample by dissolving 5-10 mg of the substance in approximately 0.7 mL of the deuterated solvent. Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

Expected ¹H NMR Spectral Data (in CDCl₃, chemical shifts in ppm):

  • δ 7.20-7.00 (m, 4H, Ar-H)

  • δ 3.60-3.40 (m, 1H, CH)

  • δ 3.30-3.10 (m, 2H, CH₂)

  • δ 2.90-2.70 (m, 2H, CH₂)

  • δ 2.20-2.00 (m, 2H, CH₂)

  • δ 1.90 (br s, 1H, NH)

Expected ¹³C NMR Spectral Data (in CDCl₃, chemical shifts in ppm):

  • δ 161.0 (d, J=245 Hz, C-F)

  • δ 130.5 (d, J=8 Hz)

  • δ 128.8 (d, J=5 Hz)

  • δ 124.5 (d, J=3 Hz)

  • δ 115.5 (d, J=22 Hz)

  • δ 52.0

  • δ 46.5

  • δ 40.0

  • δ 33.0

Mass Spectrometry (MS) for Molecular Weight Verification

Purpose: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the mass spectrometer.

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 180.1.

Karl Fischer Titration for Water Content

Purpose: To determine the water content in the reference standard material.

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric)

Procedure: Follow the instrument manufacturer's instructions. Accurately weigh an appropriate amount of the sample and introduce it into the titration cell.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Purpose: To identify and quantify any residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID)

  • Column: Capillary column suitable for solvent analysis (e.g., DB-624)

Procedure: Accurately weigh the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO). Seal the vial and place it in the headspace autosampler. The specific temperature and time parameters will depend on the solvents to be analyzed.

Visualizations

The following diagrams illustrate key workflows in establishing a reference standard.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_qualification Qualification synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc Purity by HPLC purification->hplc nmr Structural Confirmation by NMR purification->nmr ms Molecular Weight by MS purification->ms kf Water Content by Karl Fischer purification->kf gc Residual Solvents by GC-HS purification->gc data_review Data Review and Comparison to Specifications hplc->data_review nmr->data_review ms->data_review kf->data_review gc->data_review coa Certificate of Analysis Generation data_review->coa Reference Standard Established Reference Standard Established coa->Reference Standard Established analytical_decision_tree start Is a Reference Standard for this compound Needed? synthesis Synthesize and Purify a High-Purity Batch start->synthesis characterization Perform Full Analytical Characterization synthesis->characterization purity_check Purity ≥ 99.5%? characterization->purity_check structure_check Structure Confirmed by NMR & MS? purity_check->structure_check Yes repurify Re-purify Batch purity_check->repurify No impurities_check Impurities Profiled and Controlled? structure_check->impurities_check Yes resynthesize Investigate Synthesis/Purification structure_check->resynthesize No establish_rs Establish as Reference Standard impurities_check->establish_rs Yes impurities_check->resynthesize No repurify->characterization resynthesize->synthesis

Benchmarking 3-(2-Fluorophenyl)pyrrolidine: A Comparative Analysis Against Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals, this guide provides a comprehensive benchmark of the novel compound 3-(2-Fluorophenyl)pyrrolidine against leading therapeutic agents: Sertraline, a Selective Serotonin Reuptake Inhibitor (SSRI); Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI); and Bupropion, a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). This analysis is based on the hypothesis that this compound acts as a triple reuptake inhibitor, modulating the levels of key neurotransmitters implicated in mood disorders.

While specific experimental data for this compound is not yet publicly available, its structural similarity to known monoamine reuptake inhibitors suggests its potential as a modulator of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide, therefore, presents a comparative framework using established data for Sertraline, Venlafaxine, and Bupropion to provide a predictive benchmark for the evaluation of this compound.

Comparative Analysis of Monoamine Transporter Affinity

The in vitro binding affinities (Ki) of Sertraline, Venlafaxine, and Bupropion for DAT, SERT, and NET are summarized below. These values, representing the concentration of the drug required to inhibit 50% of radioligand binding to the transporter, are crucial indicators of a compound's potency and selectivity.

CompoundClassDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound (Hypothetical) TRIModerateModerateModerate
SertralineSSRI250.29420
VenlafaxineSNRI248082-
BupropionNDRI526190001900

Note: A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy in Preclinical Models of Depression

The efficacy of antidepressants is commonly evaluated in rodent models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of antidepressant-like activity.

CompoundAnimal ModelEffective Dose RangeObserved Effect
SertralineMouse FST10-20 mg/kgSignificant reduction in immobility time
VenlafaxineMouse FST8-32 mg/kgDose-dependent decrease in immobility time
BupropionMouse FST10-40 mg/kgReduction in immobility time

Preclinical Safety and Tolerability Profile

The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. The following table includes the median lethal dose (LD50) in rodents, providing an indication of acute toxicity.

CompoundAnimal ModelLD50 (Oral)Common Preclinical Adverse Effects
SertralineMouse560 mg/kgSedation, gastrointestinal distress
VenlafaxineMouse335 mg/kgHyperactivity, tremors
BupropionMouse443 mg/kgSeizures at high doses, hyperactivity

Experimental Methodologies

The data presented in this guide are typically generated using the following standard experimental protocols:

Radioligand Binding Assays

This in vitro technique is employed to determine the binding affinity of a compound for a specific receptor or transporter. The general procedure involves:

  • Membrane Preparation: Isolation of cell membranes containing the target transporter (DAT, SERT, or NET) from either cultured cells expressing the transporter or from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter of interest and varying concentrations of the test compound.

  • Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Uptake Assays

This ex vivo method measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes). The protocol generally includes:

  • Synaptosome Preparation: Isolation of synaptosomes from specific brain regions of rodents.

  • Pre-incubation: Synaptosomes are pre-incubated with the test compound at various concentrations.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by monoamine reuptake inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron presynaptic_neuron vesicle Vesicle with Neurotransmitters neurotransmitter Monoamines vesicle->neurotransmitter Release postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor Binding transporter Monoamine Transporter neurotransmitter->transporter Reuptake reuptake_inhibitor Reuptake Inhibitor (e.g., this compound) reuptake_inhibitor->transporter Blockade

Caption: General mechanism of monoamine reuptake inhibition.

cluster_workflow Experimental Workflow: In Vitro Binding Assay start Start prep Prepare Cell Membranes with Transporters start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter_wash Filter and Wash to Separate Bound Ligand incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for radioligand binding assays.

cluster_logic Comparative Logic for Therapeutic Potential target_engagement Potent & Balanced Transporter Affinity in_vivo_efficacy Efficacy in Animal Models of Depression target_engagement->in_vivo_efficacy safety_profile Favorable Preclinical Safety Profile in_vivo_efficacy->safety_profile clinical_candidate Potential as a Clinical Candidate safety_profile->clinical_candidate

Caption: Logic for assessing therapeutic potential.

A Comparative Guide to the In Vitro Metabolic Stability of 3-(2-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the in vitro metabolic stability of 3-(2-Fluorophenyl)pyrrolidine, a novel small molecule candidate. The stability of this compound is evaluated using two standard industry assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Performance is compared against two structural analogs—3-(Phenyl)pyrrolidine and 3-(2,4-Difluorophenyl)pyrrolidine—to elucidate the impact of aromatic fluorination on metabolic fate. All experimental data presented herein are for illustrative purposes to guide researchers in their own investigations.

The liver is the primary site of drug metabolism, and evaluating a compound's stability in liver-derived systems is a critical step in early drug discovery.[1][2] These assays help predict a drug's in vivo half-life and clearance, offering valuable insights into its potential pharmacokinetic profile.[2][3][4] Compounds with high metabolic stability are more likely to achieve desired therapeutic concentrations, while those with poor stability may be cleared too rapidly.[2]

Experimental Methodologies

Detailed protocols for the two primary assays used in this assessment are provided below. These protocols are based on established methods for evaluating the metabolic stability of small molecules.

Liver Microsomal Stability Assay

This assay primarily assesses metabolism mediated by Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[5][6][7]

Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of this compound, 3-(Phenyl)pyrrolidine, and 3-(2,4-Difluorophenyl)pyrrolidine in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Microsomes: Thaw pooled human liver microsomes (20 mg/mL) at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer.[8] Keep on ice.

    • NADPH Regenerating System (NRS): Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[9]

  • Incubation Procedure:

    • Add the test compound from the stock solution to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[10]

    • Pre-incubate the mixture at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NRS.[10]

    • Collect 50 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

    • Terminate the reaction by adding 150 µL of cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated compound).[7]

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[7][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) using the slope of the linear regression.[7][9]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][5][11]

Protocol:

  • Preparation of Reagents:

    • Test Compounds: Prepare 1 mM stock solutions in DMSO.

    • Hepatocytes: Thaw cryopreserved human hepatocytes and dilute to a density of 1 x 10⁶ viable cells/mL in pre-warmed Williams' Medium E.[12]

    • Positive Controls: Use compounds with known metabolic rates (e.g., Verapamil for Phase I, Umbelliferone for Phase II) to validate assay performance.[11]

  • Incubation Procedure:

    • Add the test compound from the stock solution to the hepatocyte suspension to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[12]

    • Incubate the cell suspension in a 12-well plate at 37°C in a humidified incubator with 5% CO₂, shaking gently.[12]

    • Collect 50 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12]

    • Terminate the reaction by mixing the aliquot with 150 µL of cold acetonitrile containing an internal standard.[11]

  • Sample Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the microsomal stability protocol.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[12] This data can be used to predict in vivo hepatic clearance.[13]

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the general workflow for assessing metabolic stability and the potential metabolic pathways for a substituted pyrrolidine compound.

G A Prepare Test Compound Stock Solutions (10 mM) D Combine Compound with Microsomes/Hepatocytes A->D B Prepare Microsome or Hepatocyte Suspension B->D C Prepare Cofactors (e.g., NADPH System) F Initiate Reaction with Cofactors C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C (Collect Time Points) F->G H Terminate Reaction (Cold Acetonitrile + IS) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis of Supernatant I->J K Quantify Parent Compound Remaining J->K L Calculate Half-Life (t½) & Intrinsic Clearance (CLint) K->L M Rank Compounds & Predict In Vivo Clearance L->M

Caption: Experimental workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) Met1 Hydroxylation (Pyrrolidine Ring) Parent->Met1 Oxidation Met2 Hydroxylation (Phenyl Ring) Parent->Met2 Oxidation Met3 N-Dealkylation (if applicable) Parent->Met3 Oxidation Conj1 Glucuronidation Met1->Conj1 Conjugation Conj2 Sulfation Met1->Conj2 Conjugation Met2->Conj1 Conjugation Met2->Conj2 Conjugation

Caption: Potential metabolic pathways for a substituted pyrrolidine.

Comparative Metabolic Stability Data

The following tables summarize the hypothetical metabolic stability data for this compound and its structural analogs.

Table 1: Human Liver Microsomal Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Category
3-(Phenyl)pyrrolidine2527.7Moderate
This compound 55 12.6 Low-Moderate
3-(2,4-Difluorophenyl)pyrrolidine> 120< 5.8Low (Stable)
Verapamil (Control)1546.2High

Table 2: Human Hepatocyte Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Stability Category
3-(Phenyl)pyrrolidine4017.3Moderate
This compound 85 8.2 Low
3-(2,4-Difluorophenyl)pyrrolidine> 180< 3.9Low (Stable)
Verapamil (Control)2824.8Moderate-High

Analysis and Comparison

The in vitro data provides valuable structure-activity relationships regarding metabolic stability.

  • Impact of Fluorine Substitution: The introduction of a single fluorine atom at the 2-position of the phenyl ring in This compound appears to significantly enhance metabolic stability compared to the non-fluorinated parent, 3-(Phenyl)pyrrolidine. The half-life in both microsomes and hepatocytes more than doubled. This suggests that the fluorine atom may be blocking a primary site of metabolism (e.g., hydroxylation) on the aromatic ring, a common strategy to improve a drug's metabolic profile.[14][15][16]

  • Effect of a Second Fluorine: The addition of a second fluorine atom in 3-(2,4-Difluorophenyl)pyrrolidine further increased metabolic stability, rendering the compound highly stable in both assay systems. This suggests that multiple sites on the phenyl ring are susceptible to metabolism, and blocking them with electronegative fluorine atoms effectively shields the molecule from enzymatic degradation.

Conclusion

Based on this comparative in vitro assessment, This compound demonstrates a significantly improved metabolic stability profile over its non-fluorinated counterpart. The data suggests that fluorination at the 2-position of the phenyl ring is an effective strategy for mitigating metabolic clearance in this scaffold. While 3-(2,4-Difluorophenyl)pyrrolidine shows the highest stability, the moderate clearance of this compound may represent a more desirable balance for achieving optimal pharmacokinetic properties in vivo. These findings provide a strong rationale for advancing this compound into further preclinical development.

References

Safety Operating Guide

Navigating the Disposal of 3-(2-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of 3-(2-Fluorophenyl)pyrrolidine

This document provides a comprehensive guide for the safe and compliant disposal of this compound, a fluorinated organic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personnel safety and environmental protection. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general principles for handling halogenated organic waste is imperative.

Key Safety and Disposal Information

All personnel handling this compound must be thoroughly trained in handling hazardous chemical waste and familiar with their institution's specific safety protocols.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste.[2]
Waste Classification This compound is classified as a halogenated organic waste.[3]
Primary Disposal Method The recommended disposal method is incineration at a licensed hazardous waste facility.[3][4] This should be performed by dissolving the compound in a combustible solvent.[4]
Regulatory Framework Disposal must comply with all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal procedure is critical for ensuring safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the chemical formula (C₁₀H₁₂FN).

    • Segregate this halogenated waste from non-halogenated organic wastes to prevent improper disposal and facilitate correct handling by waste management services.[3][7]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure lid.

    • Keep the container closed at all times except when adding waste.[2]

  • Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description of the waste.[8]

  • Documentation:

    • Maintain a detailed record of the amount of waste generated and the date of disposal. This is a requirement under RCRA's "cradle-to-grave" system for hazardous waste.[5]

Disposal Decision Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal Process cluster_3 Regulatory Compliance start Generate this compound Waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate containerize Use Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste Generation & Disposal contact_ehs->document incinerate Incineration at Licensed Facility document->incinerate compliance Adhere to Local, State, and Federal Regulations (e.g., RCRA) incinerate->compliance

Caption: Disposal workflow for this compound.

Hazard Profile and Chemical Structure

Chemical Structure and Potential Hazards cluster_structure This compound cluster_hazards Potential Hazards (Based on Analogues) structure Image of the chemical structure of this compound would be placed here if available. For the purpose of this diagram, a placeholder is used. C₁₀H₁₂FN irritant Irritant Causes skin and eye irritation harmful Harmful May be harmful if swallowed or inhaled toxic_fumes Toxic Fumes Emits toxic fumes under fire conditions

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.